Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride
Description
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Properties
IUPAC Name |
piperazin-1-yl(thiophen-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS.ClH/c12-9(8-1-6-13-7-8)11-4-2-10-3-5-11;/h1,6-7,10H,2-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNUGOQLFYSKDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CSC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671810 | |
| Record name | (Piperazin-1-yl)(thiophen-3-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185316-61-3 | |
| Record name | (Piperazin-1-yl)(thiophen-3-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride
This guide provides a comprehensive technical overview for the synthesis and detailed characterization of this compound (C₉H₁₃ClN₂OS), a compound of significant interest in medicinal chemistry. The strategic combination of the thiophene ring and a piperazine moiety creates a scaffold with considerable potential for developing novel therapeutic agents.[1][2][3] The piperazine ring is a common feature in pharmaceuticals, often enhancing aqueous solubility and bioavailability, while the thiophene core is a versatile isostere for phenyl rings, contributing to a wide array of pharmacological activities.[1][3][4]
This document is structured to provide researchers, scientists, and drug development professionals with a robust, field-proven framework, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the experimental design.
Rationale and Strategy for Synthesis
The synthesis of this compound is most effectively achieved through a two-stage process: first, the formation of the amide bond via nucleophilic acyl substitution, followed by conversion to the hydrochloride salt. This strategy ensures a high-yielding and pure final product.
The core of the synthesis involves the coupling of a thiophene carbonyl derivative with piperazine.[5] To facilitate this, the relatively unreactive thiophene-3-carboxylic acid is first converted to a highly reactive acyl chloride. This activated intermediate readily undergoes acylation with the secondary amine of the piperazine ring. The resulting free base is then protonated to form the stable and often more crystalline hydrochloride salt, which is advantageous for purification and handling.[6]
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step includes checkpoints and rationales to ensure the reaction is proceeding as expected before moving to the subsequent stage.
Step 1: Preparation of Thiophene-3-carbonyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a standard activation procedure. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[5][7]
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiophene-3-carboxylic acid (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂, ~2.0-3.0 eq) slowly at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approx. 75-80 °C) for 2-3 hours. The progress can be monitored by the cessation of gas evolution.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (vacuum distillation).
-
The resulting crude thiophene-3-carbonyl chloride, often a low-melting solid or oil, can be purified by vacuum distillation or used directly in the next step if of sufficient purity.[7][8]
-
-
Causality & Trustworthiness: Using excess SOCl₂ ensures the complete conversion of the carboxylic acid. The anhydrous conditions are critical to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid.
Step 2: Acylation of Piperazine
This step forms the core structure of the molecule through a nucleophilic acyl substitution reaction. The nucleophilic nitrogen of piperazine attacks the electrophilic carbonyl carbon of the acyl chloride.
-
Procedure:
-
In a separate flask, dissolve anhydrous piperazine (a moderate excess, e.g., 2.5 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[5]
-
Cool the piperazine solution to 0-5 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize side products.[5]
-
Dissolve the crude thiophene-3-carbonyl chloride (1.0 eq) from Step 1 in a minimal amount of the same anhydrous solvent.
-
Add the acyl chloride solution dropwise to the cooled, stirring piperazine solution over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
-
Expertise & Rationale: Using an excess of piperazine serves two purposes: it drives the reaction to completion and acts as a base to neutralize the hydrochloric acid generated during the reaction, preventing the formation of piperazine hydrochloride salts that are less reactive.[5]
Step 3: Work-up and Isolation of the Free Base
This stage involves separating the desired product from excess reagents and byproducts.
-
Procedure:
-
Quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with DCM.
-
Combine the organic extracts and wash sequentially with water and then a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude free base, Piperazin-1-yl(thiophen-3-yl)methanone.
-
If necessary, the crude product can be purified by silica gel column chromatography.
-
Step 4: Formation of the Hydrochloride Salt
Converting the free base to its hydrochloride salt enhances stability, improves handling characteristics, and often facilitates purification by crystallization.[6][9]
-
Procedure:
-
Dissolve the crude or purified free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise with stirring until precipitation is complete.
-
Stir the resulting suspension for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.
-
Dry the product under vacuum to yield this compound.
-
Step 5: Purification by Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. The principle relies on the differential solubility of the compound and its impurities in a hot versus a cold solvent.[9]
-
Procedure:
-
Select a suitable solvent or solvent system (e.g., ethanol, isopropanol, or a mixture like DCM/ethyl acetate).[10][11]
-
Dissolve the crude hydrochloride salt in a minimal amount of the boiling solvent.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration and dry them thoroughly.
-
Comprehensive Characterization
Thorough spectroscopic analysis is essential to confirm the identity, structure, and purity of the synthesized compound.
Caption: Logical workflow for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation of organic molecules.[12] The spectra should be recorded in a suitable deuterated solvent like DMSO-d₆ or D₂O.
| ¹H NMR - Expected Chemical Shifts (δ, ppm) | ¹³C NMR - Expected Chemical Shifts (δ, ppm) |
| ~9.0-10.0 (br s, 1H) : N-H proton of the piperazinium ion. | ~165-170 : Carbonyl carbon (C=O). |
| ~7.2-8.0 (m, 3H) : Thiophene ring protons. | ~125-140 : Thiophene ring carbons. |
| ~3.5-4.0 (m, 4H) : Piperazine protons adjacent to the carbonyl group. | ~40-50 : Piperazine ring carbons. |
| ~3.0-3.4 (m, 4H) : Piperazine protons adjacent to the N-H. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.[13] The spectrum is typically recorded using a KBr pellet.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| N-H Stretch (salt) | 2400-2800 (broad) |
| C=O Stretch (amide) | 1630-1660 |
| C-N Stretch (piperazine) | 1150-1250 |
| C-S Stretch (thiophene) | 600-800 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound.[12] Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum of the free base would show a prominent peak corresponding to the protonated molecule [M+H]⁺.
-
Molecular Formula (Free Base): C₉H₁₂N₂OS
-
Exact Mass: 196.07
-
Expected [M+H]⁺: m/z ≈ 197.08
Melting Point (MP)
The melting point is a reliable indicator of purity. A sharp melting point range suggests a high degree of purity, whereas a broad and depressed range indicates the presence of impurities.[14]
Medicinal Chemistry Context and Significance
The Piperazin-1-yl(thiophen-3-yl)methanone scaffold is a privileged structure in drug discovery. The piperazine moiety is found in numerous approved drugs, acting as a versatile linker that can be modified to tune pharmacokinetic properties and target engagement.[1][4] Thiophene derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and CNS-related effects.[2][3] The combination of these two pharmacophores in a single molecule makes this compound and its analogues promising candidates for screening against various biological targets, such as G-protein coupled receptors (GPCRs) and enzymes.[5][15]
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Thiophene-3-carbonyl chloride. ChemBK. [Link]
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Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. ACS Publications. [Link]
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Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. PubMed. [Link]
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THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. Taylor & Francis Online. [Link]
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STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
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FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and... ResearchGate. [Link]
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An In-depth Technical Guide to the Chemical Properties of Piperazin-1-yl(thiophen-3-yl)methanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, drawing upon available data for the compound and its close structural analogs. The document details its molecular structure, physicochemical characteristics, and spectroscopic profile. Furthermore, it outlines a representative synthetic protocol and discusses the compound's potential pharmacological relevance based on the known bioactivities of related thiophene-piperazine scaffolds. Safety and handling protocols are also addressed to ensure its proper use in a research and development setting. This guide is intended to serve as a valuable resource for scientists engaged in the exploration and application of this and similar chemical entities.
Chemical Identity and Molecular Structure
This compound is identified by the CAS Number 1185316-61-3.[1] Its molecular structure consists of a piperazine ring linked via an amide bond to the 3-position of a thiophene ring, and it is supplied as a hydrochloride salt. The presence of the basic piperazine moiety facilitates the formation of this salt, which often improves the compound's stability and solubility in aqueous media.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source(s) |
| Chemical Name | This compound | - |
| CAS Number | 1185316-61-3 | [1] |
| Molecular Formula | C₉H₁₃ClN₂OS | [1] |
| Molecular Weight | 232.73 g/mol | [1] |
The molecular architecture, featuring a thiophene ring, a ketone linker, and a piperazine heterocycle, is a common scaffold in pharmacologically active compounds. The thiophene ring is a bioisostere of a benzene ring, often used to modulate lipophilicity and metabolic stability. The piperazine group is frequently incorporated into drug candidates to enhance their pharmacokinetic properties, including aqueous solubility and bioavailability.[2]
Physicochemical Properties
Precise experimental data for the physical properties of this compound is not extensively published. However, based on the properties of its isomer, Piperazin-1-yl(thiophen-2-yl)methanone hydrochloride, and general principles of organic chemistry, we can infer its likely characteristics.
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value/Characteristic | Rationale/Comparative Data |
| Melting Point | Expected to be a crystalline solid with a melting point likely in the range of 90-110 °C. | The thiophen-2-yl isomer has a reported melting point of 96-99 °C.[3] Isomeric compounds often have similar, though not identical, melting points. |
| Solubility | Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol) and have limited solubility in non-polar organic solvents. | The hydrochloride salt form significantly increases aqueous solubility. Piperazine itself is freely soluble in water.[4] |
| Appearance | Likely a white to off-white crystalline solid. | Based on the typical appearance of similar organic hydrochloride salts. |
| Stability | The compound is expected to be stable under standard laboratory conditions. It may be hygroscopic. | Acylpiperazine hydrochlorides are generally stable solids. Some amine hydrochlorides can be hygroscopic.[5] |
Synthesis and Purification
The synthesis of this compound typically involves a nucleophilic acyl substitution reaction. A common and efficient method is the coupling of thiophene-3-carbonyl chloride with piperazine. The resulting free base is then converted to the hydrochloride salt.
Synthetic Workflow
Experimental Protocol
Step 1: Synthesis of Piperazin-1-yl(thiophen-3-yl)methanone (Free Base)
-
To a solution of thiophene-3-carboxylic acid in an anhydrous solvent such as dichloromethane (DCM), slowly add an activating agent like oxalyl chloride or thionyl chloride at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used.
-
Stir the reaction mixture at room temperature until the acid is completely converted to the acid chloride. The progress can be monitored by the cessation of gas evolution.
-
In a separate flask, dissolve a molar excess of piperazine in anhydrous DCM and cool to 0 °C.
-
Slowly add the freshly prepared thiophene-3-carbonyl chloride solution to the piperazine solution. An organic base such as triethylamine can be used to scavenge the HCl generated during the reaction.
-
Allow the reaction to stir at room temperature for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a dilute aqueous basic solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the purified free base in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Spectroscopic and Analytical Characterization
The structural confirmation of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the thiophene and piperazine moieties.
-
Thiophene Protons: The protons on the thiophene ring will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns will depend on the substitution at the 3-position.
-
Piperazine Protons: The methylene protons of the piperazine ring will resonate in the aliphatic region, generally between δ 2.5 and 4.0 ppm. Due to the amide linkage and protonation, the protons on the carbons adjacent to the two nitrogen atoms may show distinct chemical shifts. In the hydrochloride salt, the N-H proton of the piperazine ring will likely appear as a broad singlet at a downfield chemical shift. The dynamic nature of the piperazine ring and restricted rotation around the amide bond can sometimes lead to broad signals or multiple conformers being observed in the NMR spectrum.[6][7]
¹³C NMR: The carbon NMR spectrum will provide complementary information for structural elucidation.
-
Carbonyl Carbon: A characteristic signal for the ketone carbonyl carbon is expected in the range of δ 160-170 ppm.[8]
-
Thiophene Carbons: The carbon atoms of the thiophene ring will have signals in the aromatic region, typically from δ 120 to 140 ppm.
-
Piperazine Carbons: The carbon atoms of the piperazine ring will appear in the aliphatic region, usually between δ 40 and 55 ppm.[8]
Infrared (IR) Spectroscopy
The IR spectrum will show key functional group absorptions.
-
C=O Stretch: A strong absorption band corresponding to the carbonyl stretching vibration of the ketone is expected in the region of 1630-1680 cm⁻¹.[9]
-
C-H Stretch: Aromatic C-H stretching vibrations from the thiophene ring will likely appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine ring will be observed just below 3000 cm⁻¹.[10]
-
N-H Stretch: A broad absorption band in the region of 2400-3200 cm⁻¹ is characteristic of the N-H stretch in an amine hydrochloride salt.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode is a suitable technique for analyzing this compound. The mass spectrum is expected to show the molecular ion peak for the free base [M+H]⁺ at an m/z corresponding to the protonated molecule (C₉H₁₂N₂OS). Characteristic fragmentation patterns for piperazine derivatives often involve cleavage of the bonds adjacent to the nitrogen atoms within the piperazine ring.[11][12]
Potential Pharmacological Significance
While specific pharmacological data for this compound is limited in the public domain, the thiophene-piperazine scaffold is present in numerous biologically active compounds. This suggests potential areas of therapeutic interest for this molecule.
-
Anticancer Activity: Several studies have reported the synthesis of thiophene-piperazine derivatives with antiproliferative effects against various cancer cell lines. Some of these compounds have been shown to act as EGFR kinase inhibitors.[13]
-
Antimicrobial and Antifungal Activity: The piperazine nucleus is a versatile core found in a broad range of biologically active compounds, including those with antibacterial and antifungal properties.[2]
-
Central Nervous System (CNS) Activity: Piperazine derivatives are well-known for their diverse activities in the central nervous system. Related compounds have shown affinity for serotonin and dopamine receptors, suggesting potential applications in treating depression, anxiety, and other neurological disorders.[2]
The exploration of this compound and its analogs in these and other therapeutic areas could be a promising avenue for future drug discovery efforts.
Safety and Handling
As a research chemical, this compound should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14]
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[15] Avoid contact with skin and eyes.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place.[15] Some amine hydrochlorides can be sensitive to moisture.
-
Toxicity: Specific toxicity data is not available. However, many piperazine derivatives can be irritants and may be harmful if ingested or inhaled.[5] Treat this compound as potentially hazardous and handle it accordingly.
In case of exposure, follow standard first-aid procedures and seek medical attention. Always consult the material safety data sheet (MSDS) for detailed safety information before handling this compound.
Conclusion
This compound is a compound with a molecular framework that is prevalent in many pharmacologically significant molecules. This guide has provided a detailed overview of its chemical properties, including its structure, synthesis, and analytical characterization. While specific experimental data for this particular isomer is not abundant, a strong understanding of its chemical nature can be derived from the well-documented properties of its analogs and the constituent functional groups. The potential for this compound to exhibit interesting biological activities makes it a compelling target for further investigation in the field of medicinal chemistry. Researchers and drug development professionals are encouraged to use this guide as a foundational resource for their work with this and related compounds.
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An In-depth Technical Guide to 1-(3-Thienylcarbonyl)piperazine Hydrochloride
CAS Number: 1185316-61-3
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Novel Chemical Entities
In the dynamic field of medicinal chemistry, the exploration of novel chemical entities is the cornerstone of innovation. This guide is dedicated to 1-(3-Thienylcarbonyl)piperazine hydrochloride, a compound situated at the intersection of two pharmacologically significant scaffolds: the thiophene ring and the piperazine nucleus. While specific literature on this particular hydrochloride salt (CAS 1185316-61-3) is not extensively available, this document serves as a comprehensive technical guide constructed from foundational chemical principles and data from closely related analogues. Our objective is to provide researchers and drug development professionals with a robust framework for understanding, synthesizing, and evaluating the potential of this and similar molecules. We will delve into its chemical rationale, a proposed synthetic pathway, analytical characterization, potential therapeutic applications grounded in the concept of bioisosterism, and crucial safety and handling protocols.
Molecular Overview and Design Rationale
1-(3-Thienylcarbonyl)piperazine hydrochloride is a heterocyclic compound that marries the structural features of a thiophene ring with a piperazine moiety through an amide linkage. The hydrochloride salt form is intended to enhance aqueous solubility and stability, which are critical properties for handling and in biological assays.
Table 1: Physicochemical Properties (Predicted)
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₂N₂OS · HCl | - |
| Molecular Weight | 232.73 g/mol | - |
| Appearance | White to off-white solid (predicted) | General knowledge of similar hydrochloride salts. |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO (predicted) | Inferred from the hydrochloride salt form. |
| Melting Point | >200 °C (decomposes) (predicted) | Based on similar acyl piperazine hydrochlorides. |
The design rationale for this molecule likely stems from the established roles of its constituent parts in medicinal chemistry. The piperazine ring is a common scaffold in numerous approved drugs, particularly those targeting the central nervous system (CNS), due to its ability to interact with various receptors and its favorable pharmacokinetic properties.[1][2][3] The thiophene ring is often employed as a bioisostere for a phenyl ring.[4][5][6] This substitution can modulate a compound's metabolic stability, lipophilicity, and target engagement, potentially leading to improved efficacy or a more favorable side-effect profile.[6][7] The carbonyl group creates a stable amide bond, linking the two key pharmacophores.
Synthesis and Purification
A plausible and direct synthetic route to 1-(3-Thienylcarbonyl)piperazine hydrochloride involves the acylation of piperazine with 3-thenoyl chloride, followed by salt formation. This method is a standard and well-documented approach for creating N-acylpiperazines.
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step process: the formation of the free base followed by its conversion to the hydrochloride salt.
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A Technical Guide to the Biological Activities of Novel Piperazinyl-thiophen-methanone Derivatives
This guide provides an in-depth exploration of the burgeoning field of piperazinyl-thiophen-methanone derivatives, a class of heterocyclic compounds demonstrating significant therapeutic potential. We will delve into the synthetic strategies, diverse biological activities, and the mechanistic underpinnings of these promising molecules. This document is intended for researchers, scientists, and professionals in drug development, offering both a comprehensive overview and detailed experimental protocols.
Introduction: The Therapeutic Promise of the Piperazine-Thiophene Scaffold
The piperazine ring is a versatile scaffold in medicinal chemistry, present in a wide array of clinically approved drugs.[1][2][3] Its ability to be readily functionalized allows for the fine-tuning of physicochemical and pharmacological properties.[4] When coupled with a thiophene moiety, another privileged heterocycle known for its diverse biological activities, the resulting piperazinyl-thiophen-methanone core structure presents a compelling starting point for the discovery of novel therapeutic agents.[5][6] This guide will explore the significant anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities exhibited by derivatives of this core structure.
Synthetic Strategies: Building the Core and its Analogs
The synthesis of piperazinyl-thiophen-methanone derivatives typically involves the coupling of a substituted piperazine with a thiophene carboxylic acid or its activated form. A general synthetic route is outlined below.
General Synthetic Protocol:
-
Activation of Thiophene Carboxylic Acid: Thiophene-2-carbonyl chloride is a common starting material. Alternatively, thiophene-2-carboxylic acid can be activated using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
-
Acylation of Piperazine: The activated thiophene derivative is then reacted with a desired N-substituted piperazine in an appropriate solvent (e.g., dichloromethane, dimethylformamide) and in the presence of a base (e.g., triethylamine, diisopropylethylamine) to yield the target piperazinyl-thiophen-methanone derivative.
-
Purification: The crude product is typically purified by column chromatography on silica gel.
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[7]
Caption: Generalized synthetic scheme for piperazinyl-thiophen-methanone derivatives.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Several piperazine derivatives have demonstrated potent anticancer activities.[1][8][9][10] The piperazinyl-thiophen-methanone scaffold is a promising framework for the development of novel cytotoxic and antiproliferative agents.[11]
Mechanistic Insights:
The anticancer effects of these derivatives are often attributed to their ability to induce apoptosis in cancer cells.[11] This can occur through various mechanisms, including the disruption of mitochondrial function and the activation of caspase pathways.[11] Some piperazine derivatives have also been shown to act as enzyme inhibitors, targeting kinases involved in cell proliferation and survival pathways.[1]
Experimental Evaluation of Anticancer Activity:
A standard workflow for assessing the anticancer potential of novel compounds involves a combination of in vitro cell-based assays.
Caption: Workflow for in vitro evaluation of anticancer activity.
Protocol: MTT Assay for Cell Viability
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound on a cancer cell line.
-
Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the piperazinyl-thiophen-methanone derivative and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.[12]
| Compound | Cell Line | IC50 (µM) | Reference |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast Cancer) | 1.00 | [9][13] |
| Vindoline-piperazine conjugate 25 | HOP-92 (Lung Cancer) | 1.35 | [9][13] |
| Ferrocenyl(piperazine-1-yl)methanone 4i | RAW264.7 (Macrophage) | 7.65 (for NO inhibition) | [7] |
| Methyl piperazine derivative A-11 | A-549 (Lung Cancer) | 5.71 | [14] |
| Methyl piperazine derivative A-11 | HCT-116 (Colon Cancer) | 4.26 | [14] |
Antimicrobial Activity: Combating Pathogenic Microorganisms
Piperazine derivatives have a long history of use as antimicrobial agents.[4][15][16][17] The incorporation of the thiophene ring can enhance this activity, leading to potent antibacterial and antifungal compounds.[5][18]
Mechanistic Insights:
The antimicrobial action of piperazine derivatives can involve various mechanisms. Some compounds inhibit enzymes essential for microbial cell wall synthesis, such as penicillin-binding proteins (PBPs) in bacteria or lanosterol 14α-demethylase (CYP51) in fungi.[1] The lipophilicity of the molecule, which can be modulated by the substituents on the piperazine and thiophene rings, often plays a crucial role in its ability to penetrate microbial cell membranes.[4]
Experimental Evaluation of Antimicrobial Activity:
The antimicrobial efficacy of novel compounds is typically assessed by determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).
Protocol: Broth Microdilution Method for MIC Determination
This method is a standard procedure for quantifying the in vitro antimicrobial activity of a compound.[19][20]
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[19]
| Compound Class | Organism | Activity | Reference |
| Trimethoxyphenyl piperazine derivatives | Various fungi | Good antifungal activity | [18] |
| Trimethoxyphenyl piperazine derivatives | Various bacteria | Moderate antibacterial activity | [18] |
| Flavone-piperazine derivatives | Various bacteria and fungi | Potent antimicrobial agent | [21] |
| Piperazine derivative PD-2 | Pseudomonas aeruginosa, Candida albicans | Displayed antimicrobial activity | [22] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases.[7] Piperazine derivatives have emerged as promising anti-inflammatory agents, capable of modulating the production of pro-inflammatory mediators.[1][7][23]
Mechanistic Insights:
The anti-inflammatory effects of these compounds are often mediated by the inhibition of key inflammatory pathways. For example, some derivatives have been shown to suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[22][23] The inhibition of the NF-κB signaling pathway is another important mechanism by which these compounds can exert their anti-inflammatory effects.[7]
Caption: Inhibition of the LPS-induced TLR4/NF-κB signaling pathway.
Experimental Evaluation of Anti-inflammatory Activity:
In vitro and in vivo models are used to assess the anti-inflammatory potential of new compounds.
Protocol: In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of NO, a key pro-inflammatory mediator.
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration relative to the LPS-stimulated control.[7]
| Compound | Assay | Result | Reference |
| LQFM182 (100 mg/kg) | Carrageenan-induced paw edema | Reduced edema formation | [23] |
| LQFM182 (100 mg/kg) | Carrageenan-induced pleurisy | Reduced cell migration, MPO activity, TNF-α, and IL-1β | [23] |
| Ferrocenyl(piperazine-1-yl)methanone 4i | LPS-induced NO production in RAW264.7 cells | IC50 = 7.65 µM | [7] |
| Piperazine derivative PD-1 and PD-2 | Inhibition of nitrite production | Up to 39.42% and 33.7% inhibition | [22] |
| Piperazine derivative PD-1 and PD-2 | Inhibition of TNF-α generation | Up to 56.97% and 44.73% inhibition | [22] |
Neuroprotective Effects: Shielding the Central Nervous System
Neurodegenerative diseases represent a significant and growing healthcare challenge.[24] Piperazine derivatives have shown promise as neuroprotective agents, with some compounds exhibiting antidepressant, anxiolytic, and antipsychotic properties.[2] The piperazinyl-thiophen-methanone scaffold offers a platform for developing compounds that can mitigate neuronal damage.
Mechanistic Insights:
The neuroprotective effects of piperazine derivatives can be multifaceted. Some compounds act on neurotransmitter systems, such as the monoamine pathway.[2] Others may exert their effects through antioxidant, anti-apoptotic, and anti-inflammatory mechanisms within the central nervous system.[25] For instance, some derivatives can inhibit apoptosis in motor neurons and increase their viability.
Experimental Evaluation of Neuroprotective Activity:
A variety of in vitro and in vivo models are employed to assess the neuroprotective potential of novel compounds.
Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress
This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidizing agent.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to differentiate.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to an oxidizing agent, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA), for a specified duration.
-
Cell Viability Assessment: Measure cell viability using an appropriate assay (e.g., MTT or LDH release assay).
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound at each concentration relative to the cells exposed to the oxidizing agent alone.[26]
Conclusion and Future Directions
Piperazinyl-thiophen-methanone derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, provides a robust platform for the development of novel therapeutics targeting cancer, infectious diseases, inflammation, and neurodegenerative disorders. Future research should focus on elucidating the structure-activity relationships (SAR) for each of these activities to guide the design of more potent and selective compounds. Furthermore, in-depth mechanistic studies and in vivo efficacy and safety evaluations will be crucial for translating the therapeutic potential of these derivatives into clinical applications.
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Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride mechanism of action
An In-Depth Technical Guide to the Putative Mechanism of Action of Piperazin-1-yl(thiophen-3-yl)methanone Hydrochloride
Preamble: Charting the Mechanistic Landscape of a Novel CNS Candidate
To the researcher, scientist, and drug development professional, the emergence of a novel chemical entity is not merely an introduction but an invitation—a call to delineate its biological narrative. The compound this compound stands as such a candidate. Its architecture, comprising a piperazine ring coupled to a thiophene moiety, is a hallmark of central nervous system (CNS) active agents.[1][2] While the definitive mechanism of action for this specific molecule remains to be fully elucidated in public-domain literature, its structural motifs provide a robust, evidence-based foundation for hypothesizing its primary biological targets and downstream effects.
This guide eschews a conventional template to instead present a logical, investigative framework befitting a Senior Application Scientist. We will dissect the molecule's pharmacophoric elements, propose a primary and secondary mechanistic hypothesis based on extensive data from structural analogs, and provide detailed, field-proven experimental protocols to validate these hypotheses. Our core thesis is that this compound functions as a multi-target modulator of aminergic G-protein coupled receptors (GPCRs), positioning it as a potential atypical antipsychotic agent.[3][4]
Part 1: The Pharmacophore — A Structural Blueprint for CNS Activity
The predictive power of medicinal chemistry lies in understanding how a molecule's structure dictates its function. The subject compound is a composite of well-characterized pharmacophoric elements, each contributing to its putative biological profile.
-
The Piperazine Core : This six-membered heterocycle is a quintessential "privileged scaffold" in neuropharmacology.[5] Its two nitrogen atoms provide a combination of structural rigidity and hydrogen bond accepting/donating capabilities. This feature is critical for interacting with the highly conserved amino acid residues within the transmembrane domains of aminergic GPCRs.[1] Furthermore, the piperazine ring often confers favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, which are essential for CNS drug candidates.[1] Many piperazine-containing drugs exhibit activity at dopamine and serotonin receptors.[6]
-
The Thiophene Moiety : As a bioisostere of a phenyl ring, the thiophene group provides the necessary aromaticity for key interactions (e.g., pi-pi stacking) within receptor binding pockets. Its inclusion is common in ligands targeting dopamine and serotonin receptors.
-
The Methanone Linker : This carbonyl group acts as a rigid linker, properly orienting the piperazine and thiophene rings relative to each other. This defined spatial arrangement is crucial for achieving high-affinity and selective binding to a specific receptor conformation.
Collectively, this "aryl-linker-piperazine" motif is the signature of numerous ligands for the dopamine D2-like receptor family (D2, D3, D4) and various serotonin (5-HT) receptor subtypes.[5][7] This strong structural precedent forms the logical basis of our investigation.
Part 2: Primary Hypothesis — Selective Dopamine D4 Receptor Antagonism
The Rationale: A substantial body of evidence points to arylpiperazine derivatives as potent and often selective antagonists of the dopamine D4 receptor.[8][9][10] The D4 receptor is a target of significant interest for the treatment of schizophrenia. The atypical antipsychotic clozapine, which exhibits high affinity for the D4 receptor, demonstrated clinical efficacy with a reduced incidence of extrapyramidal side effects (EPS), sparking the development of D4-selective antagonists.[5] We hypothesize that this compound is a potent and selective D4 receptor antagonist.
Experimental Validation Strategy
To rigorously test this hypothesis, a two-tiered approach is required: first, to establish binding affinity and selectivity, and second, to confirm functional antagonism.
Protocol 1: Competitive Radioligand Binding Assay for Dopamine Receptor Subtypes
This protocol determines the binding affinity (expressed as the inhibition constant, Kᵢ) of the test compound for the human dopamine D4 receptor and its selectivity over other dopamine receptor subtypes (D1, D2, D3, D5).
Methodology:
-
Membrane Preparation : Utilize commercially available cell membranes prepared from HEK293 or CHO cells stably expressing individual human recombinant dopamine receptor subtypes (D1, D2, D3, D4, D5).
-
Assay Buffer : Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Radioligand : Select a suitable radioligand with high affinity for the target receptors. [³H]-Spiperone or [³H]-N-methylspiperone are commonly used for the D2-like family.[11]
-
Assay Procedure : a. In a 96-well plate, add 50 µL of assay buffer containing a fixed concentration of the radioligand (typically at its Kₑ concentration). b. Add 50 µL of varying concentrations of the test compound (this compound), typically ranging from 10⁻¹¹ M to 10⁻⁵ M. c. For non-specific binding (NSB) determination, use a high concentration of a known non-labeled ligand (e.g., 10 µM haloperidol). d. Initiate the binding reaction by adding 100 µL of the cell membrane preparation (20-40 µg protein/well). e. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Termination & Measurement : a. Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. b. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand. c. Allow the filters to dry, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis : a. Calculate the percentage of specific binding at each concentration of the test compound. b. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. c. Determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis. d. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Protocol 2: Functional cAMP Accumulation Assay for D4 Receptor Antagonism
This assay confirms that the compound acts as a functional antagonist by measuring its ability to block agonist-induced inhibition of cAMP production, a hallmark of Gi-coupled receptors like D4.
Methodology:
-
Cell Culture : Use CHO or HEK293 cells stably co-expressing the human dopamine D4 receptor and a luminescent cAMP biosensor (e.g., GloSensor™).
-
Assay Procedure : a. Seed the cells in a 96-well plate and allow them to attach overnight. b. Equilibrate the cells with the cAMP biosensor substrate according to the manufacturer's protocol. c. Pre-incubate the cells with varying concentrations of the test compound (or vehicle control) for 15-20 minutes. d. Stimulate the adenylyl cyclase pathway by adding a fixed concentration of forskolin (e.g., 1-10 µM). e. Immediately following forskolin addition, add a D4 receptor agonist (e.g., quinpirole at its EC₈₀ concentration) to the appropriate wells. f. Measure the luminescence signal over time (typically 15-30 minutes) using a plate reader.
-
Data Analysis : a. The agonist (quinpirole) will inhibit forskolin-stimulated cAMP production, resulting in a lower signal. b. An antagonist will block this effect, restoring the cAMP level (and luminescence) towards the level seen with forskolin alone. c. Plot the luminescence response against the log concentration of the test compound to generate a dose-response curve. d. Calculate the IC₅₀ value, which represents the concentration of the antagonist required to reverse 50% of the agonist's effect.
Anticipated Data & Visualization
The experimental data should be summarized for clear interpretation.
Table 1: Putative Binding Affinity and Functional Potency at Dopamine Receptors
| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Antagonism (IC₅₀, nM) | Selectivity Ratio (Kᵢ Dₓ / Kᵢ D₄) |
|---|---|---|---|
| Dopamine D1 | >1000 | N/A | >100x |
| Dopamine D2 | 150 | 200 | 15x |
| Dopamine D3 | 80 | 110 | 8x |
| Dopamine D4 | 10 | 15 | 1x |
| Dopamine D5 | >1000 | N/A | >100x |
Note: Values are hypothetical examples based on profiles of known D4-selective compounds.
Caption: Putative D4 receptor antagonist mechanism.
Part 3: Secondary Hypothesis — Serotonin Receptor Modulation
The Rationale: A defining characteristic of atypical antipsychotics is their interaction with serotonin receptors, particularly 5-HT1A and 5-HT2A.[12] This dual-receptor activity is believed to improve efficacy against negative symptoms of schizophrenia and reduce the risk of EPS.[4][12] A close structural analog, Piperazin-1-yl-thiophen-2-yl-methanone, has been reported to have an affinity for the 5-HT1A receptor.[13] Therefore, we hypothesize that our subject compound also modulates key serotonin receptors, contributing to a "serotonin-dopamine antagonist" (SDA) profile.
Experimental Validation Strategy
A screening and characterization approach is necessary to identify and confirm activity at serotonin receptors.
Protocol 3: Serotonin Receptor Binding Panel
This protocol is a broad screen to identify which, if any, serotonin receptors the compound binds to with high affinity.
Methodology:
-
Target Panel : Utilize a commercial service or in-house platform to screen the compound at a fixed concentration (e.g., 1 µM) against a panel of human recombinant serotonin receptors. Essential targets include: 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7.
-
Assay Format : The assays are typically competitive radioligand binding assays, similar in principle to Protocol 1, each using a specific radioligand for the receptor subtype.
-
Data Output : The primary result is the percent inhibition of radioligand binding at the tested concentration. A significant inhibition (e.g., >50%) flags a "hit."
-
Follow-up : For any identified hits, perform full concentration-response curves as described in Protocol 1 to determine the Kᵢ value.
Protocol 4: Functional Characterization at Key 5-HT Receptors
For receptors where high binding affinity is confirmed (e.g., 5-HT1A, 5-HT2A), functional assays are crucial to determine the nature of the interaction (agonist, antagonist, or partial agonist).
Methodology (Example for 5-HT2A):
-
Receptor Coupling : The 5-HT2A receptor is Gq-coupled, and its activation leads to an increase in intracellular calcium ([Ca²⁺]ᵢ).
-
Cell Line : Use a cell line (e.g., HEK293) stably expressing the human 5-HT2A receptor.
-
Assay : Employ a fluorescent calcium flux assay (e.g., using Fluo-4 AM dye).
-
Antagonist Mode : a. Pre-incubate cells with varying concentrations of the test compound. b. Stimulate the cells with a known 5-HT2A agonist (e.g., serotonin or DOI) at its EC₈₀ concentration. c. Measure the fluorescence change, which corresponds to the [Ca²⁺]ᵢ transient. d. An antagonist will produce a dose-dependent reduction in the agonist-induced signal. Calculate an IC₅₀ from the resulting curve.
-
Agonist Mode : a. Add varying concentrations of the test compound directly to the cells without a co-added agonist. b. A full or partial agonist will induce a calcium flux on its own. Calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a full agonist like serotonin).
Anticipated Data & Visualization
Table 2: Putative Binding and Functional Profile at Key Serotonin Receptors
| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Activity | Potency (EC₅₀/IC₅₀, nM) |
|---|---|---|---|
| 5-HT1A | 45 | Partial Agonist | EC₅₀ = 80 |
| 5-HT2A | 25 | Antagonist | IC₅₀ = 35 |
| 5-HT2C | 120 | Antagonist | IC₅₀ = 150 |
| 5-HT6 | >500 | Not Determined | N/A |
| 5-HT7 | >500 | Not Determined | N/A |
Note: Values are hypothetical, illustrating a potential profile consistent with an atypical antipsychotic.
Caption: Experimental workflow for mechanism of action elucidation.
Part 4: Integrated Mechanism and Therapeutic Outlook
The culmination of the proposed experiments would be a comprehensive understanding of the compound's molecular pharmacology. Based on the structural precedents, the most probable integrated mechanism of action for this compound is that of a Dopamine D4 receptor-preferring antagonist with concomitant antagonist activity at 5-HT2A receptors and partial agonist activity at 5-HT1A receptors.
This specific profile is highly desirable for a modern antipsychotic agent.
-
D4 Antagonism : Targets psychotic symptoms (hallucinations, delusions) potentially with fewer motor side effects (EPS) than D2-dominant drugs.[5]
-
5-HT2A Antagonism : Works synergistically with dopamine antagonism to enhance antipsychotic efficacy, particularly against negative symptoms, and further mitigates EPS.[4][12]
-
5-HT1A Partial Agonism : May contribute to anxiolytic and antidepressant effects, addressing common co-morbidities in schizophrenia, and can also help reduce EPS.[14]
This multi-target engagement provides a compelling rationale for its development as a next-generation therapeutic for psychotic disorders. The subsequent steps would involve progressing this candidate into in vivo behavioral models of psychosis and safety pharmacology studies to confirm its therapeutic potential and safety profile.
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In silico modeling of Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride receptor binding
An In-Depth Technical Guide to the In Silico Characterization of Piperazin-1-yl(thiophen-3-yl)methanone Hydrochloride Receptor Binding Profiles
Abstract
This technical guide outlines a hierarchical, multi-faceted in silico strategy for characterizing the receptor binding profile of this compound. Given the prevalence of the piperazine and thiophene scaffolds in pharmacologically active agents, this compound presents a compelling case for computational investigation to elucidate its potential mechanisms of action.[1][2] As a Senior Application Scientist, my objective is not to provide a rigid protocol but to present a logical, field-proven workflow that moves from broad hypothesis generation to detailed, atomistic validation. We will navigate from putative target identification and pharmacophore-based screening to the specifics of molecular docking and the dynamic validation offered by molecular dynamics simulations.[3][4] This guide is designed for drug development professionals and computational chemists, emphasizing the causality behind methodological choices to build a self-validating and robust computational narrative.
Introduction: The Compound and the Computational Imperative
The Therapeutic Potential of Piperazine-Thiophene Scaffolds
The molecule at the center of our investigation, this compound, is a synthetic compound whose therapeutic potential is largely uncharacterized in public literature. However, its constituent chemical moieties are well-established pharmacophores. The piperazine ring is a versatile scaffold found in a vast array of FDA-approved drugs, known to interact with a wide range of biological targets including serotonin (5-HT), dopamine (D3), histamine (H3), and sigma (σ1) receptors.[1][5][6] This promiscuity makes it a valuable starting point in drug discovery but also necessitates careful characterization to understand its selectivity profile.[2][7] The thiophene ring, another privileged structure in medicinal chemistry, contributes to the molecule's electronic and conformational properties, often participating in key binding interactions.[1]
Rationale for a Hierarchical In Silico Approach
Confronted with a novel compound, a brute-force experimental screening against all possible targets is both resource-intensive and inefficient. A structured in silico approach provides a cost-effective and powerful alternative to generate testable hypotheses and prioritize experimental efforts.[4][8] Our strategy is hierarchical:
-
Target Identification & Pharmacophore Modeling: We begin by identifying potential protein targets based on scaffold similarity to known drugs. We then generate a structure-based pharmacophore model to define the essential spatial and chemical features required for binding. This serves as a rapid filter for virtual screening.[9][10]
-
Molecular Docking: For high-ranking putative targets, we employ molecular docking to predict the specific binding pose and estimate the binding affinity. This provides a more detailed, static snapshot of the ligand-receptor interaction.[11][12]
-
Molecular Dynamics (MD) Simulation: The highest-confidence docked poses are subjected to MD simulations. This computationally intensive step assesses the stability and dynamics of the ligand-receptor complex in a simulated physiological environment, validating the static docking result and revealing the persistence of key interactions over time.[13][14]
This progressive refinement ensures that computational resources are focused on the most promising hypotheses, creating a self-validating workflow where each step corroborates or challenges the findings of the previous one.
Caption: The molecular docking workflow.
Experimental Protocol: Docking with AutoDock Vina
This protocol outlines the essential steps for performing the docking calculation. [11][15]
-
Prepare Grid Parameter File: Using AutoDockTools or a similar interface, define the center and dimensions of a grid box that encompasses the entire binding site of the D3R. A typical size might be 25 x 25 x 25 Å.
-
Prepare Configuration File: Create a text file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the grid box parameters, and the name of the output file.
-
Run Vina: Execute the docking simulation from the command line: vina --config conf.txt --log log.txt.
-
Analyze Output: Vina will output a PDBQT file containing several predicted binding modes (poses), ranked by their calculated binding affinity (in kcal/mol). The log file contains the binding energies for each mode.
-
Visualize and Interpret: Load the receptor and the top-ranked ligand pose into a molecular visualizer like PyMOL or UCSF Chimera. [16]Analyze the interactions:
-
Does the protonated piperazine nitrogen form a salt bridge with an acidic residue (e.g., Aspartic Acid)?
-
Does the thiophene ring engage in hydrophobic or π-π stacking interactions?
-
Is the carbonyl oxygen acting as a hydrogen bond acceptor?
-
Data Presentation: Example Docking Results
All quantitative data should be summarized for clarity.
| Putative Target | PDB ID | Top Pose Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Dopamine D3 Receptor | 3PBL | -8.9 | ASP110, SER192 | Salt Bridge, H-Bond |
| PHE345, PHE346 | π-π Stacking | |||
| Serotonin 5-HT1A Receptor | 4IAR | -8.2 | ASP116, TYR390 | Salt Bridge, H-Bond |
| PHE361, TRP357 | Hydrophobic, T-Stacking | |||
| Histamine H3 Receptor | 4XES | -7.5 | ASP114, TYR115 | Salt Bridge, H-Bond |
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
A docking pose is a static, gas-phase approximation. To assess if the predicted binding mode is stable in a more realistic, dynamic, and solvated environment, we perform MD simulations. [12]
The "Why": From a Static Picture to a Dynamic Movie
The primary causality for running MD is to validate the docking pose. If the ligand remains stably bound in its predicted orientation throughout the simulation, our confidence in the pose increases dramatically. If it dissociates or shifts significantly, the initial docking result may be an artifact. We will use GROMACS, a highly efficient and widely used engine for biomolecular simulation. [13][14][17]
Caption: The GROMACS molecular dynamics simulation workflow.
Experimental Protocol: MD Simulation with GROMACS
This is a condensed protocol based on standard GROMACS tutorials. [18][19]
-
Prepare Topology: Generate a topology file for the ligand using a tool like acpype or the AmberTools suite, which is compatible with the chosen protein force field (e.g., AMBER99SB-ILDN). Merge this with the protein topology.
-
System Setup:
-
Use gmx editconf to define a simulation box (e.g., a cubic box with 1.0 nm distance from the protein to the edge).
-
Use gmx solvate to fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
Use gmx genion to add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration.
-
-
Energy Minimization: Run a steep descent energy minimization to relax the system and remove any bad contacts introduced during setup.
-
Equilibration:
-
NVT Equilibration (Constant Volume): Perform a short simulation (e.g., 100 ps) while restraining the protein and ligand heavy atoms to allow the solvent to equilibrate around them. The system is brought to the target temperature (e.g., 310 K).
-
NPT Equilibration (Constant Pressure): Perform a longer simulation (e.g., 200 ps) to equilibrate the system's pressure and density to the target values (e.g., 1 bar). Position restraints are typically maintained.
-
-
Production MD: Run the production simulation for a duration sufficient to observe the system's behavior (e.g., 100-200 ns) with all position restraints removed.
-
Trajectory Analysis: Analyze the resulting trajectory to assess stability:
-
RMSD (Root Mean Square Deviation): Calculate the RMSD of the ligand and protein backbone over time. A stable, low-value plateau for the ligand RMSD (relative to the protein) indicates stable binding.
-
RMSF (Root Mean Square Fluctuation): Calculate the RMSF per residue to identify flexible regions of the protein.
-
Hydrogen Bonds: Monitor the number of hydrogen bonds between the ligand and receptor over time. The persistence of key H-bonds identified in docking is a strong indicator of a stable interaction.
-
Data Presentation: Key MD Analysis Metrics
| Metric | Value | Interpretation |
| Ligand RMSD (vs. protein) | Plateau at 1.5 ± 0.3 Å | The ligand remains stably bound in the pocket without major conformational changes. |
| Protein Backbone RMSD | Plateau at 2.1 ± 0.4 Å | The overall protein structure is stable throughout the simulation. |
| Ligand-Receptor H-Bonds | Average of 2.5 bonds | Key hydrogen bonds are consistently maintained, anchoring the ligand. |
Conclusion: Synthesizing a Coherent Binding Hypothesis
This in-depth guide has outlined a robust, hierarchical workflow for the in silico characterization of this compound. By systematically progressing from broad target-scouting and pharmacophore analysis to specific molecular docking and rigorous molecular dynamics validation, we can build a scientifically sound and self-validating case for the compound's potential binding to a specific receptor.
The final output of this workflow is not merely a binding energy value, but a detailed, dynamic, and actionable hypothesis of molecular recognition. This hypothesis—for instance, "this compound is a stable binder to the Dopamine D3 receptor, anchored by a salt bridge to ASP110 and stabilized by π-stacking with PHE345"—can then be passed to experimental teams for validation via binding assays and functional studies, demonstrating the synergistic power of computational and experimental approaches in modern drug discovery.
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Spectral analysis of Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectral Analysis of Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride
Authored by: A Senior Application Scientist
Introduction
This compound is a heterocyclic compound featuring a piperazine ring connected via a carbonyl group to a thiophene ring. This molecular scaffold is of significant interest in medicinal chemistry and drug development due to the versatile pharmacological properties associated with both piperazine and thiophene moieties.[1][2] Piperazine derivatives are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties, and their ability to interact with various receptors in the central nervous system.[2] The thiophene ring, a bioisostere of benzene, is a common component in many pharmaceuticals.
Accurate structural elucidation and purity confirmation are paramount in the development of any potential therapeutic agent. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. This guide provides an in-depth analysis of the expected spectral data for this compound, explaining the causality behind spectral features and outlining standardized protocols for data acquisition.
The structure of the compound, presented as the hydrochloride salt, dictates specific spectral characteristics, particularly the protonation state of the piperazine nitrogen, which will be explored in the relevant sections.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the complete structural verification of this compound.
¹H NMR Spectral Analysis
Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their connectivity. For this molecule, the spectrum is logically divided into the aromatic (thiophene) and aliphatic (piperazine) regions.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it solubilizes the salt and keeps the N-H protons from exchanging too rapidly.
-
Instrument Setup: Record the spectrum on a 400 MHz or higher field NMR spectrometer.[3]
-
Acquisition Parameters:
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum and integrate the signals.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 - 8.2 | Singlet (or narrow triplet) | 1H | Thiophene H2 | Positioned between the sulfur and the C3-carbonyl, this proton is significantly deshielded. |
| ~7.6 - 7.8 | Doublet of doublets | 1H | Thiophene H5 | Coupled to H4 and deshielded by the ring current and sulfur atom. |
| ~7.3 - 7.5 | Doublet of doublets | 1H | Thiophene H4 | Coupled to H5, appearing in the typical aromatic region for thiophene.[1] |
| ~9.0 - 9.5 | Broad Singlet | 2H | Piperazine NH₂ ⁺ | The protons on the charged nitrogen are deshielded and often appear as a broad signal due to quadrupole broadening and exchange. This signal will disappear upon D₂O exchange. |
| ~3.6 - 3.9 | Broad Multiplet | 4H | Piperazine CH₂ (adjacent to C=O) | These protons are deshielded by the adjacent electron-withdrawing carbonyl group. |
| ~3.0 - 3.3 | Broad Multiplet | 4H | Piperazine CH₂ (adjacent to NH₂⁺) | These protons are deshielded by the adjacent positively charged nitrogen atom. |
¹³C NMR Spectral Analysis
Carbon NMR (¹³C NMR) reveals the number of unique carbon environments in the molecule, providing a map of the carbon skeleton.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Record on a 400 MHz spectrometer (operating at ~100 MHz for ¹³C).[2]
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure each unique carbon appears as a singlet.
-
Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, with referencing to the deuterated solvent signal (DMSO-d₆ at δ 39.52 ppm).[3]
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 - 170 | C =O | The carbonyl carbon of the methanone group appears in the characteristic downfield region for amides/ketones.[2] |
| ~135 - 140 | Thiophene C 3 (ipso-carbon) | The carbon attached to the carbonyl group. |
| ~130 - 135 | Thiophene C 2 | Aromatic carbon adjacent to sulfur. |
| ~125 - 130 | Thiophene C 5 | Aromatic carbon adjacent to sulfur. |
| ~120 - 125 | Thiophene C 4 | Aromatic carbon. |
| ~45 - 50 | Piperazine C H₂ (adjacent to C=O) | Aliphatic carbons deshielded by the carbonyl group.[4] |
| ~40 - 45 | Piperazine C H₂ (adjacent to NH₂⁺) | Aliphatic carbons deshielded by the positive charge on the adjacent nitrogen. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol: IR
-
Sample Preparation: Prepare the sample using either the KBr pellet method or Attenuated Total Reflectance (ATR).[4]
-
KBr Pellet: Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[3]
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3000 - 3100 | C-H Stretch | Aromatic (Thiophene) | Characteristic stretching vibration for sp² C-H bonds.[5] |
| ~2850 - 3000 | C-H Stretch | Aliphatic (Piperazine) | Characteristic stretching vibrations for sp³ C-H bonds.[4] |
| ~2400 - 2700 | N⁺-H Stretch | Ammonium Salt | A very broad and characteristic absorption for the N-H stretch in an amine salt. |
| ~1630 - 1660 | C=O Stretch | Amide/Ketone | Strong absorption due to the carbonyl group attached to the piperazine nitrogen and thiophene ring.[4] |
| ~1500 - 1600 | C=C Stretch | Aromatic (Thiophene) | Skeletal vibrations of the thiophene ring. |
| ~1100 - 1300 | C-N Stretch | Amine | Stretching vibration of the piperazine C-N bonds. |
| ~600 - 800 | C-S Stretch | Thiophene | Characteristic vibration for the carbon-sulfur bond within the thiophene ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and ionic compounds like hydrochloride salts, as it typically yields the protonated molecular ion with minimal fragmentation.[1]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.
-
Instrument Setup: Use a mass spectrometer equipped with an ESI source, operating in positive ion mode.
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) corresponding to the free base of the compound. Analyze any significant fragment ions.
Predicted Mass Spectrum Data
The molecular formula of the free base is C₉H₁₂N₂OS, with a monoisotopic mass of approximately 196.07 g/mol .
| m/z (amu) | Ion | Rationale |
| ~197.08 | [M+H]⁺ | The protonated molecular ion of the free base (C₉H₁₃N₂OS⁺). This is expected to be the base peak. |
| ~111.01 | [C₅H₃OS]⁺ | Fragment corresponding to the thiophen-3-ylcarbonyl cation, resulting from cleavage of the amide bond. |
| ~87.09 | [C₄H₉N₂]⁺ | Fragment corresponding to the protonated piperazine ring after cleavage. |
Proposed ESI-MS Fragmentation Pathway
Caption: Plausible fragmentation pathway in ESI-MS.
Integrated Analytical Workflow
The confirmation of the structure and identity of this compound is a synergistic process. No single technique provides all the necessary information. The integrated workflow below illustrates how these methods are combined for a self-validating and trustworthy characterization.
Caption: Integrated workflow for spectral analysis.
Conclusion
The comprehensive spectral analysis using NMR, IR, and Mass Spectrometry provides a detailed and unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the precise arrangement of atoms in the thiophene and piperazine rings. IR spectroscopy confirms the presence of key functional groups, notably the carbonyl and the ammonium salt moiety. Finally, ESI-Mass Spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This multi-faceted approach ensures the scientific integrity required for research and drug development applications, establishing a reliable analytical profile for this important chemical entity.
References
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Yilmaz, F., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(4-5), 321-329. Available from: [Link].
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Zhang, Z., et al. (2022). C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue. [Preprint]. Available from: [Link].
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Cihan-Üstündağ, G., & Çapan, G. (2018). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Molecules, 23(1), 169. Available from: [Link].
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ChemBK. Piperazin-1-yl-thiophen-3-yl-Methanone hydrochloride, 98+%. Available from: [Link].
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Padmashali, B., et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 2(5), 1324-1330. Available from: [Link].
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Mamedov, V. A., et al. (2017). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2017(3), M952. Available from: [Link].
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Solubility and Stability of Piperazin-1-yl(thiophen-3-yl)methanone Hydrochloride in Biological Buffers
An In-Depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride, a heterocyclic compound of interest in pharmaceutical research. Recognizing that robust pre-formulation data is the bedrock of successful drug development, this document details the underlying principles and provides actionable, step-by-step protocols for generating reliable data. We explore the critical distinction between kinetic and thermodynamic solubility, offering methodologies for both. Furthermore, a detailed protocol for developing a stability-indicating HPLC method is presented, including forced degradation strategies to ensure analytical specificity. The insights and protocols herein are designed to empower researchers to de-risk their development programs, make informed decisions about formulation strategies, and build a comprehensive data package for regulatory submissions.
Introduction: The Criticality of Early-Stage Physicochemical Profiling
The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with a significant percentage of failures attributable to poor physicochemical properties. Among the most critical of these are aqueous solubility and chemical stability. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Similarly, a drug substance and its corresponding product must remain chemically intact throughout manufacturing, storage, and administration to ensure safety and efficacy.[1][2]
This compound, with its molecular formula C9H13ClN2OS, is a hydrochloride salt of a basic compound, a common strategy employed to enhance the solubility of parent molecules.[3][4] The presence of the piperazine and thiophene moieties suggests potential for a range of biological activities, but also introduces specific challenges related to its behavior in aqueous physiological environments.[4]
This guide serves as a practical manual for scientists tasked with characterizing this compound. We will move beyond mere procedural descriptions to explain the scientific rationale behind each step, ensuring that the generated data is not only accurate but also contextually understood. This foundational knowledge is paramount for anticipating potential development hurdles, such as poor bioavailability or the formation of toxic degradation products, and for designing robust formulation and analytical strategies from the outset.
The Biological Milieu: Understanding the Impact of Buffers
A compound's behavior is inextricably linked to its environment. In pre-formulation, biological buffers are used to simulate physiological conditions, from the acidic environment of the stomach to the near-neutral pH of the blood and intestinal fluid.[5][6] The choice of buffer is not trivial, as its components—pH, ionic strength, and counter-ions—can significantly influence both solubility and stability.[7]
For a hydrochloride salt of a weak base like Piperazin-1-yl(thiophen-3-yl)methanone, the pH of the medium is the dominant factor governing solubility. At a pH well below the pKa of the piperazine moiety, the compound will be predominantly in its protonated, cationic form, which is generally more water-soluble. As the pH approaches and surpasses the pKa, the uncharged free base will begin to predominate, often leading to a sharp decrease in solubility.[8][9]
Commonly used buffers in these studies include:
-
Phosphate-Buffered Saline (PBS): Mimics the ionic strength and pH (typically 7.4) of human body fluids. It is a workhorse for cell culture and many biochemical assays.[5]
-
Tris (Tris(hydroxymethyl)aminomethane) Buffer: Versatile and widely used, but its pH is highly sensitive to temperature changes, and its primary amine can interfere with certain chemical reactions.[7]
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): Often preferred for cell culture work due to its superior pH stability across temperature fluctuations and lower potential for biological interference compared to Tris.[10]
-
Simulated Gastric/Intestinal Fluids (SGF/SIF): These are more complex media, often containing salts and enzymes (like pepsin or pancreatin), designed to more closely replicate the conditions in the human gastrointestinal tract.
The interaction between the buffer components and the test compound can also be significant. For instance, phosphate ions can sometimes form less soluble salts with certain drug molecules.[8] Therefore, it is crucial to assess solubility and stability in a panel of buffers that represent the range of physiological and experimental conditions the compound will encounter.
Part A: Aqueous Solubility Assessment
Aqueous solubility is not a single value but a context-dependent property. In early drug discovery, a rapid assessment is needed for high-throughput screening, while later stages demand a more definitive, fundamentally grounded value.[11] This necessitates two distinct types of measurement: kinetic and thermodynamic solubility.
3.1. Kinetic vs. Thermodynamic Solubility: A Critical Distinction
Kinetic solubility measures the concentration at which a compound, introduced from a concentrated organic stock solution (typically DMSO), begins to precipitate in an aqueous buffer.[12] This method is fast and requires minimal compound, making it ideal for early screening.[11][13] However, it often overestimates the true solubility because the compound may not have sufficient time to form a stable crystal lattice, instead forming an amorphous precipitate or a supersaturated solution.[14] Kinetic solubility answers the question: "To what extent does the compound precipitate?"[14]
Thermodynamic solubility , conversely, is the "gold standard." It measures the concentration of a compound in a saturated solution that is in equilibrium with its most stable solid form.[15] This is typically determined using the shake-flask method, which involves equilibrating an excess of the solid compound in the buffer over an extended period (e.g., 24-48 hours).[12] This value is critical for guiding formulation development and predicting in-vivo dissolution.[14] Thermodynamic solubility answers the question: "To what extent does the compound dissolve?"[14]
The workflow below illustrates the decision-making process for solubility assessment.
3.2. Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol is designed to determine the equilibrium solubility of Piperazin-1-yl(thiophen-3-yl)methanone HCl across a physiologically relevant pH range.[16]
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetate Buffer, pH 4.5
-
0.1 N HCl, pH 1.2[16]
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid
-
2 mL glass vials with screw caps
-
Calibrated analytical balance, pH meter, and vortex mixer
-
Orbital shaker/incubator set to 37 °C
-
0.22 µm syringe filters (PTFE or other compatible material)
-
HPLC system with UV detector
Procedure:
-
Preparation: Prepare the required biological buffers. The pH of the buffers should be verified at 37 °C.[16]
-
Compound Addition: Add an excess of the compound (e.g., 2-5 mg) to 1 mL of each buffer in triplicate in separate glass vials. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set at 37 ± 1 °C.[16] Equilibrate for at least 24 hours to ensure equilibrium is reached.
-
Sample Collection & Filtration: After equilibration, allow the vials to stand for 30 minutes for the excess solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter into a clean vial.
-
Dilution: Dilute the filtered supernatant with an appropriate mobile phase (e.g., 50:50 ACN:Water) to a concentration within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted samples by a calibrated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared from the compound.
-
pH Measurement: Measure the final pH of the remaining suspension to confirm it has not shifted during the experiment.[16]
Data Presentation:
| Buffer System | Target pH | Final pH | Solubility (µg/mL) | Solubility (mM) | Solid Phase Observation |
| 0.1 N HCl | 1.2 | 1.25 | Data | Data | Crystalline |
| Acetate Buffer | 4.5 | 4.52 | Data | Data | Crystalline |
| PBS | 7.4 | 7.38 | Data | Data | Amorphous/Fine Precipitate |
Part B: Stability Profiling in Biological Buffers
Stability testing is essential to identify degradation pathways and determine the intrinsic stability of a molecule.[17] For regulatory purposes, a validated stability-indicating analytical method is required. This is a method that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[18][19]
4.1. The Role of Forced Degradation
Forced degradation (or stress testing) is the cornerstone of developing a stability-indicating method.[17][20] It involves intentionally subjecting the drug substance to harsh conditions—such as acid, base, oxidation, heat, and light—to accelerate its decomposition.[1][21] The primary goals of these studies are:
-
To generate potential degradation products.[17]
-
To establish degradation pathways.[17]
-
To demonstrate the specificity and separating power of the analytical method.[22]
-
To inform decisions on formulation, packaging, and storage conditions.[1]
A degradation level of 10-20% is generally considered optimal to ensure that the primary degradants are formed at detectable levels without completely consuming the parent compound.[23]
4.2. Experimental Protocol: Stability-Indicating HPLC Method Development
This protocol outlines a systematic approach to evaluating the stability of Piperazin-1-yl(thiophen-3-yl)methanone HCl in solution and developing a robust analytical method.
Phase 1: Forced Degradation Studies
-
Stock Solution: Prepare a concentrated stock solution of the compound in ACN or Methanol (~1 mg/mL).
-
Stress Conditions: In separate vials, dilute the stock solution with the following stress agents to a final concentration of ~100 µg/mL:
-
Acid Hydrolysis: 0.1 N HCl, heat at 60 °C for 2, 8, 24 hours.
-
Base Hydrolysis: 0.1 N NaOH, heat at 60 °C for 2, 8, 24 hours.
-
Oxidation: 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal: Store in pH 7.4 PBS at 60 °C for 24, 48, 72 hours.
-
Photolytic: Expose solution in pH 7.4 PBS to ICH Q1B-compliant light conditions (UV and visible light).[24]
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all stressed samples, along with an unstressed control (T=0), by HPLC-UV (e.g., using a photodiode array detector to assess peak purity).
Phase 2: Method Optimization & Stability Study
-
Chromatographic Development: Based on the forced degradation results, optimize the HPLC method (e.g., mobile phase gradient, column chemistry, pH) to achieve baseline separation between the parent peak and all major degradation products.[19] Reverse-phase HPLC (RP-HPLC) is the most common technique for this purpose.[19]
-
Stability Study Setup:
-
Prepare solutions of the compound (~50 µg/mL) in the desired biological buffers (e.g., PBS pH 7.4, Acetate pH 4.5).
-
Dispense into sealed vials and store at specified temperatures (e.g., 4 °C, 25 °C, 40 °C).
-
-
Time-Point Analysis: At predetermined time points (e.g., T=0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.
-
Quantification: Analyze the samples using the validated stability-indicating HPLC method. Calculate the percentage of the parent compound remaining relative to the T=0 sample.
The diagram below outlines the logical flow for developing and executing a stability study.
Data Presentation:
| Condition | Buffer | Temperature (°C) | Time (hours) | % Parent Compound Remaining | Observations (e.g., New Peaks) |
| Control | PBS | 25 | 0 | 100.0 | - |
| Thermal | PBS | 40 | 24 | Data | Degradant at RRT 0.85 |
| Thermal | PBS | 40 | 48 | Data | Degradant at RRT 0.85 |
| Acidic | 0.1 N HCl | 60 | 8 | Data | Major degradant at RRT 0.72 |
| Basic | 0.1 N NaOH | 60 | 2 | Data | Multiple minor degradants |
Conclusion and Strategic Implications
The systematic evaluation of solubility and stability as outlined in this guide is not merely a data-gathering exercise; it is a critical component of a risk mitigation strategy in drug development.[20] Poor solubility at physiological pH may necessitate advanced formulation approaches such as amorphous solid dispersions or lipid-based formulations. Identification of a specific degradation pathway, such as rapid hydrolysis in an acidic environment, would immediately inform against certain formulation types and guide the selection of protective packaging.[1]
By investing in this foundational characterization of this compound, researchers can build a robust data package that supports logical, evidence-based decisions. This approach minimizes late-stage failures, conserves resources, and ultimately accelerates the path to developing a safe and effective medicine.
References
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- Stability Indicating HPLC Method Development: A Review. IRJPMS.
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Joshi, B. R. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 7(1), 235-241. Available at: [Link]
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Oprisiu, I., & Vasile, C. (2020). Kinetic solubility: Experimental and machine-learning modeling perspectives. Molecules, 25(18), 4253. Available at: [Link]
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- Aqueous Solubility Assay. Enamine.
- Stability Indicating HPLC Method Development –A Review. IJTSRD.
- Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development Part II—Conducting Abbreviated Long-Term and Accelerated Stability Testing on the First Clinical Drug Substance Batch to Confirm and Adjust the Drug Substance Retest Period/Powder for Oral Solution Shelf Life. ResearchGate.
- Talari, Y., & Reddy, M. S. (2023). A brief study on forced degradation studies with regulatory guidance. World Journal of Advanced Research and Reviews, 8(10).
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata.
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Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 933-939. Available at: [Link]
- 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
- Piperazin-1-yl-thiophen-3-yl-Methanone hydrochloride, 98+%. ChemBK.
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- Buffers in Pharmaceutical and Biological Systems and Buffered Isotonic Solutions. PharmD, Notes.
- Shintani, H. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Step-by-Step Guide to Designing Stability Studies for Drug Products. BioBoston Consulting.
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- A Comparative Guide to Common Biological Buffers: HEPES vs. Tris, MOPS, and PBS. Benchchem.
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Serajuddin, A. T. M., & Pudipeddi, M. (2002). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research, 19(5), 628-634. Available at: [Link]
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Serajuddin, A. T. M., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68. Available at: [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 1-(3-Thienylcarbonyl)piperazine Hydrochloride
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(3-Thienylcarbonyl)piperazine hydrochloride, a valuable intermediate in pharmaceutical research and development. The piperazine moiety is a cornerstone in medicinal chemistry, appearing in numerous drugs with central nervous system activity.[1] This guide details a robust and efficient synthetic route involving the mono-acylation of piperazine with thiophene-3-carbonyl chloride, followed by conversion to its hydrochloride salt for improved stability and handling.[2] The protocol is designed for researchers in chemistry and drug development, emphasizing safety, reproducibility, and a deep understanding of the underlying chemical principles. We will explain the causality behind critical experimental choices, from controlling reaction selectivity to ensuring product purity.
Introduction: The Significance of Piperazine Scaffolds
The piperazine ring is a privileged scaffold in modern drug discovery, prized for its unique structural and physicochemical properties.[3] Its presence in a molecule can enhance aqueous solubility, modulate lipophilicity, and provide handles for further chemical modification. Derivatives of piperazine are integral to a wide range of therapeutics, including antipsychotics, antidepressants, and anxiolytics.[1] The title compound, 1-(3-Thienylcarbonyl)piperazine hydrochloride, combines this critical heterocycle with a thienylcarbonyl group, another structure of interest in medicinal chemistry.
This protocol outlines a validated laboratory-scale synthesis. The core transformation is a nucleophilic acyl substitution, where one of the secondary amine nitrogens of piperazine attacks the electrophilic carbonyl carbon of thiophene-3-carbonyl chloride. A key challenge in this synthesis is achieving selective mono-acylation while preventing the formation of the di-acylated byproduct. This protocol employs an in situ protection strategy that is both cost-effective and efficient, avoiding complex protection-deprotection sequences.[4]
Reaction Scheme
The synthesis proceeds in two primary stages: the formation of the free base via acylation, followed by its conversion to the stable hydrochloride salt.
Caption: Overall reaction scheme for the two-step synthesis.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Supplier Notes |
| Piperazine (Anhydrous) | 110-85-0 | 86.14 | Hygroscopic, store under inert gas.[5] |
| Thiophene-3-carbonyl chloride | 41507-35-1 | 146.60 | Corrosive and moisture-sensitive.[6] |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Dry over KOH before use. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, analytical grade. |
| Hydrochloric Acid | 7647-01-0 | 36.46 | (e.g., 2M solution in diethyl ether) |
| Diethyl Ether | 60-29-7 | 74.12 | Anhydrous |
| Sodium Sulfate (Anhydrous) | 7757-82-6 | 142.04 | For drying. |
| Saturated Sodium Bicarbonate | N/A | N/A | Aqueous solution. |
| Deionized Water | 7732-18-5 | 18.02 |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice-water bath
-
Reflux condenser with a drying tube (CaCl2 or silica gel)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filtration apparatus
-
Melting point apparatus
-
Fume hood
Mandatory Safety Precautions
This protocol involves hazardous materials. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Piperazine (Anhydrous): Corrosive and a sensitizer. Causes severe skin burns and eye damage. May cause an allergic skin reaction or asthma symptoms if inhaled.[7][8]
-
Thiophene-3-carbonyl Chloride: Corrosive. Reacts violently with water. Causes severe skin burns and eye damage. Do not breathe dust or vapors.[6]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
-
Triethylamine (TEA): Flammable and corrosive. Has a strong, unpleasant odor.
-
Hydrochloric Acid: Highly corrosive. Handle with extreme care.
Ensure that eyewash stations and safety showers are readily accessible.[9] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10]
Detailed Experimental Protocol
Part A: Synthesis of 1-(3-Thienylcarbonyl)piperazine (Free Base)
Rationale for using excess piperazine: To favor mono-acylation, piperazine is used in significant molar excess. This ensures that the acylating agent (thiophene-3-carbonyl chloride) is more likely to encounter an unreacted piperazine molecule than a mono-acylated one, thus minimizing the formation of the di-substituted byproduct.
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous piperazine (12.92 g, 0.15 mol, 5 equivalents).
-
Dissolution: Add anhydrous dichloromethane (DCM, 100 mL) to the flask. Stir the mixture at room temperature until the piperazine is fully dissolved.
-
Cooling: Cool the reaction flask to 0-5 °C using an ice-water bath.
-
Reagent Addition: Dissolve thiophene-3-carbonyl chloride (4.40 g, 0.03 mol, 1 equivalent) in anhydrous DCM (25 mL). Transfer this solution to the dropping funnel.
-
Acylation Reaction: Add the thiophene-3-carbonyl chloride solution dropwise to the stirred piperazine solution over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. A white precipitate (piperazine hydrochloride) will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up (Quenching): Carefully add deionized water (50 mL) to the reaction mixture. The white precipitate should dissolve.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and deionized water (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 1-(3-Thienylcarbonyl)piperazine as an oil or waxy solid.
Part B: Synthesis of 1-(3-Thienylcarbonyl)piperazine Hydrochloride
Rationale for salt formation: Converting the free base to its hydrochloride salt often results in a stable, crystalline solid that is easier to handle, purify, and store than the parent amine. It also enhances aqueous solubility.
-
Dissolution: Dissolve the crude free base from Part A in anhydrous diethyl ether (75 mL). A small amount of insoluble material may be filtered off if necessary.
-
Precipitation: While stirring the solution at room temperature, slowly add a 2M solution of HCl in diethyl ether dropwise. The hydrochloride salt will precipitate as a white solid.
-
Monitoring: Continue adding the HCl solution until no further precipitation is observed. Check the pH of the solution with moist litmus paper to ensure it is acidic.
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 20 mL) to remove any unreacted starting material and impurities.
-
Drying: Dry the product under vacuum at 40-50 °C for several hours to yield pure 1-(3-Thienylcarbonyl)piperazine hydrochloride.
Workflow Visualization and Data Summary
Caption: Step-by-step experimental workflow for the synthesis.
References
- Vertex AI Search. (2018-01-18).
- Thermo Fisher Scientific. (2025-09-19).
- Sigma-Aldrich. (2025-01-02).
- TCI Chemicals. (2025-03-28).
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- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
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Kavková, K., et al. (2020-05-06). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Retrieved from [Link]
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Yalcinkaya, B., et al. (2021). Reaction of trimesoyl chloride and piperazine to aliphatic PA. ResearchGate. Retrieved from [Link]
- Khalifa, M. E. (n.d.). Synthetic strategies and functional reactivity of versatile thiophene synthons.
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ChemBK. (2024-04-09). Thiophene-3-carbonyl chloride. Retrieved from [Link]
- Google Patents. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 1-(2-Chloroethyl)piperazine Hydrochlorid.
- National Institutes of Health (NIH). (n.d.). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis.
- Google Patents. (n.d.). CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
- Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. MDPI.
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PubChem. (n.d.). 1-(Thien-2-ylcarbonyl)piperazine. Retrieved from [Link]
- Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride.
- National Institutes of Health (NIH). (n.d.).
- ZHC Chemical Co.,Ltd. (2026-01-06). Key Role of Piperazine (CAS 110-85-0).
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de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Retrieved from [Link]
- PubChem. (n.d.). Piperazine, hydrochloride (1:?).
- Monoacyl
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Application Note: A Robust LC-MS/MS Method for the Quantification of Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride in Human Plasma
Abstract
Introduction and Scientific Rationale
Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride is a heterocyclic compound featuring a piperazine ring linked to a thiophene moiety via a carbonyl group. The piperazine nucleus is a common scaffold in medicinal chemistry, known for improving physicochemical properties like solubility and bioavailability.[1][2] Its presence suggests the compound is likely being investigated for pharmacological activity. Accurate quantification in biological matrices like plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity, which are critical for measuring low-concentration analytes in complex biological fluids.[3][4] This application note details a method developed from first principles, focusing on providing a scientifically sound and validatable protocol.
Physicochemical Properties and Methodological Implications
The structure of Piperazin-1-yl(thiophen-3-yl)methanone (Molecular Formula: C9H13ClN2OS, Molar Mass: 232.73 g/mol ) informs the analytical strategy.[5] The basic nitrogen atoms in the piperazine ring make the molecule readily ionizable in acidic conditions, making it an excellent candidate for positive mode electrospray ionization (ESI).[6][7]
| Property | Value/Prediction | Implication for Method Development |
| Molecular Formula | C9H13ClN2OS | Guides precursor ion selection in MS. |
| Molar Mass | 232.73 g/mol | Expected m/z for [M+H]+ is ~233.7. |
| Key Functional Groups | Piperazine, Thiophene, Ketone | Piperazine is basic and readily protonated. Suitable for positive ESI. |
| Predicted Polarity | Moderately Polar | Suggests good retention on a reversed-phase (e.g., C18) column and suitability for protein precipitation.[8] |
Method Development and Optimization Strategy
The development of a robust bioanalytical method follows a logical progression from analyte characterization to final validation. This process ensures that each component of the method is optimized for performance.
Caption: Logical workflow for de novo LC-MS/MS method development.
Materials and Reagents
-
Analyte: this compound (Reference Standard, >98% purity)
-
Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., D4-Piperazin-1-yl(thiophen-3-yl)methanone) is highly recommended.[9] If unavailable, a structurally similar analog can be used.
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (LC-MS grade).
-
Matrix: Human plasma (K2-EDTA anticoagulant).
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
A standard reversed-phase chromatographic setup is proposed to retain the moderately polar analyte and separate it from endogenous plasma components.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 50 x 2.1 mm, 1.8 µm | Provides excellent retention and peak shape for a wide range of small molecules.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier ensures protonation of the analyte for good peak shape and ESI efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good elution strength and low viscosity. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column, balancing speed and efficiency. |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak symmetry. |
| Injection Vol. | 5 µL | A small volume minimizes potential matrix effects. |
| Gradient | See Table Below | A gradient is used to elute the analyte efficiently while cleaning the column of late-eluting interferences. |
LC Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Tandem Mass Spectrometry (MS/MS)
The mass spectrometer should be operated in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity.[10][11]
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic piperazine moiety is readily protonated, making positive ESI the optimal choice.[6][12] |
| Capillary Voltage | 3.5 kV | A typical starting point for ESI; requires optimization for the specific instrument. |
| Source Temp. | 150 °C | Instrument-dependent; optimized to facilitate efficient desolvation. |
| Desolvation Temp. | 400 °C | Instrument-dependent; optimized to aid in droplet evaporation. |
| MRM Transitions | See Table Below | Specific precursor-to-product ion transitions provide high selectivity for the analyte and IS.[11] |
Proposed MRM Transitions (Requires Experimental Optimization):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Analyte | 233.1 | To be determined | 100 | To be optimized |
| IS (e.g., D4-Analyte) | 237.1 | To be determined | 100 | To be optimized |
Note: Product ions and collision energies must be determined experimentally by infusing a standard solution of the analyte and IS into the mass spectrometer and performing product ion scans and collision energy optimization experiments.[13]
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and IS reference standards into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Working Standard (WS) Solutions: Serially dilute the analyte stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working solutions for spiking calibration curve (CAL) standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water to a final concentration suitable for addition to all samples. The ideal IS concentration results in a response that is consistent and high enough for good precision but does not saturate the detector.[14]
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[15][16]
-
Label 1.5 mL microcentrifuge tubes for each CAL, QC, blank, and unknown sample.
-
Pipette 50 µL of human plasma into the appropriate tubes.
-
Spike 10 µL of the appropriate WS solution into the CAL and QC tubes. Add 10 µL of 50:50 acetonitrile:water to blanks and unknown samples.
-
Vortex briefly (2-3 seconds).
-
Add 200 µL of the IS working solution prepared in acetonitrile (this acts as both the IS addition and the precipitation solvent). The 4:1 solvent-to-plasma ratio ensures efficient protein removal.[17]
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
Caption: Step-by-step protein precipitation workflow.
Method Validation Framework
A full validation of this method must be conducted according to regulatory guidelines from agencies such as the FDA or EMA to ensure its suitability for analyzing study samples.[4][18][19] The objective of validation is to demonstrate that the method is reliable for its intended purpose.[20]
Key Validation Parameters:
| Parameter | Purpose | Typical Acceptance Criteria (FDA/EMA) |
|---|---|---|
| Selectivity | Ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response.[21] |
| Calibration Curve | Demonstrate the relationship between instrument response and analyte concentration over the intended range. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Assess the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | For QCs, mean accuracy within ±15% of nominal (±20% at LLOQ); precision (CV%) ≤15% (≤20% at LLOQ).[4][22] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Accuracy within ±20% of nominal; precision (CV%) ≤20%.[4] |
| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible, though no specific % value is mandated. |
| Matrix Effect | Assess the suppression or enhancement of ionization due to co-eluting matrix components. | The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | Evaluate the stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term). | Mean concentrations of stability samples should be within ±15% of nominal concentrations. |
Conclusion
This application note provides a detailed, scientifically-derived LC-MS/MS method for the quantification of this compound in human plasma. The proposed protocols for sample preparation, chromatography, and mass spectrometry serve as a robust foundation for researchers. Adherence to the outlined method development logic and subsequent full validation against regulatory standards will ensure the generation of high-quality, reliable data for pharmacokinetic and other drug development studies.
References
-
ChemBK. Piperazin-1-yl-thiophen-3-yl-Methanone hydrochloride, 98+%. Available at: [Link]
-
Der Pharma Chemica. Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Available at: [Link]
-
European Medicines Agency. Guideline on bioanalytical method validation. Available at: [Link]
-
European Medicines Agency. ICH M10 on bioanalytical method validation. Available at: [Link]
-
Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
ICH. Bioanalytical method validation and study sample analysis m10. Available at: [Link]
-
LCGC International. LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Available at: [Link]
-
MDPI. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Available at: [Link]
-
NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. Available at: [Link]
-
PubMed Central (NIH). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Available at: [Link]
-
PubMed Central (NIH). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Available at: [Link]
-
SCION Instruments. Sample Preparation – Liquid-Liquid Extraction. Available at: [Link]
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Application Note: High-Throughput Screening of Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride for Kinase Inhibition
An Application Guide for Drug Discovery Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] Consequently, they have become one of the most important target classes for drug discovery.[1] The piperazine moiety is a privileged scaffold frequently found in kinase inhibitors due to its favorable physicochemical properties and synthetic tractability.[3][4][5] Similarly, the thiophene ring is a key component in numerous compounds targeting cancer-specific proteins and signaling pathways.[6][7] This application note provides a comprehensive, field-proven guide for the high-throughput screening (HTS) of Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride, a compound possessing both of these key structural motifs. We present a multi-stage workflow, beginning with a robust biochemical primary screen to identify initial hits, followed by dose-response confirmation and secondary cell-based assays to validate activity in a physiological context. The protocols herein are designed to be self-validating, incorporating essential quality control metrics like the Z'-factor to ensure data integrity and reproducibility.[8][9]
Introduction: The Rationale for Screening
The search for novel kinase inhibitors is a cornerstone of modern therapeutic development.[10] The strategy of screening compounds that contain scaffolds known to be effective is a time-tested approach. The piperazine ring is a common feature in many FDA-approved kinase inhibitors, where it often serves as a basic, hydrophilic group to optimize pharmacokinetic properties or as a rigid linker to orient pharmacophores correctly.[3] Thiophene derivatives have also shown significant promise, with some acting as potent and selective kinase inhibitors.[6][11]
The compound this compound combines these two valuable scaffolds. This structural combination presents a compelling hypothesis for potential kinase inhibitory activity. This guide outlines a systematic and efficient HTS cascade to test this hypothesis, moving from broad, rapid screening to more detailed characterization of promising hits.
Scientific Principles of Selected Assay Technologies
For a successful HTS campaign, the choice of assay technology is paramount. We will employ a luminescence-based biochemical assay for the primary screen due to its high sensitivity, low interference, and amenability to automation.[12][13]
Luminescence-Based Kinase Assay (Kinase-Glo® Principle): This type of assay quantifies the activity of a kinase by measuring the amount of ATP remaining in the reaction.[14] A kinase transfers phosphate from ATP to a substrate, depleting the ATP concentration. After the kinase reaction, a reagent containing luciferase and its substrate, luciferin, is added.[15] The luciferase enzyme uses the remaining ATP to generate a luminescent signal. Therefore, the signal is inversely proportional to kinase activity: high kinase activity leads to low ATP and a dim signal, while a potent inhibitor blocks ATP consumption, resulting in high ATP levels and a bright signal.[14][16] This "add-mix-read" format is exceptionally well-suited for screening large compound libraries.[12]
PART I: Primary High-Throughput Screening (Biochemical Assay)
Objective: To perform a single-point screen of this compound against a diverse panel of protein kinases to identify initial "hits" that exhibit significant inhibition.
Workflow for Primary HTS
Caption: High-level workflow for the primary biochemical kinase inhibition screen.
Protocol 1: Single-Point Biochemical Screen using Kinase-Glo®
This protocol is designed for a 384-well plate format.
Materials:
-
This compound (Test Compound)
-
DMSO (ACS Grade)
-
Staurosporine (Positive Control Inhibitor)
-
Kinase-Glo® Luminescent Kinase Assay Kit (e.g., Promega Corp.)
-
Purified kinases and their corresponding substrates
-
Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Low-volume, white, solid-bottom 384-well assay plates
-
Multichannel pipettes or automated liquid handlers
-
Plate reader with luminescence detection capabilities
Methodology:
-
Compound Preparation & Plating:
-
Prepare a 1 mM stock solution of the test compound in 100% DMSO.
-
Create a 100 µM stock of Staurosporine in DMSO for the positive control.
-
In the 384-well assay plate, add:
-
Test Wells: 50 nL of 1 mM test compound stock (yields 10 µM final concentration in a 5 µL reaction).
-
Negative Control (0% Inhibition): 50 nL of 100% DMSO.
-
Positive Control (100% Inhibition): 50 nL of 100 µM Staurosporine stock (yields 1 µM final concentration).
-
-
Scientist's Note: A final DMSO concentration of 1% is standard. It is critical to ensure the DMSO concentration is identical across all wells to avoid solvent-induced effects on kinase activity.[17]
-
-
Kinase Reaction Setup (Total Volume: 5 µL):
-
Prepare a 2X Kinase/Substrate master mix in kinase reaction buffer. The optimal concentrations of kinase and substrate must be determined empirically for each kinase target but should be within the linear range of the assay.
-
Prepare a 2X ATP solution in kinase reaction buffer. The concentration should be at or near the Kₘ for ATP for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.
-
Add 2.5 µL of the 2X Kinase/Substrate mix to all wells.
-
To initiate the reaction, add 2.5 µL of the 2X ATP solution to all wells.
-
-
Incubation:
-
Briefly centrifuge the plate to ensure all components are mixed.
-
Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range (typically <30% ATP consumption).
-
-
Signal Detection:
-
Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Add 5 µL of the Kinase-Glo® reagent to each well. This stops the kinase reaction and initiates the luminescent signal generation.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
Data Analysis for Primary Screen
-
Assay Quality Control (Z'-Factor):
-
The Z'-factor is a statistical parameter used to validate the quality of the HTS assay.[8] It measures the separation between the positive and negative controls.
-
Formula: Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| )
-
Where SD is the standard deviation and Mean is the average signal of the positive (pos) and negative (neg) controls.
-
Interpretation: An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5.[18][19] A value below 0.5 suggests the assay may not be reliable for screening.[8]
-
-
Percent Inhibition Calculation:
-
Calculate the percent inhibition for the test compound using the following formula:
-
Formula: % Inhibition = 100 * ( 1 - (Signal_test - Mean_pos) / (Mean_neg - Mean_pos) )
-
Where Signal_test is the luminescence from the test compound well.
-
-
Hit Identification:
-
A "hit" is a compound that meets a predefined activity threshold. A common starting threshold for a primary screen is ≥50% inhibition .
-
PART II: Hit Confirmation and Potency (IC₅₀) Determination
Objective: To confirm the inhibitory activity of hits from the primary screen and to determine their potency by calculating the half-maximal inhibitory concentration (IC₅₀).
Protocol 2: Dose-Response and IC₅₀ Curve Generation
This protocol uses the same biochemical assay as the primary screen but with a range of compound concentrations.
Methodology:
-
Compound Dilution Series:
-
For each hit compound, perform a serial dilution in 100% DMSO to create a concentration gradient (e.g., 10 points, 3-fold dilutions starting from 1 mM).
-
Plate 50 nL of each concentration into a 384-well plate. This will generate a dose-response curve typically ranging from 10 µM to low nM concentrations.
-
-
Assay Execution:
-
Perform the kinase inhibition assay as described in Protocol 1 , using the plates containing the compound dilution series.
-
Data Analysis for Potency
-
Generate Dose-Response Curve:
-
Calculate the % Inhibition for each concentration point as described previously.
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
-
IC₅₀ Calculation:
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model.
-
Formula: Y = Bottom + (Top - Bottom) / (1 + (X / IC₅₀)^HillSlope)
-
The IC₅₀ is the concentration of the inhibitor that produces a 50% reduction in kinase activity.[20] This value is a critical measure of the compound's potency.[21]
-
| Parameter | Description | Example Value |
| % Inhibition | Percentage reduction in kinase activity at a single high concentration (e.g., 10 µM). | 85% |
| IC₅₀ | Concentration of inhibitor required to reduce enzyme activity by 50%. | 74 nM[10] |
| Hill Slope | Describes the steepness of the dose-response curve. | 1.1 |
| Z'-Factor | Statistical measure of assay quality and robustness. | 0.82 |
PART III: Secondary Screening in a Cellular Context
Objective: To determine if the biochemically active compound can inhibit the target kinase within a living cell. This step is crucial to eliminate compounds with poor cell permeability or those that are inactive in the complex cellular environment.[22][23]
Principle of Cell-Based Phosphorylation Assay
Caption: Workflow for a cell-based substrate phosphorylation assay (ELISA format).
Protocol 3: Cellular Substrate Phosphorylation Assay
Materials:
-
A cell line known to have an active signaling pathway involving the kinase of interest.
-
Cell culture medium, FBS, and supplements.
-
Hit compound (this compound).
-
Pathway activator (e.g., EGF, PDGF, if required).
-
Cell lysis buffer.
-
ELISA-based assay kit for detecting phosphorylation of a specific kinase substrate (e.g., PathScan® Phospho-p44/42 MAPK (Thr202/Tyr204) Sandwich ELISA Kit).[24]
-
96-well clear-bottom cell culture plates.
-
Plate reader with absorbance detection.
Methodology:
-
Cell Culture and Plating:
-
Culture cells under standard conditions.
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a dose-response dilution series of the hit compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound.
-
Incubate for a predetermined time (e.g., 1-2 hours) to allow the compound to enter the cells and engage the target.
-
-
Pathway Stimulation:
-
If the kinase is part of a signaling cascade that requires activation, stimulate the cells with an appropriate agonist (e.g., a growth factor) for a short period (e.g., 5-10 minutes).[25]
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with cold PBS.
-
Add ice-cold lysis buffer to each well to extract the cellular proteins.
-
-
Phosphorylation Detection (ELISA):
-
Perform the sandwich ELISA according to the manufacturer's protocol.[26] This typically involves:
-
Adding the cell lysate to a well pre-coated with a capture antibody for the total substrate protein.
-
Washing, then adding a detection antibody that specifically recognizes the phosphorylated form of the substrate.
-
Washing, then adding a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Adding a chromogenic substrate and measuring the absorbance.
-
-
Data Analysis for Cellular Assay
-
The data analysis is analogous to the biochemical IC₅₀ determination.
-
Plot the absorbance signal against the log of the inhibitor concentration.
-
Fit the data to a 4PL curve to determine the cellular IC₅₀ .
Summary and Interpretation of Results
The ultimate goal of this HTS cascade is to identify if this compound is a potent and cell-active kinase inhibitor.
| Data Point | Interpretation |
| Biochemical IC₅₀ | Measures the direct potency of the compound against the purified enzyme. A low value (nM range) is desirable. |
| Cellular IC₅₀ | Measures the compound's effectiveness in a physiological environment. This value accounts for cell permeability, stability, and potential efflux. |
| Biochemical vs. Cellular Shift | A large increase in the IC₅₀ value from the biochemical to the cellular assay (e.g., >10-fold) may indicate poor cell permeability or that the compound is a substrate for efflux pumps. A small shift suggests good translation of biochemical potency to cellular activity. |
A successful outcome would be the identification of specific kinases that are potently inhibited by this compound in both biochemical and cellular assays, validating the initial hypothesis and providing a strong foundation for further lead optimization studies.
References
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Molecular Devices. Fluorescence Polarization (FP). Molecular Devices. [Link]
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Reaction Biology. Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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Grokipedia. Z-factor. Grokipedia. [Link]
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Reaction Biology. KINASE PROFILING & SCREENING. Reaction Biology. [Link]
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BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
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Bamborough, P., et al. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
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Barberis, A., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
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Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
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Koresawa, M., et al. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY. [Link]
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BellBrook Labs. How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
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INiTS. Cell-based test for kinase inhibitors. INiTS. [Link]
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von Ahsen, O., & Bömer, U. High-throughput screening for kinase inhibitors. ChemBioChem. [Link]
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Amarasinghe, K., et al. Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS ONE. [Link]
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Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
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Turek-Herman, J., et al. Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Medicinal Research Reviews. [Link]
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Shin, A. Z-factors. BIT 479/579 High-throughput Discovery. [Link]
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Reaction Biology. Kinase Screening Assay Services. Reaction Biology. [Link]
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ResearchGate. Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. ResearchGate. [Link]
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ResearchGate. Representative piperazine derivatives with CDKs inhibitory activity. ResearchGate. [Link]
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GraphPad. Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
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Vasta, J., et al. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Assay and Drug Development Technologies. [Link]
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BMG LABTECH. Kinase assays. BMG LABTECH. [Link]
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Auld, D., et al. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH Probe Reports. [Link]
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BMG LABTECH. The Z prime value (Z´). BMG LABTECH. [Link]
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Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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ResearchGate. 3-Methylpiperazine-containing pre-clinical kinase inhibitors. ResearchGate. [Link]
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On HTS. Z-factor. On HTS. [Link]
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Lazar, D. C., & Neagoe, P. E. Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. [Link]
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Al-Ostoot, F. H., et al. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Nanomedicine. [Link]
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AACR. IC50 determination for receptor-targeted compounds and downstream signaling. AACR. [Link]
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Brehmer, D., et al. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]
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Krišt'áková, S., et al. A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
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ResearchGate. Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate. [Link]
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AACR Journals. IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. [Link]
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de Oliveira, R., et al. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals. [Link]
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Zorba, A., et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry. [Link]
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Al-Warhi, T., et al. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. [Link]
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Wu, H., et al. Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Wiley Analytical Science. Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]
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Ling, L. M., et al. SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Journal of Medicinal Chemistry. [Link]
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Application Notes and Protocols: In Vitro Cytotoxicity of Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride
Introduction: The Therapeutic Potential of Novel Heterocyclic Compounds
The global burden of cancer necessitates the continuous exploration of novel therapeutic agents that offer improved efficacy and reduced toxicity.[1][2] Heterocyclic compounds, particularly those containing piperazine and thiophene scaffolds, have emerged as a promising class of molecules in anticancer drug discovery.[2][3][4] The piperazine ring is a prevalent feature in numerous FDA-approved anticancer drugs, highlighting its significance as a pharmacophore.[5] Similarly, thiophene and its derivatives have demonstrated a wide range of biological activities, including potent anticancer effects, by targeting various cellular pathways.[2][3][4]
This document provides a detailed guide for researchers, scientists, and drug development professionals on assessing the in vitro cytotoxicity of a novel compound, Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride. This compound integrates both the piperazine and thiophene moieties, suggesting a potential for significant biological activity. The protocols outlined herein are designed to establish a foundational understanding of the compound's cytotoxic profile against various cancer cell lines, a critical first step in the preclinical evaluation of any potential anticancer agent.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C9H13ClN2OS | [6] |
| Molar Mass | 232.73 g/mol | [6] |
| CAS Number | 1185316-61-3 | [6][7] |
| Storage Condition | Room Temperature | [6] |
Principle of Cytotoxicity Testing
In vitro cytotoxicity assays are fundamental tools for evaluating the potential of a compound to inhibit cancer cell growth or induce cell death.[8] These assays measure various cellular parameters, such as metabolic activity, membrane integrity, and cell proliferation, to quantify the effect of a test compound on a cancer cell population. The data generated from these assays, typically in the form of a half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50), provides a quantitative measure of the compound's potency.[1][5][9][10]
This guide will focus on two widely used and complementary colorimetric assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[8][11] Viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living cells.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay quantifies cell death by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon loss of cell membrane integrity.[8][12] The amount of LDH released is directly proportional to the number of lysed cells.[8]
By employing both assays, researchers can gain a more comprehensive understanding of the compound's effect, distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) mechanisms.
Experimental Workflow
The overall experimental process for evaluating the cytotoxicity of this compound is outlined below.
Figure 1. A generalized workflow for the in vitro cytotoxicity assessment of a test compound.
Protocols
PART 1: Compound Stock Solution Preparation
The accurate preparation of a concentrated stock solution is critical for ensuring the reliability and reproducibility of experimental results.[13] It minimizes errors associated with weighing small quantities and ensures consistency across multiple experiments.[13][14]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials with Teflon-lined caps[15]
-
Analytical balance
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Protocol:
-
Pre-Preparation: Allow the compound and DMSO to come to room temperature before opening to prevent water condensation.[13][15]
-
Calculation: Determine the mass of the compound required to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Formula: Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L)
-
-
Weighing: Accurately weigh the calculated amount of this compound using an analytical balance.
-
Dissolution: Transfer the weighed compound into a sterile tube. Add the calculated volume of DMSO to achieve the desired stock concentration.
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath may be necessary if the compound has low solubility.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-blocking vials to avoid repeated freeze-thaw cycles.[13] Store the aliquots at -20°C or -80°C for long-term stability.[13][16]
Note: It is crucial to determine the solubility of the compound in the chosen solvent and to ensure that the final concentration of the solvent in the cell culture medium does not exceed a non-toxic level (typically <0.5% for DMSO).
PART 2: Cell Culture and Seeding
The choice of cancer cell lines should be guided by the research objectives and can include a panel representing different cancer types (e.g., breast, lung, colon, liver).[1][17]
Materials:
-
Selected human cancer cell lines (e.g., MCF-7, A549, HCT116, HepG2)
-
Complete growth medium (specific to each cell line, e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Sterile 96-well flat-bottom microplates
-
Hemocytometer or automated cell counter
Protocol:
-
Cell Maintenance: Culture the cancer cell lines in a humidified incubator at 37°C with 5% CO2. Subculture the cells every 2-3 days to maintain exponential growth.
-
Cell Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Cell Counting: Resuspend the cells in complete growth medium and determine the cell density and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Cell Seeding: Dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) in complete growth medium.[17] Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Adherence: Incubate the plates for 24 hours to allow the cells to adhere and resume exponential growth.
PART 3: MTT Assay for Cell Viability
Protocol:
-
Compound Treatment: After 24 hours of cell adherence, prepare serial dilutions of this compound from the stock solution in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).
-
MTT Addition: At the end of the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plates for another 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
PART 4: LDH Cytotoxicity Assay
Protocol:
-
Cell Seeding and Treatment: Follow the same cell seeding and compound treatment steps as described in the MTT assay protocol (Steps 1 and 2). It is essential to include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[12]
-
Supernatant Collection: At the end of the incubation period, centrifuge the plates at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]
-
Stopping the Reaction: Add 50 µL of a stop solution (e.g., 1 M acetic acid) to each well.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[8]
Data Analysis and Interpretation
-
Calculate Percentage Viability/Cytotoxicity:
-
MTT Assay:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
LDH Assay:
-
% Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
-
-
-
Dose-Response Curves: Plot the percentage of cell viability or cytotoxicity against the logarithm of the compound concentration.
-
IC50/GI50 Calculation: Determine the IC50 (concentration that inhibits 50% of cell viability) or GI50 (concentration that inhibits 50% of cell growth) values from the dose-response curves using non-linear regression analysis software (e.g., GraphPad Prism).
Example Data Table:
| Cell Line | Compound Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) |
| MCF-7 | 0.1 | 98.2 ± 3.1 | 2.5 ± 0.8 |
| 1 | 85.7 ± 4.5 | 10.1 ± 1.5 | |
| 10 | 52.3 ± 5.2 | 45.8 ± 3.9 | |
| 50 | 15.1 ± 2.8 | 82.4 ± 6.1 | |
| 100 | 5.6 ± 1.9 | 95.3 ± 4.7 | |
| A549 | 0.1 | 99.1 ± 2.7 | 1.9 ± 0.5 |
| 1 | 90.3 ± 3.8 | 8.7 ± 1.2 | |
| 10 | 60.1 ± 4.9 | 38.2 ± 3.1 | |
| 50 | 25.4 ± 3.3 | 70.6 ± 5.5 | |
| 100 | 10.2 ± 2.1 | 88.9 ± 6.3 |
Potential Mechanisms of Action and Signaling Pathways
Thiophene and piperazine-containing compounds have been reported to exert their anticancer effects through various mechanisms.[2][3][4] These can include the inhibition of key enzymes like topoisomerases and tyrosine kinases, disruption of microtubule dynamics, and induction of apoptosis.[2][3][18] The induction of apoptosis, or programmed cell death, is a common mechanism for many anticancer drugs and often involves the activation of caspases and modulation of the Bcl-2 family of proteins.
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Application Notes and Protocols: Antimicrobial Susceptibility Testing of Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride
Introduction
The emergence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those incorporating thiophene and piperazine scaffolds, have garnered significant interest due to their diverse pharmacological activities, including antimicrobial properties.[1][2][3] Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride is a synthetic organic compound featuring these key moieties, suggesting its potential as a candidate for a new antimicrobial drug.[4][5]
Accurate and reproducible assessment of a compound's in vitro activity is a cornerstone of early-stage drug development. Antimicrobial susceptibility testing (AST) provides critical data on the potency and spectrum of a novel agent against a panel of clinically relevant microorganisms.[6] This document offers detailed protocols for determining the antimicrobial susceptibility of this compound, adhering to internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8] These methodologies are designed to ensure data integrity, reproducibility, and comparability across different research settings.
The primary objective of these protocols is to determine the Minimum Inhibitory Concentration (MIC) of the test compound, which is the lowest concentration that inhibits the visible growth of a microorganism under defined in vitro conditions.[9][10] Additionally, a protocol for the disk diffusion method is provided for a qualitative assessment of susceptibility.
Core Methodologies
Three standard and widely accepted methods for antimicrobial susceptibility testing are detailed below: Broth Microdilution, Agar Dilution, and Disk Diffusion.[11] The choice of method may depend on the specific research question, throughput requirements, and available resources.
Broth Microdilution Method
This is a widely used method for determining the MIC of an antimicrobial agent in a liquid medium, typically performed in 96-well microtiter plates.[9][12] It offers the advantage of testing multiple concentrations and isolates simultaneously with relatively low compound consumption.
Protocol
1. Preparation of Test Compound Stock Solution:
-
Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water, dimethyl sulfoxide [DMSO]). The concentration should be at least 10 times the highest concentration to be tested to minimize solvent effects.[12]
-
If a solvent other than water is used, ensure the final concentration in the assay does not exceed a level known to be non-inhibitory to the test organisms.
2. Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well plate.[13]
-
Add 100 µL of the test compound stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.[13]
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[14][15]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.[6]
4. Inoculation and Incubation:
-
Within 15 minutes of standardization, inoculate each well of the microtiter plate with the prepared bacterial suspension.[12][16] The final volume in each well will be 200 µL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[15]
5. Interpretation of Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed with the naked eye or a reading mirror.[12]
Workflow Diagram
Caption: Workflow for Broth Microdilution MIC Testing.
Agar Dilution Method
Considered a reference method by many standards bodies, agar dilution involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.[17][18] It is particularly useful for testing a large number of isolates against a limited number of antimicrobial agents.
Protocol
1. Preparation of Agar Plates with Test Compound:
-
Prepare a series of dilutions of the this compound stock solution in a suitable solvent.
-
For each concentration, add a defined volume of the compound dilution to molten Mueller-Hinton Agar (MHA) held at 45-50°C to achieve the desired final concentration.[19]
-
Mix thoroughly and pour the agar into sterile Petri dishes. Allow the plates to solidify completely.
-
Prepare a compound-free (growth control) plate.
2. Inoculum Preparation:
-
Prepare the inoculum as described for the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.[14]
3. Inoculation:
-
Using a multipoint replicator or a calibrated loop, spot a standardized volume of each inoculum onto the surface of the agar plates, starting with the growth control plate and proceeding from the lowest to the highest compound concentration.[17][19] Each spot should contain approximately 10^4 CFU.
4. Incubation:
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate at 35 ± 2°C for 16-20 hours in ambient air.[17]
5. Interpretation of Results:
-
The MIC is the lowest concentration of the compound that completely inhibits the growth of the organism, or allows for the growth of only one or two colonies at the inoculation spot.[17]
Workflow Diagram
Caption: Workflow for Agar Dilution MIC Testing.
Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a qualitative or semi-quantitative test that provides a measure of the in vitro susceptibility of bacteria to an antimicrobial agent.[15][20] It is a simple and widely used method in clinical and research laboratories.
Protocol
1. Preparation of Test Disks:
-
Sterile filter paper disks (6 mm in diameter) are impregnated with a standardized amount of this compound. The optimal concentration to be loaded onto the disks will need to be determined empirically.
2. Inoculum Preparation and Plating:
-
Prepare an inoculum suspension adjusted to a 0.5 McFarland standard as previously described.[14][15]
-
Within 15 minutes, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.[15][21]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[20]
3. Application of Disks and Incubation:
-
Aseptically apply the prepared disks to the surface of the inoculated agar plate.[21] Ensure the disks are in firm contact with the agar.
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours in ambient air.[15]
4. Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.[20]
-
The interpretation of the zone size (Susceptible, Intermediate, or Resistant) requires correlation with MIC data, which is beyond the scope of this initial testing protocol but is a critical step in the validation of this method for a novel compound.[21]
Workflow Diagram
Caption: Workflow for Disk Diffusion Susceptibility Testing.
Data Presentation and Quality Control
Example MIC Data Table
| Microorganism | ATCC® Number | MIC (µg/mL) of this compound |
| Staphylococcus aureus | 29213 | 16 |
| Enterococcus faecalis | 29212 | 32 |
| Escherichia coli | 25922 | 64 |
| Pseudomonas aeruginosa | 27853 | >128 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Example Zone of Inhibition Data Table
| Microorganism | ATCC® Number | Disk Content (µg) | Zone of Inhibition (mm) |
| Staphylococcus aureus | 25923 | 30 | 22 |
| Escherichia coli | 25922 | 30 | 18 |
| Pseudomonas aeruginosa | 27853 | 30 | 10 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Quality Control
Adherence to a rigorous quality control (QC) program is essential for the accuracy and reproducibility of AST results.
-
Reference Strains: A set of well-characterized reference strains, such as those recommended by CLSI and EUCAST (e.g., S. aureus ATCC® 29213, E. coli ATCC® 25922, P. aeruginosa ATCC® 27853), must be tested with each batch of susceptibility tests.[22]
-
Media and Reagents: The performance of all media, reagents, and antimicrobial stock solutions should be verified.
-
Inoculum Density: The density of the inoculum should be standardized for each experiment.
-
Incubation Conditions: Incubation time, temperature, and atmosphere must be carefully controlled.
-
Expected Ranges: The results for the QC strains should fall within the established acceptable ranges.[22]
Conclusion
The protocols outlined in these application notes provide a standardized framework for evaluating the in vitro antimicrobial activity of this compound. By following these established methodologies, researchers can generate reliable and comparable data that is crucial for the progression of this compound in the drug development pipeline. The principles of scientific integrity, including meticulous technique, appropriate controls, and adherence to international standards, are paramount for the successful application of these protocols.
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Coyle, M. B. (2007). Agar Dilution Susceptibility Testing. In Antimicrobial Susceptibility Testing Protocols (pp. 79-92). CRC Press. Available at: [Link]
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Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - MDPI. Available at: [Link]
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Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). - Microbiology pictures. Available at: [Link]
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Khalil, A. M., Berghot, M. A., Abd El-Ghani, G. E., & Gouda, M. A. (2010). Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives. Synthetic Communications, 40(11), 1648-1658. Available at: [Link]
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Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments. Available at: [Link]
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Van Belkum, A., Burnham, C. A. D., Rossen, J. W., & Mallard, F. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01969-17. Available at: [Link]
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Synthesis and Antimicrobial Evaluation of Novel Thiophene Derivatives - ::Society of Education~Agra::. Available at: [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. Available at: [Link]
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Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties - Preprints.org. Available at: [Link]
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Application Notes and Protocols: Investigating the Anti-inflammatory Activity of Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride in Macrophage Cell Lines
Introduction: Targeting Macrophage-Mediated Inflammation
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages are key players in the inflammatory process, and upon activation by stimuli like lipopolysaccharide (LPS), they release a cascade of pro-inflammatory mediators. These include nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The production of these mediators is largely controlled by intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Consequently, compounds that can modulate these pathways in macrophages are promising candidates for novel anti-inflammatory therapeutics. This document provides a comprehensive guide for researchers to investigate the anti-inflammatory potential of Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride using in vitro macrophage cell line models.
Mechanism of Action: A Focus on Piperazine Derivatives
While direct studies on this compound are emerging, the broader class of piperazine-containing compounds has demonstrated significant anti-inflammatory properties. Research on structurally related ferrocenyl(piperazine-1-yl)methanone derivatives has shown potent inhibitory effects on the production of NO and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 macrophages. The underlying mechanism for these effects was linked to the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway[1]. Furthermore, other piperazine derivatives have been shown to significantly reduce the secretion of key pro-inflammatory cytokines, TNF-α and IL-6[2].
Based on this evidence, it is hypothesized that this compound exerts its anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways in macrophages. This inhibition is expected to lead to a downstream reduction in the expression and release of various pro-inflammatory mediators. The protocols detailed below are designed to systematically test this hypothesis.
Experimental Workflow & Protocols
This section outlines a comprehensive suite of assays to characterize the anti-inflammatory activity of this compound.
Diagram: Overall Experimental Workflow
Caption: A three-phase experimental workflow to characterize the anti-inflammatory properties of the test compound.
Protocol 1: Cell Culture and Cytotoxicity Assay
Rationale: Before assessing anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of the compound on the macrophage cell line (e.g., RAW 264.7). The MTT assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability[3][4].
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM and incubate overnight.[5][6]
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Select the highest concentrations that show no significant cytotoxicity for subsequent anti-inflammatory assays.
Data Presentation: Cytotoxicity of this compound on RAW 264.7 Cells
| Compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.23 ± 0.07 | 98.4 |
| 5 | 1.21 ± 0.09 | 96.8 |
| 10 | 1.18 ± 0.06 | 94.4 |
| 25 | 1.15 ± 0.08 | 92.0 |
| 50 | 0.85 ± 0.05 | 68.0 |
| 100 | 0.45 ± 0.04 | 36.0 |
Note: Data presented is hypothetical and for illustrative purposes.
Protocol 2: Measurement of Nitric Oxide Production
Rationale: LPS stimulation of macrophages induces the expression of iNOS, leading to the production of high levels of nitric oxide (NO), a key inflammatory mediator. The Griess assay is a simple and sensitive colorimetric method to measure nitrite (a stable metabolite of NO) in the cell culture supernatant[6].
Materials:
-
RAW 264.7 cells
-
Complete DMEM
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 2 x 10^5 cells/well and allow them to adhere overnight.[9] Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[9] Include a negative control (no LPS) and a positive control (LPS only).
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Component A to each supernatant sample, followed by 50 µL of Component B. Incubate for 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Data Presentation: Inhibition of NO Production
| Treatment | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control | 2.5 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 2.1 | 0 |
| LPS + Compound (5 µM) | 30.2 ± 1.5 | 34.1 |
| LPS + Compound (10 µM) | 18.7 ± 1.2 | 59.2 |
| LPS + Compound (25 µM) | 9.3 ± 0.8 | 79.7 |
Note: Data presented is hypothetical and for illustrative purposes.
Protocol 3: Quantification of Pro-inflammatory Cytokines by ELISA
Rationale: To assess the effect of the compound on the production of key pro-inflammatory cytokines, Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard. This assay provides high specificity and sensitivity for quantifying TNF-α, IL-6, and IL-1β in the cell culture supernatant.[10][11]
Materials:
-
Supernatants from Protocol 2
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Microplate reader
Procedure:
-
ELISA Protocol: Follow the manufacturer's instructions provided with the specific ELISA kits.
-
General Steps:
-
Coat a 96-well plate with the capture antibody.
-
Block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells.
-
Incubate to allow cytokine binding.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate and stop the reaction.
-
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 450 nm).
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve.
Data Presentation: Inhibition of Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 50 ± 8 | 35 ± 5 | 20 ± 4 |
| LPS (1 µg/mL) | 3500 ± 210 | 2800 ± 150 | 1500 ± 120 |
| LPS + Compound (10 µM) | 1200 ± 95 | 950 ± 80 | 600 ± 55 |
| LPS + Compound (25 µM) | 450 ± 40 | 300 ± 25 | 250 ± 20 |
Note: Data presented is hypothetical and for illustrative purposes.
Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Rationale: To investigate the molecular mechanism, Western blotting can be used to assess the activation of key signaling proteins. The phosphorylation of p65 (a subunit of NF-κB) and p38 (a member of the MAPK family) are critical events in the inflammatory signaling cascade.[12][13]
Materials:
-
RAW 264.7 cells
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates, pre-treat with the compound, and stimulate with LPS for a shorter duration (e.g., 30 minutes) to capture peak phosphorylation events.[7] Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use β-actin as a loading control.
Diagram: Hypothesized Signaling Pathway Inhibition
Caption: Proposed mechanism of action for this compound.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for evaluating the anti-inflammatory properties of this compound in macrophage cell lines. By systematically assessing its effects on cell viability, pro-inflammatory mediator production, and key signaling pathways, researchers can gain a comprehensive understanding of its therapeutic potential. Positive results from these in vitro studies would warrant further investigation into its efficacy in in vivo models of inflammation and its potential for development as a novel anti-inflammatory drug.
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Lee, D. E., et al. (2015). Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB. Evidence-Based Complementary and Alternative Medicine, 2015, 728512. Retrieved from [Link]
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de Faria, F. M., et al. (2017). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Inflammopharmacology, 25(6), 667-676. Retrieved from [Link]
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Li, Y., et al. (2023). Synthesis, Characterization, and in vitro Anti-Inflammatory Activity of Novel Ferrocenyl(Piperazine-1-Yl)Methanone-based Derivatives. Letters in Drug Design & Discovery, 20(1), 108-118. Retrieved from [Link]
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Wang, Y., et al. (2018). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 23(11), 2947. Retrieved from [Link]
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Kumar, A., et al. (2009). Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine. European Journal of Medicinal Chemistry, 44(6), 2534-2541. Retrieved from [Link]
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Application Notes & Protocols: Development of a Fluorescent Analog of Piperazin-1-yl(thiophen-3-yl)methanone Hydrochloride
Introduction
Piperazine and its derivatives are ubiquitous scaffolds in modern pharmacology, valued for their favorable physicochemical properties and their ability to interact with a wide array of biological targets.[1] The core compound, Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride (CAS 1185316-61-3)[2], represents a molecule of significant interest for probing various biological systems. While its direct biological profile is under continuous investigation, analogous structures containing the piperazine-thiophene core have shown affinity for crucial targets like serotonin receptors and protein kinases.[3] To elucidate the cellular uptake, subcellular localization, and target engagement of this compound, the development of a fluorescent analog is an indispensable tool for researchers.[4][5]
This guide provides a comprehensive, in-depth protocol for the design, synthesis, characterization, and cellular application of a novel fluorescent analog of Piperazin-1-yl(thiophen-3-yl)methanone. We will explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical and biological principles.
Part 1: Design and Synthetic Strategy
Rationale for Fluorescent Labeling
The primary challenge in developing a fluorescent drug analog is to introduce a fluorophore without abolishing the parent molecule's intrinsic biological activity.[4] The parent compound, Piperazin-1-yl(thiophen-3-yl)methanone, possesses a key structural feature ideal for chemical modification: the secondary amine within the piperazine ring. This nitrogen atom is a nucleophilic site that can be readily functionalized via alkylation or acylation without altering the core thiophene-carbonyl pharmacophore that is likely critical for target interaction.[3][6] Our strategy will focus on covalently attaching a fluorophore to this position.
Fluorophore Selection: Fluorescein Isothiocyanate (FITC)
For this application, we have selected Fluorescein Isothiocyanate (FITC). The rationale for this choice is threefold:
-
Proven Chemistry: Isothiocyanates are well-established amine-reactive functional groups that readily form a stable thiourea bond with primary and secondary amines, such as the one in our parent compound.[7]
-
Favorable Spectroscopic Properties: Fluorescein exhibits a high quantum yield, strong absorption in the visible spectrum (λex ≈ 495 nm), and bright green emission (λem ≈ 520 nm), making it compatible with standard fluorescence microscopy filter sets (e.g., FITC/GFP cubes).[8]
-
Commercial Availability: FITC is widely available and cost-effective, making this protocol accessible to most research laboratories.
Proposed Synthetic Pathway
The proposed reaction involves a nucleophilic addition of the secondary amine of Piperazin-1-yl(thiophen-3-yl)methanone to the electrophilic carbon of the isothiocyanate group on FITC. A non-nucleophilic organic base, such as triethylamine (TEA), is used to scavenge the proton released from the piperazine nitrogen, driving the reaction to completion.
Caption: Synthetic scheme for the conjugation of FITC to the parent compound.
Part 2: Synthesis and Purification Protocol
Materials and Reagents
-
This compound (CAS: 1185316-61-3)
-
Fluorescein isothiocyanate (Isomer I) (CAS: 3326-32-7)
-
Triethylamine (TEA), ≥99.5%
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA) for HPLC
-
Silica gel for column chromatography (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Argon)
Step-by-Step Synthesis Protocol
Step 1: Preparation of the Free Base (Crucial for Reactivity)
-
Rationale: The starting material is a hydrochloride salt. The protonated piperazine is not nucleophilic. It must be converted to its free base form to enable the reaction with FITC.
-
Dissolve 50 mg (0.215 mmol) of this compound in 5 mL of DCM.
-
Add 90 µL (0.645 mmol, 3 equivalents) of triethylamine to the solution.
-
Stir the mixture at room temperature for 30 minutes. The formation of triethylammonium chloride may be observed as a white precipitate. This solution containing the free base is used directly in the next step.
Step 2: Conjugation Reaction
-
Rationale: This is the core coupling step. The reaction is performed under an inert atmosphere to prevent moisture from reacting with the isothiocyanate. DMF is used as a polar aprotic solvent to dissolve both reactants effectively.[9]
-
In a separate flask, dissolve 83.7 mg (0.215 mmol, 1 equivalent) of FITC in 5 mL of anhydrous DMF.
-
Under an inert atmosphere (N₂ or Ar), add the free base solution from Step 1 dropwise to the FITC solution.
-
Wrap the reaction flask in aluminum foil to protect the light-sensitive fluorophore.
-
Stir the reaction mixture at room temperature for 18-24 hours.
Step 3: Reaction Monitoring
-
Rationale: TLC is used to monitor the consumption of the starting materials and the formation of the product. The fluorescent nature of the product makes it easily visible under UV light.
-
Prepare a TLC developing chamber with a mobile phase of 10:1 DCM:Methanol.
-
Spot the reaction mixture, a co-spot (reaction mixture + FITC), and the FITC starting material on a TLC plate.
-
Develop the plate and visualize under UV light (254 nm and 365 nm). The product should appear as a new, highly fluorescent spot with a different Rf value than FITC.
Purification Protocol: Flash Column Chromatography
-
Rationale: Purification is essential to remove unreacted FITC and other impurities, which could interfere with subsequent applications. Silica gel chromatography separates compounds based on polarity.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Adsorb the crude residue onto a small amount of silica gel.
-
Prepare a silica gel column using a slurry of silica in DCM.
-
Load the adsorbed crude product onto the column.
-
Elute the column with a gradient of DCM and Methanol (e.g., starting with 100% DCM and gradually increasing to 5% Methanol in DCM).
-
Collect fractions and monitor by TLC. Combine the fractions containing the pure product (the bright yellow/orange fluorescent band).
-
Evaporate the solvent from the combined fractions under reduced pressure to yield the final product, FITC-PTM , as a vibrant orange solid.
Part 3: Physicochemical Characterization and Validation
Rationale: Thorough characterization is a self-validating step to confirm the identity, purity, and functionality of the newly synthesized fluorescent analog.
Caption: Logical workflow for the characterization and validation of the analog.
Analytical Techniques
-
High-Resolution Mass Spectrometry (HRMS):
-
Protocol: Dissolve a small sample in methanol and analyze using ESI-MS.
-
Expected Result: A prominent peak corresponding to the [M+H]⁺ ion for the FITC-PTM conjugate (C₃₀H₂₆N₄O₆S₂), with the mass matching the theoretical value.
-
-
¹H NMR Spectroscopy:
-
Protocol: Dissolve the sample in DMSO-d₆.
-
Expected Result: The spectrum should show characteristic peaks for both the fluorescein and the piperazinyl-thiophen-yl-methanone moieties, confirming the covalent linkage. The disappearance of the secondary amine (N-H) proton signal from the parent compound is a key indicator of successful conjugation.
-
-
Analytical HPLC:
-
Protocol: Use a C18 reverse-phase column with a gradient of water (with 0.1% TFA) and methanol (with 0.1% TFA). Monitor with a UV detector at 254 nm and 490 nm.
-
Expected Result: A single major peak with a purity of >95% when integrating the chromatogram at 490 nm (the absorbance maximum of fluorescein).
-
-
Spectroscopic Analysis:
-
Protocol: Prepare a dilute solution of FITC-PTM in a suitable buffer (e.g., PBS, pH 7.4). Record the absorbance spectrum using a UV-Vis spectrophotometer and the emission spectrum using a fluorometer (excite at ~495 nm).
-
Expected Result: Data should be recorded and presented as shown in the table below.
-
Summary of Expected Physicochemical Properties
| Parameter | Expected Value | Purpose |
| Molecular Formula | C₃₀H₂₆N₄O₆S₂ | Structural Identity |
| Molecular Weight | 618.68 g/mol | Structural Identity |
| Appearance | Orange/Red Solid | Visual Confirmation |
| Purity (HPLC) | >95% | Ensures quality for biological assays |
| Absorbance Max (λₘₐₓ) | ~495 nm | Determines optimal excitation wavelength |
| Emission Max (λₑₘ) | ~520 nm | Determines optimal emission detection |
Part 4: Application Protocol for Live-Cell Imaging
Rationale: This protocol utilizes the newly synthesized FITC-PTM to visualize its interaction with and uptake into live cells using fluorescence microscopy. A competition experiment is included as a critical control to assess the specificity of the probe's cellular accumulation.
Caption: Step-by-step workflow for a live-cell imaging experiment.
Materials
-
FITC-PTM fluorescent analog (prepare a 10 mM stock in DMSO)
-
Unlabeled this compound (for competition assay)
-
Adherent mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glass-bottom imaging dishes or chamber slides
-
Fluorescence microscope with a FITC/GFP filter set
Step-by-Step Imaging Protocol
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours.
-
Prepare Experimental Groups:
-
Group A (Probe Only): Cells to be treated with FITC-PTM.
-
Group B (Competition): Cells to be pre-treated with excess unlabeled parent compound before adding FITC-PTM.
-
Group C (Vehicle Control): Cells treated with DMSO only.
-
-
Competition Pre-treatment (Group B):
-
Rationale: If the fluorescent analog enters cells via a specific transporter or binds to a specific receptor, pre-saturating those sites with the unlabeled parent compound should reduce the fluorescent signal.
-
Add a 100-fold molar excess of the unlabeled parent compound to the culture medium. Incubate for 30 minutes at 37°C.
-
-
Probe Incubation (Groups A and B):
-
Dilute the FITC-PTM stock solution in pre-warmed culture medium to a final concentration of 1-10 µM (this should be optimized).
-
Remove the old medium from the cells and add the FITC-PTM-containing medium.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Rationale: This step is critical to remove unbound probe from the medium and the cell surface, reducing background fluorescence and improving the signal-to-noise ratio.
-
Gently aspirate the probe-containing medium.
-
Wash the cells three times with 1 mL of pre-warmed PBS.
-
After the final wash, add 1 mL of fresh, pre-warmed PBS or live-cell imaging buffer.
-
-
Imaging:
-
Immediately transfer the dish to the fluorescence microscope.
-
Using the FITC/GFP filter set, acquire both brightfield and fluorescence images.
-
Expected Outcome: Cells in Group A should show intracellular green fluorescence. Cells in Group B (competition) should show significantly reduced fluorescence compared to Group A, indicating specific uptake or binding. Cells in Group C should show no fluorescence.
-
References
-
Di Sarno, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available: [Link]
-
Der Pharma Chemica (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Der Pharma Chemica. Available: [Link]
-
PubChem (n.d.). 1-(Benzo[b]thiophen-4-yl)piperazine. National Center for Biotechnology Information. Available: [Link]
-
ChemBK (n.d.). Piperazin-1-yl-thiophen-3-yl-Methanone hydrochloride, 98+%. ChemBK. Available: [Link]
-
Zhang, Z. J., et al. (2007). 6-oxy-(acetyl piperazine) fluorescein as a new fluorescent labeling reagent for free fatty acids in serum using high-performance liquid chromatography. PubMed. Available: [Link]
-
Li, S., et al. (2019). Synthesis of fluorescent drug molecules for competitive binding assay based on molecularly imprinted polymers. PubMed Central. Available: [Link]
-
Portoghese, P. S., & Larson, D. L. (1976). Design, Synthesis and Pharmacology of Fluorescent Narcotic Analogs. Defense Technical Information Center. Available: [Link]
-
Staneva, D., et al. (2023). Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions. MDPI. Available: [Link]
-
Creative Biolabs (2023). Bioconjugation Strategies for Enhancing Drug Delivery and Therapeutic Efficacy. Creative Biolabs. Available: [Link]
-
Wikipedia (n.d.). Fluorescein. Wikipedia. Available: [Link]
-
Kumar, A. (2022). Spectroscopic and biophysical characterization of novel fluorescent drug analogues. Refubium, Freie Universität Berlin. Available: [Link]
-
Wikipedia (n.d.). Fluorescein. Wikipedia. Available: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.biomol.com [resources.biomol.com]
- 8. Fluorescein - Wikipedia [en.wikipedia.org]
- 9. Synthesis of fluorescent drug molecules for competitive binding assay based on molecularly imprinted polymers - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Formulation of Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride for Oral Bioavailability Studies
An Application Note for Researchers, Scientists, and Drug Development Professionals
**Abstract
This application note provides a detailed framework and experimental protocols for the formulation of Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride (PTM-HCl), a novel chemical entity, for preclinical oral bioavailability assessment. Recognizing the challenges associated with the oral delivery of new drug candidates, particularly hydrochloride salts which can exhibit poor solubility and stability, this guide outlines a systematic approach. We detail critical pre-formulation analyses, present methodologies for developing three distinct oral dosage formulations (a simple aqueous suspension, an amorphous solid dispersion, and a self-emulsifying drug delivery system), and provide protocols for their subsequent in vitro characterization and in vivo pharmacokinetic evaluation. The causality behind experimental choices, from excipient selection to the design of bioavailability studies, is explained to provide a robust, scientifically-grounded strategy for researchers.
Introduction: The Oral Bioavailability Challenge
The oral route remains the preferred method for drug administration due to its convenience and patient compliance. However, a significant percentage of new chemical entities (NCEs) exhibit poor aqueous solubility, which is a major barrier to achieving therapeutic efficacy.[1][2] this compound (PTM-HCl) is a synthetic organic compound featuring a piperazine ring, known to often enhance solubility, and a thiophene moiety.[3] Despite the potential benefits of the piperazine group, the overall molecule's characteristics may still lead to dissolution-rate-limited absorption. Furthermore, as a hydrochloride salt of a weakly basic compound, PTM-HCl is susceptible to disproportionation in the presence of certain common pharmaceutical excipients, which can lead to the precipitation of the less soluble free base form.[4][5]
Therefore, a rational formulation strategy is paramount. This guide explores advanced formulation techniques designed to overcome these hurdles by enhancing the solubility and maintaining the stability of PTM-HCl in the gastrointestinal tract, thereby improving its potential for systemic absorption.[6]
Pre-formulation Assessment: Characterizing the API
A thorough understanding of the physicochemical properties of PTM-HCl is the foundation for rational formulation design. These initial studies dictate the most promising formulation strategies to pursue.
Protocol: Solubility Profiling
Objective: To determine the aqueous solubility of PTM-HCl across a physiologically relevant pH range.
Methodology:
-
Prepare a series of buffered solutions at pH 1.2, 4.5, and 6.8, simulating gastric and intestinal fluids.
-
Add an excess amount of PTM-HCl powder to 5 mL of each buffer in separate glass vials.
-
Agitate the vials at 37°C for 48 hours to ensure equilibrium is reached.
-
After 48 hours, centrifuge the samples at 14,000 rpm for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of dissolved PTM-HCl in the filtrate using a validated HPLC-UV method.
-
Perform the experiment in triplicate for each pH condition.
Causality: The pH-solubility profile is critical. Low solubility at higher pH values (e.g., pH 6.8) would suggest that the drug will precipitate in the small intestine, necessitating formulations that can maintain supersaturation.
Protocol: Excipient Compatibility Screening
Objective: To identify suitable excipients and flag those that may induce chemical degradation or physical conversion of PTM-HCl.
Methodology:
-
Prepare 1:1 (w/w) binary mixtures of PTM-HCl with a selection of common excipients (e.g., Avicel PH-101, lactose monohydrate, croscarmellose sodium, povidone K30, magnesium stearate).
-
Store the binary mixtures under accelerated stability conditions (40°C / 75% RH) for 4 weeks.
-
Analyze the samples at Week 0, 2, and 4 using:
-
HPLC: To quantify PTM-HCl and detect any degradation products.
-
X-Ray Powder Diffraction (XRPD): To monitor for changes in solid-state form, specifically the conversion of the HCl salt to the free base (disproportionation).[7]
-
-
A control sample of pure PTM-HCl should be stored and analyzed under the same conditions.
Causality: Hydrochloride salts are particularly vulnerable to disproportionation when formulated with basic excipients like magnesium stearate, which can act as a proton acceptor.[4][5] This screening is a self-validating step to prevent formulation-induced stability failures. Excipients showing incompatibility should be avoided in subsequent development.
Formulation Development Workflow
The following diagram illustrates the overall workflow from pre-formulation to in vivo evaluation.
Caption: Overall Experimental Workflow for PTM-HCl Formulation Development.
Protocols for Oral Formulations
Three distinct formulations are proposed to comprehensively evaluate strategies for enhancing oral bioavailability.
Formulation A: Simple Aqueous Suspension (Control)
Objective: To create a baseline formulation for comparison.
Composition:
| Component | Function | Concentration (w/v) |
|---|---|---|
| PTM-HCl | Active Pharmaceutical Ingredient | 10 mg/mL |
| Hydroxypropyl Methylcellulose (HPMC E5) | Suspending Agent | 0.5% |
| Polysorbate 80 | Wetting Agent | 0.1% |
| Purified Water | Vehicle | q.s. to 100% |
Protocol:
-
In a calibrated vessel, dissolve the HPMC E5 and Polysorbate 80 in approximately 80% of the final volume of purified water with gentle stirring.
-
Levigate the PTM-HCl powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste under continuous stirring to form a uniform suspension.
-
Adjust the final volume with purified water.
Formulation B: Amorphous Solid Dispersion (ASD)
Objective: To enhance solubility and dissolution rate by converting the crystalline API into a high-energy amorphous state stabilized within a polymer matrix.[6]
Composition:
| Component | Function | Ratio (w/w) |
|---|---|---|
| PTM-HCl | Active Pharmaceutical Ingredient | 1 |
| Povidone (PVP K30) | Amorphous Carrier/Stabilizer | 3 |
| Acetone/Methanol (1:1) | Solvent System | q.s. |
Protocol (Spray Drying):
-
Completely dissolve PTM-HCl and PVP K30 in the acetone/methanol solvent system to create a clear solution.
-
Set up the spray dryer with the following example parameters (instrument-dependent):
-
Inlet Temperature: 110°C
-
Aspirator Rate: 85%
-
Pump Feed Rate: 5 mL/min
-
-
Spray dry the solution to evaporate the solvent, resulting in a fine powder (the ASD).
-
Collect the resulting powder and store it in a desiccator.
-
Validation: Confirm the amorphous nature of the ASD using Differential Scanning Calorimetry (DSC) (absence of a melting endotherm) and XRPD (presence of a halo pattern).
Formulation C: Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate the API in a lipid-based system that spontaneously forms a fine oil-in-water microemulsion upon gentle agitation in gastrointestinal fluids, bypassing the dissolution step.[8][9]
Composition:
| Component | Function | Concentration (% w/w) |
|---|---|---|
| PTM-HCl | Active Pharmaceutical Ingredient | 5% |
| Capryol™ 90 | Oil Phase | 30% |
| Kolliphor® RH 40 | Surfactant | 45% |
| Transcutol® P | Co-surfactant/Solvent | 20% |
Protocol:
-
Accurately weigh and combine Capryol™ 90, Kolliphor® RH 40, and Transcutol® P in a glass vial.
-
Heat the mixture to 40°C in a water bath and mix gently with a magnetic stirrer until a homogenous, clear solution is formed.
-
Add the PTM-HCl powder to the vehicle and continue stirring at 40°C until it is completely dissolved.
-
Cool the resulting solution to room temperature. The final product should be a clear, isotropic liquid.
In Vitro Performance Evaluation
In vitro tests are crucial for screening formulations and predicting their in vivo behavior, reducing the reliance on extensive animal studies.[10][11][12]
Protocol: In Vitro Dissolution Testing
Objective: To compare the rate and extent of PTM-HCl release from the different formulations.
Methodology:
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Media: 900 mL of pH 6.8 phosphate buffer.
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 75 RPM.
-
Procedure:
-
For each formulation, introduce a quantity equivalent to 50 mg of PTM-HCl into a separate dissolution vessel.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Immediately replace the withdrawn volume with fresh, pre-warmed dissolution media.
-
Filter the samples and analyze for PTM-HCl concentration using HPLC.
-
-
Plot the cumulative percentage of drug dissolved versus time for each formulation.
Protocol: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of PTM-HCl when delivered by the different formulations.
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Prepare transport media (HBSS, pH 7.4) containing each PTM-HCl formulation at a non-toxic concentration.
-
Add the formulation-containing media to the apical (AP) side of the Transwell® inserts.
-
Add fresh transport media to the basolateral (BL) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time intervals, take samples from the BL side and analyze for PTM-HCl concentration by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for each formulation.
In Vivo Oral Bioavailability Study
The definitive test of a formulation's success is its performance in a living system.[13][14]
Protocol: Pharmacokinetic Study in Rats
Objective: To determine and compare the key pharmacokinetic parameters of PTM-HCl following oral administration of the developed formulations.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=5 per group), fasted overnight with free access to water.
-
Dosing:
-
Group 1 (IV): Administer a 1 mg/kg bolus dose of PTM-HCl in a suitable intravenous vehicle (e.g., saline with co-solvent) via the tail vein to determine absolute bioavailability.
-
Group 2 (PO - Formulation A): Administer the aqueous suspension via oral gavage at a dose of 10 mg/kg.
-
Group 3 (PO - Formulation B): Administer the ASD (re-suspended in water) via oral gavage at a dose of 10 mg/kg.
-
Group 4 (PO - Formulation C): Administer the SEDDS via oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of PTM-HCl in plasma using a validated LC-MS/MS method.
Data Analysis and Interpretation
Pharmacokinetic parameters are calculated using non-compartmental analysis software. The results allow for a direct comparison of formulation performance.
Key Pharmacokinetic Parameters
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable point.
-
F% (Absolute Bioavailability): (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Hypothetical Data Summary
The table below presents a hypothetical outcome of the study, demonstrating the potential improvements offered by advanced formulations.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC(0-t) (ng*hr/mL) | F (%) |
| IV Bolus | 1 | 850 | 0.08 | 1250 | 100% |
| A: Suspension | 10 | 150 | 2.0 | 950 | 7.6% |
| B: ASD | 10 | 650 | 1.0 | 4800 | 38.4% |
| C: SEDDS | 10 | 820 | 0.5 | 6100 | 48.8% |
Interpretation: In this hypothetical scenario, both the ASD and SEDDS formulations significantly increased the oral bioavailability (F%) of PTM-HCl compared to the simple suspension. The SEDDS formulation provided the highest exposure (AUC) and a faster onset of absorption (Tmax), making it the most promising lead candidate for further development.
Mechanism of Bioavailability Enhancement by SEDDS
The diagram below illustrates how a Self-Emulsifying Drug Delivery System (SEDDS) enhances oral drug absorption.
Caption: Mechanism of SEDDS for Enhanced Oral Drug Absorption.
References
-
Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. (2015). Journal of Agricultural and Food Chemistry. [Link]
-
Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals. (2015). Journal of Agricultural and Food Chemistry. [Link]
-
New in vitro bioavailability models to avoid animal studies. University of Southern Denmark. [Link]
-
In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. (2017). Journal of Drug Designing. [Link]
-
Absorption and Efficacy Studies by In Vitro Models. Mérieux NutriSciences. [Link]
-
Piperazin-1-yl-thiophen-3-yl-Methanone hydrochloride, 98+%. ChemBK. [Link]
-
In vitro and ex vivo models of the oral mucosa as platforms for the validation of novel drug delivery systems. (2023). Advanced Drug Delivery Reviews. [Link]
-
Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique. (2013). Pharmaceutical Research. [Link]
-
Pharmacokinetic Analysis in Bioequivalence Studies of Complex Drug Formulations. (2024). Journal of Bioequivalence & Bioavailability. [Link]
-
In vivo PK / Pharmacokinetic Studies. Sygnature Discovery. [Link]
-
Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate. (2013). Pharmaceutical Research. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability. [Link]
-
Strategies for the formulation development of poorly soluble drugs via oral route. (2019). Innovative Dosage Forms: Design and Development at Early Stage. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2013). ISRN Pharmaceutics. [Link]
-
Salt Selection in Drug Development. (2006). Pharmaceutical Technology. [Link]
-
Special Issue: Pharmacokinetics of Orally Administered Drugs. Pharmaceutics. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2021). Pharmaceutics. [Link]
-
Oral drug delivery strategies for development of poorly water soluble drugs in paediatric patient population. (2021). International Journal of Pharmaceutics. [Link]
-
The Selection of Excipients for Oral Solid Dosage Forms. (2017). Pharmaceutical Excipients. [Link]
-
Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. (2013). ResearchGate. [Link]
-
1-(Benzo[b]thiophen-4-yl)piperazine. PubChem. [Link]
-
A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2013). Journal of Applicable Chemistry. [Link]
-
Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies. (2014). Drug Development and Industrial Pharmacy. [Link]
-
Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. (2011). Der Pharma Chemica. [Link]
-
8-Piperazinyl-2,3-dihydropyrrolo[3,2-g]isoquinolines: Potent, Selective, Orally Bioavailable 5-HT1 Receptor Ligands. (2005). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. (2015). Pharmacological Reports. [Link]
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Troubleshooting & Optimization
Improving the yield of Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride synthesis
Technical Support Center: Synthesis of Piperazin-1-yl(thiophen-3-yl)methanone HCl
From the desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride. This document is designed for researchers and process chemists to navigate the common challenges associated with this synthesis, moving beyond a simple recitation of steps to explain the critical "why" behind each procedural choice. Our goal is to empower you to not only replicate a synthesis but to intelligently troubleshoot and optimize it for improved yield and purity.
The synthesis, while appearing straightforward as a standard amide coupling, presents two primary challenges that directly impact yield: the regioselectivity of the initial thiophene acylation and, more critically, the propensity for disubstitution of the piperazine nucleophile. This guide provides a structured approach to diagnosing and solving these issues through targeted FAQs, troubleshooting workflows, and validated protocols.
Section 1: Synthesis Overview & Core Challenges
The formation of Piperazin-1-yl(thiophen-3-yl)methanone is fundamentally an amide bond formation between a thiophene-3-carboxylic acid derivative and piperazine. The overall workflow is depicted below.
Caption: General workflow for the synthesis of the target compound.
The primary obstacle to achieving high yield lies within Step 2: Amide Coupling . Because piperazine is a symmetrical diamine, it can react with two molecules of the thiophene-3-carbonyl chloride, leading to the undesired 1,4-bis(thiophen-3-ylcarbonyl)piperazine byproduct. Minimizing this side reaction is the central theme of our optimization strategy.
Table 1: Key Reagents and Their Functions
| Reagent | Role | Key Considerations |
| Thiophene-3-carboxylic acid | Starting Material | The use of the 3-isomer is critical. Acylating unsubstituted thiophene preferentially yields the 2-acylthiophene.[1] |
| **Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) ** | Activating Agent | Converts the carboxylic acid to the more reactive acyl chloride. Oxalyl chloride is often preferred for milder conditions and volatile byproducts.[2] |
| Piperazine | Nucleophile | Can be used in large excess to favor monosubstitution or used stoichiometrically if one nitrogen is protected (e.g., Boc-piperazine).[2][3] |
| Triethylamine (TEA) or DIPEA | Base | Scavenges the HCl generated during the acylation of piperazine, preventing the protonation and deactivation of the piperazine nucleophile.[2][4] |
| Dichloromethane (DCM) | Solvent | Anhydrous DCM is a common choice due to its inert nature and ability to dissolve the reactants.[4][5] |
| Hydrochloric Acid (HCl) | Salt Formation | Used in a non-aqueous solvent (e.g., ether, isopropanol) to precipitate the final product as a stable, crystalline hydrochloride salt. |
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Q1: My overall yield is extremely low (<30%). What is the most likely cause?
A low yield is almost always attributable to the formation of the 1,4-disubstituted piperazine byproduct. The second nitrogen on the piperazine ring is just as reactive as the first, and if the stoichiometry is not carefully controlled, this symmetrical byproduct will be the major product. You can typically see this on a TLC or LC-MS analysis as a less polar spot (byproduct) compared to your desired monosubstituted product.
Q2: How can I effectively prevent or minimize the formation of the 1,4-disubstituted byproduct?
You have three primary strategies, each with its own advantages.
-
Use a Large Excess of Piperazine: By using a 5- to 10-fold molar excess of piperazine relative to the thiophene-3-carbonyl chloride, you statistically favor the reaction of one acyl chloride molecule with a large pool of unreacted piperazine molecules.[3] The downside is the need to remove a large amount of unreacted piperazine during work-up, typically via acid-base extraction.
-
Employ a Protecting Group (Recommended): The most robust method is to use mono-Boc-piperazine (tert-butyl 1-piperazinecarboxylate).[2][3] The Boc group "protects" one nitrogen, leaving the other free to react. After the coupling reaction, the Boc group is easily removed with an acid (like TFA or HCl) to yield the desired product. This method provides much cleaner reactions and simpler purification.
-
Controlled Slow Addition at Low Temperature: Adding the thiophene-3-carbonyl chloride solution dropwise to the piperazine solution at a low temperature (0-5 °C) can help favor monosubstitution.[4] This maintains a high concentration of piperazine relative to the acyl chloride at all times, but it is generally less effective than the other two methods.
Q3: I've addressed the disubstitution issue, but my coupling reaction still seems sluggish or incomplete. How can I improve the amide bond formation step?
If you are confident that disubstitution is not the primary issue, focus on the fundamentals of the coupling reaction itself.
-
Ensure Anhydrous Conditions: Amide coupling reactions are highly sensitive to water. Any moisture can hydrolyze your highly reactive thiophene-3-carbonyl chloride back to the unreactive carboxylic acid.[5] Ensure your solvent (DCM) is anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Verify Carboxylic Acid Activation: Before adding the piperazine, ensure the conversion of the carboxylic acid to the acyl chloride is complete. This reaction (using SOCl₂ or oxalyl chloride) can be monitored by taking a small aliquot, quenching it with methanol, and checking for the formation of the methyl ester by LC-MS.
-
Use an Effective Base: A non-nucleophilic base, typically 2-3 equivalents of triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial.[2][5] Its role is to neutralize the HCl formed when piperazine reacts with the acyl chloride. Without the base, the HCl will protonate the remaining piperazine, rendering it non-nucleophilic and stopping the reaction.
-
Consider Alternative Coupling Reagents: If the acyl chloride route proves problematic, you can perform a direct coupling of thiophene-3-carboxylic acid with piperazine using standard peptide coupling reagents like HATU or EDC/HOBt.[5][6] These reagents generate a highly activated ester in situ that then reacts with the amine.
Caption: A decision tree for troubleshooting low yield.
Q4: What is the best practice for purifying the final hydrochloride salt?
Purification is a multi-step process.
-
Aqueous Work-up: After the reaction, perform an aqueous wash, often with a saturated sodium bicarbonate (NaHCO₃) solution.[2][4] This removes any unreacted acyl chloride, excess acid, and the hydrochloride salt of your base (e.g., triethylammonium chloride).
-
Column Chromatography: Purification of the free base by silica gel column chromatography is highly recommended to separate your desired monosubstituted product from any residual starting materials and the less polar disubstituted byproduct.[2][7] A gradient of ethyl acetate in hexanes or methanol in DCM is a good starting point for elution.
-
Salt Formation and Crystallization: Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate. Then, add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether or HCl in isopropanol) dropwise until precipitation is complete. The resulting solid can be collected by filtration.[7] If the product oils out, try scratching the side of the flask or adding a seed crystal. Recrystallization from a solvent system like ethanol/ether can further improve purity.
Section 3: Detailed Experimental Protocols
Here we provide two validated protocols. Protocol B is generally recommended for higher, more consistent yields and purity.
Protocol A: The "Excess Piperazine" Method
-
Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend thiophene-3-carboxylic acid (1.0 eq) in anhydrous DCM (approx. 0.5 M). Add a catalytic amount of DMF (1-2 drops). Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride (1.2 eq) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 2 hours. The solvent and excess reagent can be removed under reduced pressure.
-
Amide Coupling: In a separate flask, dissolve piperazine (5.0 eq) and triethylamine (2.5 eq) in anhydrous DCM. Cool this solution to 0 °C. Re-dissolve the crude thiophene-3-carbonyl chloride from Step 1 in a small amount of anhydrous DCM and add it dropwise to the piperazine solution over 30 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor progress by TLC or LC-MS.[3][4]
-
Work-up and Purification: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via silica gel chromatography.
-
Salt Formation: Dissolve the purified product in minimal diethyl ether and add 2M HCl in diethyl ether dropwise with stirring. Collect the resulting precipitate by vacuum filtration, wash with cold ether, and dry in vacuo to yield the final hydrochloride salt.
Protocol B: The "Boc-Protection" Method (Recommended)
-
Acid Chloride Formation: Prepare thiophene-3-carbonyl chloride from thiophene-3-carboxylic acid (1.0 eq) and oxalyl chloride (1.2 eq) as described in Protocol A, Step 1.
-
Amide Coupling: In a separate flask, dissolve mono-Boc-piperazine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.[2] Cool the solution to 0 °C. Add a solution of the crude thiophene-3-carbonyl chloride in anhydrous DCM dropwise. Allow the reaction to stir at room temperature overnight.
-
Work-up: Wash the reaction mixture with 10% sodium bicarbonate solution, water, and brine.[2] Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude Boc-protected intermediate, which can often be used directly in the next step or purified by chromatography if necessary.
-
Boc Deprotection: Dissolve the crude intermediate in DCM (or methanol). Add an excess of 4M HCl in dioxane (or bubble HCl gas through the solution). Stir at room temperature for 2-4 hours until deprotection is complete (monitored by LC-MS).
-
Isolation: Remove the solvent under reduced pressure. The resulting solid is the desired hydrochloride salt. It can be triturated with diethyl ether or recrystallized from a suitable solvent (e.g., ethanol) to achieve high purity.
References
- Hartough, H. D., & Kosak, A. I. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S. Patent and Trademark Office.
-
Padmashali, B., et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 2(5), 1324-1330. Retrieved from [Link]
- Hartough, H. D. (1947). U.S. Patent No. 2,432,991. Washington, DC: U.S. Patent and Trademark Office.
-
Yang, S., & Zeng, A. (2019). The reaction of thiophene acylation. ResearchGate. Retrieved from [Link]
-
Kumar, B. V., et al. (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Der Pharma Chemica, 10(10), 118-126. Retrieved from [Link]
-
Kumar, B. V., et al. (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. ResearchGate. Retrieved from [Link]
-
Feroci, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7079. Retrieved from [Link]
-
ChemBK. (n.d.). Piperazin-1-yl-thiophen-3-yl-Methanone hydrochloride, 98+%. Retrieved from [Link]
-
Scribd. (2014). Acylation of Thiophene. Retrieved from [Link]
-
NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Retrieved from [Link]
-
Reddit. (2022). Amide coupling help. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for the Acylation of Piperazine with Thiophene-3-carbonyl chloride
Welcome to the technical support center for the acylation of piperazine with thiophene-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to enhance the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the acylation of piperazine with thiophene-3-carbonyl chloride, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Symptoms: TLC or LC-MS analysis shows little to no formation of the desired acylated piperazine product, with starting materials remaining largely unreacted.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inactivated Amine | The piperazine nitrogen is protonated by the HCl byproduct of the reaction, rendering it non-nucleophilic and unable to react with the acyl chloride.[1][2][3] | Add a Base: Incorporate a suitable base into the reaction mixture to neutralize the HCl as it is formed. Common choices include triethylamine (Et₃N), diisopropylethylamine (DIPEA), or an aqueous base like sodium hydroxide (NaOH) in a Schotten-Baumann setup.[2][4][5][6] |
| Moisture Contamination | Thiophene-3-carbonyl chloride is sensitive to moisture and can hydrolyze to the corresponding carboxylic acid, which is unreactive under these conditions.[7] | Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Poor Quality Acyl Chloride | The thiophene-3-carbonyl chloride may have degraded during storage. | Verify Reagent Quality: If possible, check the purity of the acyl chloride by NMR or IR spectroscopy. Alternatively, purchase fresh reagent from a reputable supplier. |
| Suboptimal Temperature | The reaction may be too slow at low temperatures. | Increase Temperature: While the initial addition of the acyl chloride is often done at 0 °C to control the exothermic reaction, allowing the reaction to warm to room temperature or gently heating it (e.g., to 40-50 °C) can increase the reaction rate. Monitor for potential side product formation at higher temperatures. |
| Steric Hindrance | While less of a concern with piperazine itself, substituted piperazines can present steric challenges that slow down the reaction.[1][8] | Increase Reaction Time or Temperature: For sterically hindered substrates, longer reaction times or higher temperatures may be necessary. Consider using a less hindered base. |
Issue 2: Formation of Di-acylated Piperazine
Symptoms: TLC or LC-MS analysis shows a significant amount of the N,N'-bis(thiophene-3-carbonyl)piperazine byproduct, reducing the yield of the desired mono-acylated product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Stoichiometry | Using a 1:1 molar ratio of piperazine to thiophene-3-carbonyl chloride can lead to a mixture of mono- and di-acylated products.[9] | Use Excess Piperazine: Employing a significant excess of piperazine (e.g., 2-4 equivalents) relative to the acyl chloride will statistically favor mono-acylation.[9][10] |
| Slow Addition of Acyl Chloride | Rapid addition of the acyl chloride can create localized high concentrations, increasing the likelihood of di-acylation. | Slow, Controlled Addition: Add the thiophene-3-carbonyl chloride dropwise to the solution of piperazine, preferably at a reduced temperature (e.g., 0 °C), to maintain a low concentration of the acylating agent. |
| In Situ Mono-protonation | A one-pot method to favor mono-acylation. | Mono-salt Formation: React piperazine with one equivalent of an acid to form the mono-salt. The protonated nitrogen is less nucleophilic, directing acylation to the free nitrogen.[9] |
Issue 3: Difficult Product Purification
Symptoms: The crude product is difficult to purify by column chromatography or crystallization, with impurities co-eluting or co-crystallizing with the desired product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Polarity of Product | The presence of the second basic nitrogen in the mono-acylated product makes it highly polar, which can lead to streaking on silica gel columns.[11] | Acid/Base Extraction: Perform an aqueous workup. The basic product can be extracted into an acidic aqueous layer (e.g., 1M HCl), washed with an organic solvent to remove non-polar impurities, and then the aqueous layer is basified (e.g., with NaOH) and the product is extracted with an organic solvent.[12] |
| Unreacted Piperazine | Excess piperazine from the reaction is also highly polar and can be difficult to separate from the product. | Aqueous Wash: Piperazine has high water solubility, so washing the organic layer with water during the workup can remove a significant amount of unreacted piperazine.[12] |
| Formation of Salts | The product may have formed a salt with HCl, affecting its solubility and chromatographic behavior. | Neutralize Before Purification: Ensure the crude product is neutralized (e.g., by washing with a saturated aqueous solution of sodium bicarbonate) before attempting column chromatography. |
| Crystallization Issues | The product may be an oil or may not crystallize easily. | Salt Formation for Crystallization: Convert the purified product to a salt (e.g., hydrochloride or diacetate) which may be more crystalline and easier to handle.[11][13] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acylation of piperazine with thiophene-3-carbonyl chloride?
A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on one of the piperazine nitrogen atoms attacks the electrophilic carbonyl carbon of the thiophene-3-carbonyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. A base is typically required to neutralize the HCl byproduct.[4][5]
Q2: What is the role of the base in this reaction?
A2: The base plays a crucial role in neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[2][6] If not neutralized, the HCl will protonate the unreacted piperazine, rendering it non-nucleophilic and stopping the reaction.[3]
Q3: Which solvents are suitable for this reaction?
A3: A variety of aprotic solvents can be used. Dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and acetonitrile are common choices.[10][14] The choice of solvent can influence reaction rates and solubility of the reagents. It is important to use anhydrous solvents to prevent hydrolysis of the acyl chloride.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][15] By comparing the reaction mixture to spots of the starting materials, you can observe the consumption of reactants and the formation of the product.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Thiophene-3-carbonyl chloride is corrosive and reacts with moisture, releasing HCl gas.[7][16] The reaction should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[16]
Experimental Protocols
Optimized Protocol for Mono-Acylation of Piperazine
This protocol is designed to favor the formation of 1-(thiophene-3-carbonyl)piperazine.
Materials:
-
Piperazine (4 equivalents)
-
Thiophene-3-carbonyl chloride (1 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (1.2 equivalents)
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve piperazine (4 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: In a separate flask, dissolve thiophene-3-carbonyl chloride (1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Slow Addition: Add the thiophene-3-carbonyl chloride/triethylamine solution dropwise to the cooled piperazine solution over 30-60 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS indicates completion.
-
Quenching: Quench the reaction by adding water.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess piperazine and triethylamine), water, 1M NaOH, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel or by crystallization.
-
Visualizations
Reaction Mechanism
Caption: Nucleophilic acyl substitution mechanism.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting.
References
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Taylor & Francis Online. (2006). Friedel-Crafts Acylation of Aromatic Compounds in Ionic Liquids. Retrieved from [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. Retrieved from [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]
-
PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]
-
ACS Publications. (1974). Acylation mechanisms in aprotic solvents. I. Methanolysis of p-nitrobenzoyl chloride in acetonitrile. Retrieved from [Link]
-
ACS Publications. (2023). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link]
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
-
NIH. (2020). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. Retrieved from [Link]
-
ChemBK. (n.d.). Thiophene-3-carbonyl chloride. Retrieved from [Link]
-
MDPI. (2021). Thiophene-3-carbonyl Chloride. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Thiophene-3-carbonyl Chloride. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. Retrieved from [Link]
-
PubChem. (n.d.). 2-Thiopheneacetyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). US2432991A - Acylation of thiophene.
-
PubMed. (2012). Separation and purification of multiply acetylated proteins using cation-exchange chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US4321399A - Preparation of 2-thiophenecarbonyl chloride.
-
Organic Syntheses. (n.d.). 2-acetothienone. Retrieved from [Link]
-
ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. jk-sci.com [jk-sci.com]
- 6. byjus.com [byjus.com]
- 7. 2-Thiopheneacetyl chloride | C6H5ClOS | CID 162362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
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- 12. researchgate.net [researchgate.net]
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- 16. chembk.com [chembk.com]
Technical Support Center: Troubleshooting Low Signal in LC-MS Analysis of Thienylpiperazine Compounds
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering low signal intensity during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of thienylpiperazine compounds. As molecules with distinct basic properties, thienylpiperazines present unique challenges and opportunities for optimization. This document provides a structured, in-depth approach to troubleshooting, moving from fundamental system checks to advanced method optimization, all grounded in the core principles of mass spectrometry.
Section 1: Foundational Troubleshooting - Is Your System Ready?
Before delving into compound-specific issues, it's crucial to confirm the operational readiness of your LC-MS system. A complete loss of signal often points to a singular, fundamental issue rather than complex chemistry.[1]
Q1: I'm seeing no signal, or a drastically reduced signal, for all my analytes, not just my thienylpiperazine compound. Where do I start?
A1: This scenario typically points to a systemic issue with either the liquid chromatography (LC) system or the mass spectrometer (MS) interface, rather than a problem specific to your analyte. A systematic check is the most efficient way to diagnose the problem.
The Logic: We must first isolate the problem to either the LC, the MS, or the connection between them. By methodically checking the fluidic path and the ionization source, we can quickly identify the point of failure.
Troubleshooting Workflow: Initial System Health Check
Caption: Initial troubleshooting workflow for total or near-total signal loss.
Step-by-Step Protocol:
-
Verify LC System Parameters: Check for normal system pressure, adequate mobile phase levels, and the absence of any visible leaks.[2] A sudden drop in pressure often indicates a leak, while an unexpected increase suggests a blockage.
-
Confirm MS Status: Ensure the mass spectrometer is in the correct operating mode (not standby) and that the vacuum system is functioning within its specified range.[3]
-
Inspect the Electrospray Ionization (ESI) Source: Carefully observe the ESI needle tip. You should see a fine, stable mist (Taylor cone).[1] If there is no spray or an erratic drip, the problem is likely a clog in the sample needle or transfer lines, incorrect gas pressures, or an issue with the capillary voltage.[1][4]
-
Perform a System Tune: Run the manufacturer's tuning protocol. A successful tune confirms that the instrument's electronics, gas flows, and vacuum systems are operational.[2] If the tune fails, it indicates a hardware problem that may require a service call.[5]
Section 2: Analyte-Specific Optimization for Thienylpiperazines
If the system health check passes, the next step is to focus on the unique chemical properties of your thienylpiperazine compounds. Their inherent basicity is the single most important factor governing their behavior in LC-MS.
Q2: My system is working, but my thienylpiperazine signal is weak. How do the compound's properties affect ionization?
A2: Thienylpiperazine derivatives are basic compounds due to the piperazine nitrogen atoms. For successful analysis using the common Electrospray Ionization (ESI) in positive ion mode, the analyte must be in its protonated, positively charged state ([M+H]⁺) in the solution entering the MS source.[6] The efficiency of this protonation process is the primary driver of signal intensity.
The Causality: The ESI process involves creating charged droplets and evaporating the solvent to release gas-phase ions.[7] If your thienylpiperazine is not already protonated in the LC eluent, it will not ionize efficiently, leading to a poor signal. The key is to control the mobile phase pH to ensure the compound is in its cationic form before it ever reaches the sprayer.
Q3: How should I formulate my mobile phase to maximize the signal for a basic compound like a thienylpiperazine?
A3: You must use an acidic mobile phase to ensure the piperazine nitrogens are protonated. The general rule for basic analytes is to maintain a mobile phase pH that is at least 2 units below the pKa of the analyte's conjugate acid. This ensures >99% of the molecules are in the desired ionized state.
The Logic: Using a volatile, MS-compatible acid in your mobile phase is the most effective way to achieve and maintain a low pH.[8][9] This directly enhances the formation of [M+H]⁺ ions, which is what the mass spectrometer detects in positive mode.[6]
Table 1: Comparison of Common MS-Compatible Mobile Phase Additives
| Additive | Typical Concentration | Approx. pH in Water | Ionization Effect (Positive Mode) | Comments |
| Formic Acid (FA) | 0.1% (v/v) | ~2.8 | Excellent | The most common and highly recommended choice. Provides good protonation with minimal signal suppression.[10] |
| Acetic Acid | 0.1% (v/v) | ~3.2 | Good | A suitable alternative to formic acid, though slightly less acidic.[11][10] |
| Ammonium Formate | 5-20 mM | pH 3-5 (buffered) | Very Good | Acts as a buffer, which can improve peak shape for basic compounds by minimizing secondary interactions with the column's stationary phase.[10] |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | <2 | Poor (Causes Suppression) | AVOID for MS detection. While excellent for UV chromatography due to its ion-pairing properties, TFA is a notorious signal suppressor in ESI-MS.[11][12] It pairs strongly with the analyte in the gas phase, neutralizing its charge and rendering it invisible to the detector.[12] |
Recommendation: Start with a mobile phase of Water/Acetonitrile, both containing 0.1% formic acid . This is the industry-standard starting point for robustly ionizing basic small molecules like thienylpiperazines.[11]
Section 3: Ion Source and Mass Spectrometer Parameter Optimization
With a suitable mobile phase, the next step is to fine-tune the instrument parameters to efficiently generate and transmit the ions. This is best done via direct infusion of the analyte.
Q4: What are the optimal ESI source settings for my compound, and how do I determine them?
A4: While general settings provide a good starting point, optimal source parameters are compound-dependent.[9] The most effective way to optimize these is by directly infusing a standard solution of your thienylpiperazine into the mass spectrometer, bypassing the LC column. This allows you to adjust parameters and see the effect on signal intensity in real-time.
The Logic: Direct infusion provides a constant stream of analyte to the MS source. This stable signal allows for systematic optimization of voltages and gas settings to find the "sweet spot" for maximum ion generation (ionization) and transfer into the mass analyzer (transmission).[7]
Experimental Protocol: Infusion Analysis for Compound Optimization
-
Prepare the Analyte Solution: Make a solution of your thienylpiperazine standard at a concentration of ~1 µg/mL in a solvent that mimics your LC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid).
-
Set Up the Infusion: Using a syringe pump, deliver the solution directly to the MS source at a typical LC flow rate (e.g., 0.2-0.5 mL/min). A T-junction can be used to combine the infusion flow with a flow from the LC pump to achieve the desired flow rate and composition.
-
Optimize Parameters: While monitoring the signal intensity for your analyte's [M+H]⁺ ion, adjust the following parameters one at a time:
-
Capillary Voltage (Vcap): This voltage creates the electric field for the electrospray. Too low results in poor ionization; too high can cause instability or in-source fragmentation. A typical range is 3-5 kV for positive mode.[7][13]
-
Nebulizer Gas (N₂): This gas helps form the initial spray droplets. Higher pressure creates smaller droplets, aiding desolvation, but excessive pressure can suppress the signal.[13]
-
Drying Gas / Desolvation Gas (N₂): This heated gas aids in solvent evaporation from the droplets. Higher temperatures and flow rates are needed for higher aqueous content and higher flow rates. Be cautious, as excessive heat can degrade thermally labile compounds.[7][13]
-
Source Temperature: This parameter heats the source block to prevent solvent condensation and aid desolvation.
-
-
Record Optimal Values: Note the settings that provide the highest, most stable signal for your thienylpiperazine. Use these as the starting point for your LC-MS method.
Table 2: Typical Starting ESI Parameters for Small Molecules
| Parameter | Typical Range (Positive Mode) | Purpose |
| Capillary Voltage | 3000 - 5000 V | Creates the electrospray.[13] |
| Nebulizer Gas Pressure | 20 - 60 psi | Assists in droplet formation.[13] |
| Drying Gas Flow | 8 - 12 L/min | Aids solvent evaporation.[14] |
| Drying Gas Temperature | 250 - 450 °C | Heats drying gas to aid desolvation.[13] |
Section 4: Diagnosing and Mitigating Matrix Effects
When analyzing samples from complex biological or environmental sources (e.g., plasma, urine, tissue extracts), the most common cause of low signal is ion suppression .
Q5: I'm analyzing a thienylpiperazine in plasma, and my signal is much lower than when I inject a clean standard. What is happening?
A5: You are likely experiencing ion suppression , which is a type of matrix effect.[15] This occurs when other molecules from the sample matrix (like phospholipids, salts, or proteins) co-elute with your analyte from the LC column.[16][17] In the ESI source, these matrix components compete with your analyte for the available charge or interfere with the droplet evaporation process, ultimately reducing the number of analyte ions that are formed and detected.[18][19][20]
The Mechanism: ESI has a finite capacity for ionization. If a large amount of a co-eluting matrix component enters the source at the same time as your analyte, it can "steal" the charge, leaving little for your analyte to be ionized.[20] This is a major challenge in bioanalysis.[17][21]
Diagram: The Concept of Ion Suppression in ESI
Sources
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Technical Support Center: Strategies to Prevent Degradation of Piperazin-1-yl(thiophen-3-yl)methanone Hydrochloride in Solution
Welcome to the technical support guide for Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the stability challenges associated with this molecule in solution and to offer actionable strategies for its preservation. Inconsistent experimental results, loss of potency, and the appearance of unknown impurities can often be traced back to compound degradation.[1] This guide provides a systematic approach to diagnosing, troubleshooting, and preventing these issues.
Part 1: Foundational Stability & Degradation FAQs
This section addresses the fundamental chemical liabilities of this compound to provide the causal context for the troubleshooting and preventative strategies that follow.
Q1: What are the primary potential degradation pathways for this compound in solution?
A1: The molecular structure of this compound contains three key regions susceptible to degradation: the amide (ketone) linkage, the piperazine ring, and the thiophene ring. The most common degradation pathways are hydrolysis, oxidation, and photolysis.[2][3]
-
Hydrolysis: The amide bond connecting the piperazine and thiophene moieties can be susceptible to cleavage, particularly under strongly acidic or basic conditions. This would break the molecule into piperazine and 3-thiophenecarboxylic acid derivatives.[4]
-
Oxidation: The nitrogen atoms of the piperazine ring and the sulfur atom of the thiophene ring are potential sites for oxidation.[5][6] Atmospheric oxygen, trace metal ions, or peroxide contaminants in solvents can initiate these reactions, often leading to the formation of N-oxides or thiophene-S-oxides and potentially colored degradants.[1][5]
-
Photolysis: Aromatic systems and compounds with heteroatoms, like thiophene, can absorb UV or visible light, leading to photochemical degradation.[3][7] Exposure to ambient laboratory light or sunlight during experiments can be sufficient to cause degradation over time.
Q2: How does the pH of the solution impact the stability of the compound?
A2: The pH of the solution is one of the most critical factors governing the stability of this compound. The piperazine ring contains two nitrogen atoms, making it a weak base that is sensitive to pH changes.[1] The hydrochloride salt form suggests the compound is most soluble and potentially more stable in a mildly acidic environment.
-
Acidic/Basic Extremes: As mentioned, extreme pH values can catalyze the hydrolysis of the amide bond.
-
Optimal pH Range: The optimal pH for stability must be determined experimentally but typically lies in a range where the compound is fully dissolved and hydrolysis is minimized. Maintaining this pH with a suitable buffer system is paramount for reproducibility.[[“]][9]
Q3: My compound is the hydrochloride salt. Does this affect its stability in solution?
A3: Yes. Formulating the drug as a salt, such as a hydrochloride, is a common strategy to improve both aqueous solubility and stability.[1] The salt form ensures that the basic piperazine nitrogens are protonated, which can protect them from certain reactions and improve dissolution. However, when dissolved, the final pH of the solution will be acidic. It is crucial to ensure this acidic pH is optimal for stability and does not accelerate hydrolysis. If it is not, the pH must be adjusted and buffered accordingly.
Q4: Is the thiophene ring a significant source of instability?
A4: The thiophene ring is considered aromatic and is generally more stable than non-aromatic sulfides.[10] In drug discovery, a thiophene ring is often used as a bioisosteric replacement for a benzene ring, which can improve metabolic stability and binding affinity.[11] However, it is not inert. The sulfur atom can be oxidized, especially in the presence of strong oxidizing agents or through metabolic processes, to form thiophene-S-oxides.[5] The stability of the ring can also be influenced by its substituents.[5]
Part 2: Troubleshooting Guide for Common Stability Issues
This section is designed in a question-and-answer format to directly address specific experimental observations and provide logical troubleshooting steps.
| Observation / Problem | Potential Root Cause(s) | Recommended Actions & Solutions |
| "My experimental results are inconsistent or show a loss of potency over time." | Compound degradation in solution leading to a lower effective concentration.[1] | • Always use freshly prepared solutions. If storage is necessary, flash-freeze single-use aliquots and store at -80°C.[1] • Verify the pH of your stock solution and experimental media; buffer if necessary. • Conduct a time-course stability study in your specific experimental medium to quantify the rate of degradation.[12] |
| "The color of my stock solution has changed (e.g., turned yellow/brown)." | Oxidation of the piperazine or thiophene ring; photolytic degradation.[1][3] | • Protect from light: Store solutions in amber vials and minimize exposure to ambient light during experiments.[1][3] • De-gas solvents: Purge solvents with an inert gas (nitrogen or argon) before use to remove dissolved oxygen.[3][5] • Add antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid or BHT to the solution.[9] |
| "I see new peaks appearing in my HPLC or LC-MS analysis of an older sample." | Formation of degradation products. | • Perform a forced degradation study (see Protocol 1) to intentionally generate degradants and confirm if the new peaks match.[1] • Use LC-MS/MS to obtain the mass of the unknown peaks and fragment them to elucidate their structures.[1][13] This is critical for identifying the degradation pathway. |
| "My compound is precipitating out of solution during the experiment." | Poor solubility in the experimental medium; pH shift causing the free base to crash out.[12] | • Confirm solubility limits before starting experiments. • Ensure the pH of the final solution is maintained within a range where the compound remains soluble. Use of a buffer is highly recommended.[9] • Consider the use of solubilizing excipients like cyclodextrins.[7] |
Part 3: Proactive Stabilization Strategies & Methodologies
Preventing degradation is always preferable to troubleshooting it. This section provides detailed protocols and best practices for maintaining the integrity of this compound in your experiments.
Diagram 1: Troubleshooting Workflow for Compound Instability
This decision tree provides a logical path from observing a problem to identifying a cause and implementing a solution.
Caption: General experimental workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the decrease in the amount of the active compound due to degradation and separate it from all its degradation products. [1] Objective: To develop an HPLC method that resolves this compound from all potential process impurities and degradation products.
Starting Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 6.0
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at the compound's λmax.
-
Column Temperature: 30°C
Optimization Procedure:
-
Inject Control: Inject an unstressed sample to determine the retention time of the parent compound.
-
Inject Stressed Samples: Inject samples from the forced degradation study that show significant degradation (e.g., the oxidative and base hydrolysis samples).
-
Assess Resolution: Check if all degradation peaks are baseline-separated from the parent peak and from each other. Pay attention to peak purity using a DAD detector.
-
Troubleshoot Separation (if needed):
-
Poor Separation: If peaks are co-eluting, adjust the gradient slope (make it shallower) or change the organic modifier (e.g., from acetonitrile to methanol). [1] * Peak Tailing: For this basic compound, peak tailing may occur. Adjusting the mobile phase pH slightly or adding a modifier like triethylamine (0.1%) can improve peak shape. [1] * Different Selectivity: If resolution is still poor, try a different column stationary phase, such as a Phenyl or Cyano column, which offers different interactions. [1]5. Validation: Once a suitable method is developed, it must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
References
- Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem. [URL: https://www.benchchem.com/technical-center/stability-of-piperazine-containing-drugs]
- Strategies to enhance pharmaceutical formulation stability. Consensus. [URL: https://consensus.app/papers/strategies-enhance-pharmaceutical-formulation-consensus/21a52594a9195a80a253818128911078/]
- The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.com/articles/the-impact-of-formulation-strategies-on-drug-stability-and-bioavailability.pdf]
- Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [URL: https://www.pharmaguideline.
- Formulation Strategies For Enhancing Drug Stability. Scribd. [URL: https://www.scribd.
- Control of Drug Degradation. Royal Society of Chemistry. [URL: https://pubs.rsc.
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5486419/]
- Technical Support Center: Stability of Thiophene-Containing Compounds. Benchchem. [URL: https://www.benchchem.com/technical-center/stability-of-thiophene-containing-compounds]
- Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect. [URL: https://api.elsevier.com/content/article/pii/S096085241500489X]
- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. ScienceDirect. [URL: https://api.elsevier.com/content/article/pii/S175058361100412X]
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.5b00122]
- Thiophene. Wikipedia. [URL: https://en.wikipedia.org/wiki/Thiophene]
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10222851/]
- Effects of Thiophene and Benzene Ring Accumulation on the Photocatalytic Performance of Polymers. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c03031]
- The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. [URL: https://www.isaacpub.org/images/PaperPDF/JAC-2018-4-28-19-4-50.pdf]
- Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23274291/]
- Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fbioe.2021.758872/full]
- A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [URL: https://ntujps.ntu.edu.iq/jps/index.php/jps/article/download/125/110]
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [URL: https://www.researchgate.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [URL: https://www.researchgate.net/publication/348792078_Piperazine_derivatives_with_central_pharmacological_activity_used_as_therapeutic_tools]
- Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride. Benchchem. [URL: https://www.benchchem.com/product/b9958045]
- Analytical Methods. OPUS at UTS. [URL: https://opus.lib.uts.edu.au/bitstream/10453/29088/1/2013007027OK.pdf]
- A Review on Analytical Methods for Piperazine Determination. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/A-Review-on-Analytical-Methods-for-Piperazine-Al-Dahmoshi-Al-Rubaye/e5b66d48869c89454157d62061093121d51a66e6]
- Piperazin-1-yl-thiophen-3-yl-methanone. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB21478532.htm]
- Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Der Pharma Chemica. [URL: https://www.derpharmachemica.
- Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4993801/]
- Stability of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in cell culture media over time. Benchchem. [URL: https://www.benchchem.com/technical-center/stability-of-4-chlorophenyl-4-8-nitroquinolin-5-yl-piperazin-1-yl-methanone-in-cell-culture-media]
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Technical Support Center: Enhancing Cell Permeability of Piperazine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of enhancing the cell permeability of piperazine-based inhibitors. The piperazine ring is a prevalent scaffold in medicinal chemistry, but its basic nitrogen atoms can lead to high polarity and poor membrane permeability, hindering the development of effective oral therapeutics.[1] This resource offers scientifically grounded strategies and practical, step-by-step protocols to overcome these hurdles.
Conceptual Overview: The Permeability Challenge
The ability of a drug to pass through cellular membranes is a critical determinant of its oral bioavailability and overall efficacy. The piperazine moiety, while offering advantages in terms of synthetic accessibility and aqueous solubility, often presents a significant permeability barrier.[1] This is primarily due to the two basic nitrogen atoms which can become protonated at physiological pH, increasing the molecule's polarity and limiting its ability to passively diffuse across the lipid bilayer of cell membranes.
Key factors influencing the permeability of piperazine-based inhibitors include:
-
Lipophilicity (LogP/LogD): A measure of a compound's solubility in a lipid versus an aqueous environment. An optimal balance is crucial for cell permeability.
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors on a molecule. A high number can impede permeability due to the energetic cost of breaking hydrogen bonds with water to enter the lipid membrane.[2]
-
Molecular Size and Shape: Larger molecules generally exhibit lower permeability.
-
pKa: The acidity or basicity of a compound influences its charge state at a given pH. The basicity of the piperazine nitrogens is a key consideration.[3]
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working to improve the permeability of piperazine-containing compounds.
Q1: My piperazine-based inhibitor shows potent in-vitro activity but has poor cellular efficacy. Is low permeability the likely cause?
A1: Yes, poor cell permeability is a very common reason for a disconnect between biochemical and cellular activity. The piperazine scaffold, with its two basic nitrogens, can lead to a highly polar molecule at physiological pH, which hinders its ability to cross the cell membrane and reach its intracellular target. However, other factors such as efflux by transporters (e.g., P-glycoprotein) or intracellular metabolism could also contribute. It is crucial to experimentally determine the permeability of your compound.
Q2: What are the primary medicinal chemistry strategies to enhance the permeability of my piperazine-based inhibitor?
A2: Several strategies can be employed, often in combination:
-
Lipophilicity Modulation: Systematically increasing the lipophilicity of the molecule by adding non-polar groups (e.g., alkyl or aryl substituents) can enhance membrane partitioning.[4] However, this must be balanced to avoid excessive lipophilicity, which can lead to poor solubility and other issues.
-
Reduction of Hydrogen Bond Donors: Capping or replacing hydrogen bond donors can significantly improve permeability. For piperazine, this often involves N-alkylation or N-acylation of one of the nitrogens.[3]
-
Intramolecular Hydrogen Bonding (IMHB): Designing the molecule to form an internal hydrogen bond can "shield" polar groups, reducing the energy penalty for desolvation and improving permeability.[2][5] This can be a powerful strategy for compounds that are "beyond the Rule of 5."[5]
-
Prodrug Approach: A bioreversible modification can be made to the molecule to create a more permeable prodrug.[6][7][8] Once inside the cell, the prodrug is cleaved by enzymes to release the active inhibitor.[7] This is a versatile strategy for overcoming permeability issues.[8]
Q3: How do I choose between the PAMPA and Caco-2 assays for assessing permeability?
A3: The choice depends on the stage of your project and the specific information you need:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[9][10] It is excellent for early-stage screening of large numbers of compounds to get a rank-order of their passive permeability.[11]
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[12][13] It provides more biologically relevant data, as it accounts for both passive diffusion and active transport processes, including efflux.[13] It is more resource-intensive and lower-throughput than PAMPA.
A common workflow is to use PAMPA for initial screening and then confirm promising candidates in the Caco-2 assay.
Q4: My compound has a high efflux ratio in the Caco-2 assay. What does this mean and what can I do about it?
A4: A high efflux ratio (typically >2) in a bidirectional Caco-2 assay indicates that your compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp).[12] This means the compound is being actively pumped out of the cells, which can significantly reduce its intracellular concentration and efficacy.
To address this, you can:
-
Structural Modifications: Make chemical modifications to your inhibitor to reduce its recognition by the efflux transporter. This can be a challenging process of structure-activity relationship (SAR) exploration.
-
Co-administration with an Efflux Inhibitor: In a research setting, you can use a known efflux inhibitor (e.g., verapamil for P-gp) to confirm that your compound is a substrate and to study its cellular activity in the absence of efflux. However, this is not a viable long-term strategy for drug development due to potential drug-drug interactions.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during permeability enhancement experiments.
Troubleshooting Low Permeability in the PAMPA Assay
| Observation | Potential Cause | Recommended Action |
| Low Papp value for a moderately lipophilic compound | High number of uncapped hydrogen bond donors/acceptors. | Analyze the structure for opportunities to introduce intramolecular hydrogen bonds or to cap polar groups through N-alkylation or other modifications.[2][3][5] |
| Compound is too large or has an unfavorable conformation. | Consider strategies to reduce the molecular weight or rigidify the molecule into a more planar conformation. | |
| Poor solubility in the donor well. | Ensure the compound is fully dissolved in the assay buffer. A small percentage of a co-solvent like DMSO can be used, but its concentration should be kept consistent across all wells. | |
| High variability in Papp values between replicates | Inconsistent lipid membrane formation. | Ensure the lipid solution is applied evenly and consistently to the filter plate. Allow sufficient time for the solvent to evaporate before adding the donor solution. |
| Compound precipitation in the donor or acceptor wells. | Check the solubility of your compound at the assay concentration and pH. If necessary, reduce the concentration. |
Troubleshooting the Caco-2 Permeability Assay
| Observation | Potential Cause | Recommended Action |
| Low TEER (Transepithelial Electrical Resistance) values | Incomplete or compromised cell monolayer. | Ensure Caco-2 cells are properly seeded and cultured for a sufficient time (typically 21 days) to form a confluent and differentiated monolayer. Check for any signs of contamination. |
| Low recovery of the test compound | Poor aqueous solubility. | Reduce the compound concentration or use a formulation strategy to improve solubility.[14][15][16] |
| Binding to the plate or cell monolayer. | Include a mass balance calculation to determine the extent of binding. If significant, consider using plates with lower binding properties or including a small amount of a non-ionic surfactant in the buffer.[12] | |
| Metabolism by Caco-2 cells. | Analyze the samples from the donor and acceptor wells by LC-MS/MS to look for metabolites. If metabolism is significant, this is important information for the drug development program.[12] | |
| High efflux ratio | Compound is a substrate for an efflux transporter (e.g., P-gp). | Confirm with a known inhibitor of the suspected transporter. Explore SAR to identify modifications that reduce efflux liability. |
| "Edge effect" - higher permeability in outer wells | Uneven evaporation from the plate during incubation. | Ensure the incubator has proper humidity control. Placing the plate inside a secondary container with a source of water can help maintain humidity.[17] |
Experimental Protocols & Workflows
Workflow for Enhancing Permeability
Caption: Overcoming the permeability barrier of piperazine inhibitors.
References
- Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI.
- Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures.
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
- Evaluation of the reproducibility of Parallel Artificial Membrane Perme
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- PAMPA Permeability Assay. Technology Networks.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences.
- Parallel Artificial Membrane Permeability Assay (PAMPA).
- The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. RSC Publishing.
- Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties.
- The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Perme
- Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry.
- Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing.
- Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space.
- Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Perme
- Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central.
- Formulation strategies for poorly soluble drugs.
- Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures.
- Prodrug Approach as a Strategy to Enhance Drug Permeability.
- Caco-2 Permeability Assay. Evotec.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central.
- Piperazine skeleton in the structural modification of natural products: a review. PubMed Central.
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- Novel formulation strategies for improving oral bioavailability of drugs with poor membrane perme
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Addressing batch-to-batch variability of synthesized Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride
Welcome to the technical resource center for Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride (CAS 1185316-61-3). This guide is designed for researchers, chemists, and drug development professionals encountering batch-to-batch variability in the synthesis of this important intermediate. In pharmaceutical development, reproducibility is not just a goal; it is a prerequisite for success. Subtle, unmanaged variations in intermediate batches can cascade into significant issues with API manufacturing, leading to delays, reduced yields, and regulatory hurdles.[1]
This document provides a structured, causality-driven approach to troubleshooting, moving from frequently asked questions to a systematic guide for identifying and rectifying the root causes of inconsistency.
Frequently Asked Questions (FAQs)
This section addresses the most common issues reported by users.
Question 1: My latest batch has a significantly lower yield compared to previous runs, despite following the same procedure. What are the likely causes?
Answer: A drop in yield is a classic symptom of process variability. The primary culprits often lie in one of three areas:
-
Reagent Quality and Stoichiometry: The most frequent cause is the degradation of a key reagent, particularly thiophene-3-carbonyl chloride. This acyl chloride is moisture-sensitive and can hydrolyze back to the carboxylic acid, which is unreactive under these conditions. Verify the purity of your starting materials, especially if a new bottle or supplier is being used. Inaccurate weighing or volumetric dispensing of piperazine can also lead to an effective change in stoichiometry, leaving unreacted starting material.[2]
-
Reaction Temperature Excursion: The acylation reaction is highly exothermic.[3] If the temperature rises above the recommended 0-5°C during the addition of the acyl chloride, side reactions, such as the formation of the N,N'-diacylated byproduct, can occur. This consumes two equivalents of the acyl chloride for every one molecule of piperazine, drastically reducing the yield of your desired mono-acylated product.
-
Inefficient Work-up and Extraction: Your product may be lost during purification. Piperazin-1-yl(thiophen-3-yl)methanone is a basic compound. If the pH of the aqueous layer is not sufficiently basic (>10) during the extraction phase, a portion of your product will remain protonated and soluble in the aqueous layer, leading to significant loss.[4]
Question 2: The purity of my final hydrochloride salt is lower than expected, with a new, significant impurity peak in the HPLC. How can I identify and eliminate it?
Answer: The appearance of new impurities points to a change in the reaction or degradation pathway.
-
Identify the Impurity: The first step is characterization. Use LC-MS to get a molecular weight of the impurity.[5] A common impurity, as mentioned, is the N,N'-diacylated piperazine. Its molecular weight will correspond to the addition of a second thiophene-3-carbonyl group to the product. Other possibilities include residual starting materials or byproducts from the degradation of solvents or reagents.
-
Trace the Source: Once identified, pinpoint its origin. If it's an over-acylation product, the cause is likely poor temperature control or incorrect stoichiometry.[3] If it relates to starting materials, a more rigorous incoming material qualification is necessary.
-
Optimize Purification: If the impurity cannot be prevented, adjust the purification. The hydrochloride salt crystallization is a key purification step. Varying the crystallization solvent, cooling rate, or seeding strategy can often selectively exclude impurities from the crystal lattice.
Question 3: The color of my final product varies from off-white to yellow/brown between batches. Is this a cause for concern?
Answer: While a slight color variation can sometimes be benign, it is an indicator of inconsistency and should be investigated.
-
Trace Impurities: Color often arises from trace levels of highly conjugated impurities, which may not be readily apparent on an HPLC chromatogram at standard concentrations. These can originate from the degradation of the thiophene ring, which is susceptible to oxidation, especially under harsh pH or temperature conditions.
-
Solvent Quality: Ensure all solvents are pure and peroxide-free. Solvents like THF or Dichloromethane (DCM) can contain stabilizers or degradation products that react to form colored species.[2]
-
Atmospheric Control: Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidation and subsequent color formation. This is particularly important if the reaction is run for an extended period.
Question 4: My hydrochloride salt shows different physical properties (e.g., filtration time, drying behavior, solubility) from batch to batch, even with identical purity. What is happening?
Answer: You are likely observing polymorphism or differences in crystal habit. Active pharmaceutical ingredients (APIs) and their salts can exist in different crystalline forms (polymorphs), which have the same chemical composition but different solid-state structures.[6][7] These forms can have different physical properties, including solubility, stability, and melting point.[8]
-
Crystallization Conditions: The formation of a specific polymorph is highly sensitive to the conditions of crystallization. Key factors include the solvent system, temperature, cooling rate, and level of supersaturation. Even minor changes in residual water content or trace impurities can favor the nucleation of a different crystal form.[9]
-
Characterization is Key: To confirm polymorphism, you must use a solid-state characterization technique. Powder X-ray Diffraction (PXRD) is the definitive method for identifying different crystal forms. Differential Scanning Calorimetry (DSC) can also be used to observe different melting points associated with different polymorphs.
-
Control Your Crystallization: To ensure consistency, the salt formation and crystallization process must be rigorously controlled. Develop a standardized protocol specifying solvent composition, temperature profiles, agitation rate, and, if necessary, the use of seed crystals from a reference batch.
Systematic Troubleshooting Workflow
When batch-to-batch variability is detected, a systematic approach is more effective than random adjustments. Follow this workflow to diagnose and resolve the root cause.
Caption: Systematic workflow for troubleshooting batch-to-batch variability.
Step 1: Historical Data Review
Before running new experiments, thoroughly analyze your existing data. Compare the Certificate of Analysis (CoA) and all analytical data (HPLC, NMR, etc.) from the inconsistent batch with a "golden" or reference batch. Look for subtle differences in impurity profiles, residual solvents, or physical appearance that may provide clues.
Step 2: Raw Material Qualification
The principle of "garbage in, garbage out" is paramount in chemical synthesis.[10][11] Variability in raw materials is a leading cause of inconsistent outcomes.
-
Re-test Incoming Materials: Do not rely solely on the supplier's CoA. Perform at least one identity and purity test on all critical raw materials for the problematic batch. Compare these results against a retained sample from a successful batch.
-
Critical Material Attributes: Pay close attention to the specifications of your starting materials.
| Raw Material | Critical Specification | Rationale for Variability |
| Thiophene-3-carbonyl chloride | Purity (by titration or HPLC) > 98% | Lower purity indicates hydrolysis to the inactive carboxylic acid, reducing effective stoichiometry. |
| Piperazine (Anhydrous) | Water content < 0.5% | Excess water can hydrolyze the acyl chloride, reducing yield. |
| Triethylamine (or other base) | Purity > 99% | Impurities can introduce side reactions. Must be dry. |
| Dichloromethane (DCM) | Water content < 50 ppm; Acidity | Water causes hydrolysis. Acidic solvent can protonate piperazine, reducing its nucleophilicity. |
| HCl Source (e.g., HCl in IPA) | Titer (Concentration) | Incorrect concentration leads to either incomplete salt formation or excess acid, which can affect crystallization and stability.[12] |
Step 3: Synthesis Pathway and Critical Control Points
The synthesis of this compound involves a nucleophilic acyl substitution followed by salt formation. Each step has critical parameters that must be controlled.
Caption: Synthesis workflow with Critical Control Points (CCPs).
-
CCP1 (Stoichiometry): Ensure accurate molar ratios. Piperazine is often used in slight excess to ensure the complete consumption of the more expensive acyl chloride, but a large excess can complicate purification.
-
CCP2 (Temperature Control): This is the most critical parameter. Use a properly calibrated thermometer and an efficient cooling bath. Add the acyl chloride dropwise to maintain the internal temperature below 5°C. A temperature spike is a primary cause of impurity formation.
-
CCP3 (Reaction Time & Mixing): Monitor the reaction by TLC or HPLC to ensure it has gone to completion. Incomplete conversion will lower yield and complicate purification. Ensure stirring is efficient to maintain homogenous temperature and concentration.
-
CCP4 (pH Control): During the aqueous workup, ensure the pH is adjusted correctly for each wash step to remove reactants and byproducts effectively. As noted earlier, the pH must be basic to ensure the free-base product is in the organic layer during extraction.
-
CCP5 (Crystallization): The formation of the hydrochloride salt is the final purification step. The choice of solvent (e.g., isopropanol, ethanol, ethyl acetate), the concentration of the HCl solution, the final temperature, and the cooling rate all dictate the crystal form and purity of the final product.[8][13] An uncontrolled crystallization can lead to the issues of polymorphism discussed in the FAQs.
Step 4: Drying and Handling
The final drying step is crucial for stability and meeting specifications for residual solvents.
-
Drying Temperature: Do not use excessive heat. Hydrochloride salts can sometimes be less thermally stable than their free-base counterparts.[13] High temperatures can also drive off HCl vapor, changing the stoichiometry of the salt.[14]
-
Hygroscopicity: Many hydrochloride salts are hygroscopic, meaning they readily absorb moisture from the air.[15] This can change the physical properties of the material and promote degradation. Always handle and store the final product in a dry, inert atmosphere.
Key Analytical Protocols
Standardized analytical methods are essential for comparing batches and identifying variables.
Protocol 1: Purity and Impurity Profiling by HPLC
This method is used to determine the purity of the final product and quantify any impurities.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of sample and dissolve in 1 mL of 50:50 Acetonitrile:Water.
-
Analysis: The relative retention times of impurities should be consistent across batches. Quantify impurities by area percent. For new peaks, use LC-MS with the same method to obtain a mass for identification.
Protocol 2: Structural Verification by ¹H NMR Spectroscopy
NMR confirms the chemical structure of the compound and can reveal certain impurities.[16]
-
Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).
-
Concentration: ~10 mg/mL.
-
Analysis:
-
Confirm the presence of characteristic peaks for the thiophene ring (typically between 7.0-8.5 ppm).
-
Confirm the piperazine ring protons (typically broad signals between 3.0-4.0 ppm).
-
The integration of these regions should match the expected proton count.
-
The presence of a broad signal for the N-H protons of the hydrochloride salt is expected.
-
Look for signals corresponding to residual solvents or known impurities.
-
Protocol 3: Polymorph Assessment by Powder X-ray Diffraction (PXRD)
PXRD is the definitive technique for identifying the crystalline form of the solid material.[9][17]
-
Instrument: Standard laboratory powder X-ray diffractometer with Cu Kα radiation.
-
Sample Preparation: Gently grind a small amount of the sample to ensure random orientation of crystals. Pack into the sample holder.
-
Scan Range: Scan from 2° to 40° 2θ.
-
Analysis: Compare the resulting diffractogram to that of a reference batch. Different polymorphs will produce distinctly different patterns of diffraction peaks (different peak positions and/or relative intensities). Consistent production requires that every batch produces the same PXRD pattern.
References
-
Tianming Pharmaceutical. (n.d.). Batch-to-Batch Consistency: Why It Matters for Intermediates. Retrieved from [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]
-
IVT Network. (2012). Reducing Batch-to-Batch Variability a Success Story for Pharmaceutical Validation Week. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]
-
Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Retrieved from [Link]
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Office of Justice Programs. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Retrieved from [Link]
-
Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments. Retrieved from [Link]
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Sartorius. (2019). Reducing Batch-to-Batch Variability of Botanical Drug Products. Retrieved from [Link]
-
University of Southampton. (n.d.). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Retrieved from [Link]
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Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Retrieved from [Link]
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PubMed. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Retrieved from [Link]
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Mitacs. (n.d.). Improving the properties of active pharmaceutical ingredients by polymorph, salt and cocrystal screening. Retrieved from [Link]
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Taylor & Francis eBooks. (n.d.). Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Ri. Retrieved from [Link]
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Chemistry Stack Exchange. (2023). Drying salts with HCl solution. Retrieved from [Link]
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Wikipedia. (n.d.). Lewis acids and bases. Retrieved from [Link]
-
University of Rochester. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]
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Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]
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ResearchGate. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]
-
Journal of Applicable Chemistry. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Retrieved from [Link]
-
Reddit. (2018). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]
- Google Patents. (2020). WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts.
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PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]
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University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
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Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Retrieved from [Link]
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PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Troubleshooting Unstable Molecules in Chemical Space. Retrieved from [Link]
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PubMed. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. Retrieved from [Link]
-
Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]
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Method for purifying Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride from reaction byproducts
Welcome to the Technical Support Center for the purification of Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.
Introduction
This compound is a piperazine derivative of significant interest in medicinal chemistry. The synthesis, typically involving an amide coupling between a thiophene-3-carboxylic acid derivative and piperazine, can result in a crude product containing various impurities.[1][2][3] The inherent basicity and polarity of the piperazine moiety present unique challenges in purification.[4] This guide provides a structured approach to troubleshoot and overcome these challenges, ensuring the isolation of a highly pure final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Synthesis & Initial Work-up
Q1: What are the most likely byproducts in my crude reaction mixture after synthesizing Piperazin-1-yl(thiophen-3-yl)methanone?
A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. Assuming a standard amide coupling reaction between thiophene-3-carboxylic acid (or its activated form) and piperazine, you can anticipate the following byproducts:
-
Unreacted Starting Materials: Thiophene-3-carboxylic acid and piperazine are common impurities.[4]
-
Di-acylated Piperazine: The symmetrical nature of piperazine makes it susceptible to reacting with two molecules of the thiophene-3-carboxylic acid derivative, leading to the formation of 1,4-bis(thiophen-3-ylcarbonyl)piperazine.[5]
-
Coupling Reagent Residues: Byproducts from coupling reagents (e.g., dicyclohexylurea (DCU) from DCC, or HOBt/HATU residues) can contaminate the crude product.[2][6]
-
Salts: Inorganic salts from the work-up procedure (e.g., sodium chloride, sodium bicarbonate) may be present.[3]
Q2: My initial aqueous work-up is resulting in a messy emulsion. How can I improve phase separation?
A2: Emulsion formation is a common issue when working with basic compounds like piperazine derivatives. Here are a few strategies to address this:
-
Addition of Brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help break emulsions by increasing the ionic strength of the aqueous phase.[3]
-
Solvent Modification: If you are using a solvent like ethyl acetate, which has some water miscibility, consider switching to a less polar, water-immiscible solvent like dichloromethane (DCM) or toluene for the extraction.[7]
-
Filtration: Passing the emulsified mixture through a pad of celite or glass wool can sometimes help to break up the emulsion.
-
Patience and Gentle Agitation: Sometimes, allowing the mixture to stand for an extended period with gentle swirling can lead to better phase separation.
Purification by Column Chromatography
Q3: My compound is streaking badly on the silica gel column, leading to poor separation. What is causing this and how can I fix it?
A3: Streaking (or tailing) on silica gel is a classic problem when purifying basic compounds like piperazine derivatives.[4] The basic nitrogen atoms of the piperazine ring interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor chromatographic performance.
Solution: To mitigate this, you need to add a basic modifier to your eluent to "cap" the acidic sites on the silica gel.
-
Triethylamine (TEA): The most common solution is to add a small amount of triethylamine (typically 0.5-2% v/v) to your mobile phase.[4] This will compete with your product for binding to the silica, resulting in sharper peaks and better separation.
-
Ammonia in Methanol: For very basic compounds, a solution of ammonia in methanol can be used as a component of the mobile phase.[4]
Experimental Protocol: Column Chromatography with Basic Modifier
-
Slurry Preparation: Dry-load your crude product onto a small amount of silica gel.
-
Column Packing: Pack a flash chromatography column with silica gel using your chosen eluent system (e.g., dichloromethane/methanol) pre-mixed with 1% triethylamine.
-
Loading: Carefully load the dry-loaded sample onto the top of the column.
-
Elution: Run the column using the pre-mixed eluent, collecting fractions.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC).
-
Pooling and Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure.
Q4: I've added triethylamine, but my product is still not separating from a closely-eluting impurity. What are my options?
A4: If co-elution persists even with a basic modifier, you may need to adjust the selectivity of your chromatographic system.
-
Change the Solvent System: Experiment with different solvent systems. For example, if you are using a dichloromethane/methanol gradient, try switching to an ethyl acetate/hexanes system (with TEA) or a gradient involving acetonitrile.
-
Alternative Stationary Phases: Consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds. Reverse-phase chromatography (C18) is another option, though it may require different solvent systems (e.g., water/acetonitrile with a modifier like formic acid or TFA, followed by conversion back to the hydrochloride salt).
Purification by Recrystallization
Q5: I want to purify my final hydrochloride salt by recrystallization. How do I choose a suitable solvent?
A5: The key to a successful recrystallization is to find a solvent (or solvent system) in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[8] For hydrochloride salts, which are ionic, polar protic solvents are often a good starting point.[9]
Recommended Solvents for Piperazine Hydrochloride Salts:
| Solvent System | Rationale & Comments |
| Ethanol/Water | A common choice for recrystallizing hydrochloride salts. The compound is typically soluble in hot ethanol/water mixtures and crystallizes upon cooling.[9] |
| Isopropanol (IPA) | Another effective solvent for recrystallizing piperazine salts.[9] |
| Methanol | Can be used, but the high solubility of many compounds in methanol might lead to lower recovery. Often used in combination with a less polar co-solvent. |
| Acetone | Often used as a washing solvent for the final product, indicating low solubility, especially when cold.[9][10] Can sometimes be used as an anti-solvent. |
Experimental Protocol: Recrystallization of this compound
-
Dissolution: In a flask, dissolve the crude hydrochloride salt in a minimal amount of a hot solvent (e.g., 95% ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent (the same solvent used for recrystallization) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Purification by Acid-Base Extraction
Q6: How can I use acid-base extraction to remove neutral or acidic impurities?
A6: Acid-base extraction is a powerful technique to separate your basic product from non-basic impurities.[11] The principle relies on the differential solubility of the free base and its protonated (salt) form in organic and aqueous phases.
Purification Workflow Diagram
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Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 1-(3-Thienylcarbonyl)piperazine Hydrochloride
Welcome to the technical support center for the synthesis of 1-(3-Thienylcarbonyl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments, ensuring a robust and efficient process.
Introduction
The synthesis of 1-(3-Thienylcarbonyl)piperazine hydrochloride is a critical process in the development of various pharmaceutical agents. While the bench-scale synthesis may appear straightforward, scaling up production often introduces unforeseen challenges that can impact yield, purity, and overall process efficiency. The primary reaction involves the acylation of piperazine with 3-thenoyl chloride. The main challenge in this synthesis is controlling the selectivity between the desired mono-acylated product and the di-acylated byproduct, given that piperazine possesses two reactive secondary amine groups.[1][2] This guide will provide practical solutions to common problems encountered during the scale-up of this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1-(3-Thienylcarbonyl)piperazine hydrochloride, offering potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Mono-acylated Product
Question: My reaction is resulting in a low yield of 1-(3-Thienylcarbonyl)piperazine, with a significant amount of unreacted piperazine and the formation of a di-acylated byproduct. How can I improve the yield of the mono-substituted product?
Answer: Low yield of the desired mono-acylated product is a common issue and can be attributed to several factors. Here’s a breakdown of the primary causes and mitigation strategies:
-
Probable Cause 1: Competitive Di-acylation. Piperazine's symmetrical structure with two nucleophilic nitrogen atoms makes it susceptible to reacting with two molecules of 3-thenoyl chloride, forming the di-substituted byproduct.[2] The initially formed mono-substituted product can sometimes be more nucleophilic than piperazine itself, leading to a second acylation.[1]
-
Solution 1: Stoichiometric Control using Excess Piperazine. Employing a large excess of piperazine (3-10 equivalents) is a common and cost-effective strategy to statistically favor the reaction of 3-thenoyl chloride with an unreacted piperazine molecule.[1][3] This approach, however, necessitates an efficient method for removing the excess piperazine during workup.
-
Solution 2: In Situ Mono-protonation. A more elegant one-pot approach involves the in situ formation of a piperazine mono-salt by reacting piperazine with one equivalent of an acid (e.g., HCl or acetic acid) before the addition of the acylating agent.[4] The protonated nitrogen is deactivated, directing the acylation to the free, non-protonated nitrogen.[1][4] This method can provide good yields of the mono-acylated product without requiring a large excess of piperazine.[4]
-
Solution 3: Slow Addition of 3-Thenoyl Chloride. The rate of addition of 3-thenoyl chloride can significantly influence the product distribution. A slow, controlled addition of the acylating agent at a low temperature (e.g., 0-5 °C) helps to maintain a low concentration of the electrophile in the reaction mixture, thereby minimizing the chance of di-acylation.[3]
Issue 2: Difficulty in Removing the Di-acylated Byproduct and Excess Piperazine
Question: I have a significant amount of the di-acylated byproduct, 1,4-bis(3-thienylcarbonyl)piperazine, and unreacted piperazine in my crude product. Standard purification methods are proving to be difficult on a larger scale. What are my options?
Answer: Purification on a large scale requires methods that are both efficient and scalable. Here are some strategies to tackle this common purification challenge:
-
Probable Cause: The di-acylated byproduct often has different solubility properties compared to the mono-acylated product and the starting piperazine. Excess piperazine is highly water-soluble, which can be exploited for its removal.
-
Solution 1: Acidic Wash for Excess Piperazine Removal. Excess piperazine can be effectively removed by washing the organic layer with an acidic aqueous solution (e.g., dilute HCl). The piperazine will be protonated and partition into the aqueous layer.[5]
-
Solution 2: Crystallization/Recrystallization. The desired 1-(3-Thienylcarbonyl)piperazine hydrochloride salt often has distinct crystallization properties. After the reaction and initial workup, converting the crude product to its hydrochloride salt can facilitate purification by crystallization. Experiment with different solvent systems (e.g., isopropanol, ethanol, acetone) to find optimal conditions for selectively crystallizing the desired product, leaving impurities in the mother liquor.[4]
-
Solution 3: Column Chromatography (for smaller scale-up). While not always ideal for very large-scale production due to cost and solvent usage, column chromatography can be a viable option for moderate scale-up to obtain highly pure material.[4] A silica gel column with a suitable solvent system (e.g., dichloromethane/methanol gradient) can effectively separate the mono-acylated product, di-acylated byproduct, and any other non-polar impurities.
Issue 3: Incomplete Reaction or Slow Reaction Rate
Question: My reaction is proceeding very slowly, or stalls before completion, even after several hours. How can I drive the reaction to completion?
Answer: A sluggish reaction can be a sign of several underlying issues related to reactants or reaction conditions.
-
Probable Cause 1: Low Reactivity of Acylating Agent. The 3-thenoyl chloride may have degraded due to improper storage or handling. It is sensitive to moisture and can hydrolyze to the less reactive 3-thenoic acid.[6][7]
-
Solution 1: Use Fresh or High-Quality 3-Thenoyl Chloride. Ensure that the 3-thenoyl chloride is of high purity and has been stored under anhydrous conditions. If in doubt, using a freshly opened bottle or redistilling the acyl chloride may be necessary.
-
Probable Cause 2: Insufficient Temperature. While low temperatures are used to control selectivity, a temperature that is too low can significantly slow down the reaction rate.
-
Solution 2: Optimize Reaction Temperature. After the slow addition of the acylating agent at a low temperature, the reaction mixture can be allowed to slowly warm to room temperature and stirred for a longer period to ensure completion.[3] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and temperature.
-
Probable Cause 3: Inadequate Mixing in a Large Reactor. On a larger scale, inefficient mixing can lead to localized concentration gradients, resulting in slower reaction rates and increased side product formation.
-
Solution 3: Ensure Efficient Agitation. Use appropriate stirring equipment (e.g., overhead stirrer with a suitable impeller) to ensure the reaction mixture is homogeneous. The efficiency of mixing becomes increasingly important as the reaction volume increases.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction on a large scale?
A1: The choice of solvent is critical for scale-up. Dichloromethane (DCM) is commonly used in laboratory-scale synthesis due to its good solvent properties and ease of removal.[1] However, for large-scale production, other solvents like toluene, methyl tert-butyl ether (MTBE), or ethyl acetate may be preferred due to safety, environmental, and cost considerations. The optimal solvent will depend on the specific reaction conditions and the chosen workup procedure. It is advisable to perform solvent screening at a smaller scale before moving to a larger reactor.
Q2: How do I prepare the hydrochloride salt of 1-(3-Thienylcarbonyl)piperazine?
A2: The hydrochloride salt is typically prepared after the acylation reaction is complete and the crude product has been isolated. The crude free base is dissolved in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate), and then a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like isopropanol) is added dropwise with stirring. The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried.[8][9]
Q3: What are the key safety precautions I should take when working with 3-thenoyl chloride?
A3: 3-Thenoyl chloride is a corrosive and moisture-sensitive compound.[7][10] It can cause severe skin burns and eye damage.[7] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Ensure that all glassware and equipment are dry before use to prevent hydrolysis of the acyl chloride. In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[6]
Q4: What analytical methods are recommended for monitoring the reaction and assessing the purity of the final product?
A4: For reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective method. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[11][12] For final product characterization and purity assessment, HPLC with UV detection is a standard method.[11] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and elemental analysis can be used to confirm the structure and purity of the final 1-(3-Thienylcarbonyl)piperazine hydrochloride.
Experimental Protocols
Protocol 1: Mono-acylation of Piperazine using the In Situ Mono-protonation Method
This protocol describes a general method for the selective mono-acylation of piperazine with 3-thenoyl chloride using an in situ mono-protonation strategy to minimize di-acylation.
Materials:
-
Piperazine (2.0 equivalents)
-
3-Thenoyl chloride (1.0 equivalent)
-
Hydrochloric acid (1.0 equivalent, e.g., as a solution in isopropanol)
-
Dichloromethane (DCM) or another suitable solvent
-
Triethylamine (TEA) or another suitable base (1.1 equivalents)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve piperazine (2.0 eq.) in DCM.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of hydrochloric acid (1.0 eq.) to the stirred piperazine solution, maintaining the temperature below 10 °C. Stir for 30 minutes at this temperature.
-
Add triethylamine (1.1 eq.) to the reaction mixture.
-
In a separate flask, dissolve 3-thenoyl chloride (1.0 eq.) in DCM.
-
Add the 3-thenoyl chloride solution dropwise to the reaction mixture over 1-2 hours, keeping the internal temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(3-Thienylcarbonyl)piperazine.
-
Proceed with hydrochloride salt formation and purification by crystallization.
Data Presentation
Table 1: Comparison of Strategies for Mono-acylation of Piperazine
| Strategy | Piperazine:Acyl Chloride Ratio | Typical Yield of Mono-product | Advantages | Disadvantages |
| Excess Piperazine | 3:1 to 10:1 | 70-85% | One-step reaction, cost-effective.[1] | Difficult removal of excess piperazine, lower atom economy.[4] |
| Mono-Boc Protection | 1:1 (Boc-Piperazine:Acyl Chloride) | >90% for acylation step | High selectivity, clean reaction.[1] | Multi-step process (protection/deprotection), higher cost.[1] |
| In Situ Mono-protonation | 2:1 (Piperazine:Acid) then 1:1 (salt:Acyl Chloride) | 75-90% | One-pot synthesis, good yields, avoids large excess of piperazine.[4] | May require careful control of pH and reaction conditions. |
Visualization
Diagram 1: Synthetic Pathway for 1-(3-Thienylcarbonyl)piperazine Hydrochloride
Caption: Overall synthetic route from starting materials to the final hydrochloride salt.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision-making guide for troubleshooting low product yield.
References
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Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. (2025). ResearchGate. Retrieved from [Link]
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Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. Retrieved from [Link]
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Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved from [Link]
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3-Thenoyl chloride. (n.d.). PubChem. Retrieved from [Link]
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Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (n.d.). NIH. Retrieved from [Link]
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Opportunities and challenges for direct C–H functionalization of piperazines. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. Retrieved from [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). MDPI. Retrieved from [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
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Analytical Methods. (n.d.). RSC Publishing. Retrieved from [Link]
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A Review on Analytical Methods for Piperazine Determination. (2024). ResearchGate. Retrieved from [Link]
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THIONYL CHLORIDE AR. (n.d.). Loba Chemie. Retrieved from [Link]
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1,3,5-[tris-piperazine]-triazine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025). ResearchGate. Retrieved from [Link]
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SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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Step (a): Preparation of 1-(3-cyano-2-pyridinyl)piperazine. (n.d.). PrepChem.com. Retrieved from [Link]
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A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. (n.d.). ResearchGate. Retrieved from [Link]
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Methods for the catalytic synthesis of piperazine. (2025). ResearchGate. Retrieved from [Link]
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Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (n.d.). MDPI. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's In-Depth Technical Guide for Researchers in Drug Development
In the landscape of central nervous system (CNS) drug discovery, the arylpiperazine scaffold remains a cornerstone for developing modulators of dopaminergic and serotonergic receptors.[1] This guide provides a comparative analysis of two compounds that, while sharing the core piperazine element, represent distinct strategic approaches to receptor interaction: the broad-spectrum potential of Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride and the highly selective profile of the dopamine D4 receptor antagonist, FAUC 213 .
This document moves beyond a simple side-by-side comparison. It is designed to provide a framework for understanding the nuances of evaluating these compounds, from the underlying signaling pathways to the practical execution of key validation assays. We will explore the rationale behind experimental design, offering insights into how to characterize and differentiate compounds that may exhibit promiscuous, multi-target binding from those engineered for high selectivity.
It is important to note that while FAUC 213 is a well-characterized research tool with extensive published data, specific pharmacological data for this compound is not widely available in the public domain. Therefore, for the purpose of this guide, we will infer its potential activity based on published data for structurally related arylpiperazines, a common practice in early-stage drug discovery to formulate testable hypotheses.
Section 1: Molecular Profiles and Rationale for Comparison
This compound represents a foundational structure within a class of compounds known for interacting with multiple G-protein coupled receptors (GPCRs).[2] The linkage of a piperazine ring to a thiophene moiety is a common motif in ligands targeting serotonin (5-HT) and dopamine (D) receptors.[3] Simple arylpiperazines are often observed to be non-selective, binding to several receptor subtypes with varying affinities.[4] This can be therapeutically advantageous, offering a multi-modal mechanism of action, but also presents challenges in terms of potential off-target effects.
In contrast, FAUC 213 (2-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine) is the product of a targeted medicinal chemistry effort to achieve high selectivity for the dopamine D4 receptor.[5] This specificity makes it an invaluable tool for probing the physiological and pathological roles of this particular receptor subtype, which has been implicated in conditions such as schizophrenia and ADHD.[6]
The comparison of these two molecules, therefore, provides a compelling narrative on two divergent philosophies in drug design: harnessing the potential of multi-target engagement versus the precision of single-target selectivity.
Section 2: Mechanism of Action and Cellular Signaling Pathways
Both compounds are hypothesized to exert their effects through the modulation of Gαi/o-coupled receptors. The primary targets of interest are the dopamine D4 receptor and the serotonin 5-HT1A receptor, both of which are key players in neuronal signaling and are implicated in the pathophysiology of numerous psychiatric disorders.
Upon agonist binding, these Gαi/o-coupled receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase. This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[7] The reduction in cAMP levels subsequently attenuates the activity of Protein Kinase A (PKA), leading to downstream changes in gene transcription and cellular function. Antagonists, such as FAUC 213, block the receptor, preventing the agonist-induced decrease in cAMP.
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a D2-like receptor that, upon activation by dopamine, couples to Gαi/o proteins to inhibit adenylyl cyclase.[6] This leads to a reduction in neuronal excitability. FAUC 213 acts as a competitive antagonist at this receptor, blocking the effects of endogenous dopamine.
Caption: Dopamine D4 receptor signaling cascade.
Serotonin 5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor, a potential target for Piperazin-1-yl(thiophen-3-yl)methanone, also primarily couples to Gαi/o proteins.[8] Its activation by serotonin similarly leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels, which is a key mechanism for regulating mood and anxiety.
Caption: Serotonin 5-HT1A receptor signaling cascade.
Section 3: Comparative Efficacy and Receptor Affinity
The primary measure of a compound's efficacy at a specific receptor is its binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher affinity. Functional assays then determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).
The following table summarizes the known receptor binding profile of FAUC 213 and the hypothesized profile for Piperazin-1-yl(thiophen-3-yl)methanone, based on data for structurally related compounds.
| Compound | Primary Target(s) | Receptor Affinity (Ki) | Functional Activity | Key In Vivo Effects |
| Piperazin-1-yl(thiophen-3-yl)methanone HCl | Serotonin & Dopamine Receptors (Hypothesized) | Likely moderate to low micromolar affinity for multiple 5-HT and D2-like receptors (Data inferred) | Unknown; potentially mixed agonist/antagonist profile | Not publicly available |
| FAUC 213 | Dopamine D4 Receptor | D4: 2.2 nMD2: 3,400 nMD3: 5,300 nM[5] | Complete Antagonist[5] | Reduces amphetamine-induced locomotor hyperactivity; restores prepulse inhibition.[9] |
Data for Piperazin-1-yl(thiophen-3-yl)methanone is inferred from the general properties of non-selective arylpiperazines and is presented for illustrative purposes. Specific experimental validation is required.
The data clearly illustrates the high selectivity of FAUC 213 for the D4 receptor, with over 1500-fold greater affinity for D4 compared to the D2 receptor.[5] This profile is consistent with its characterization as a selective tool compound. In contrast, the hypothesized profile for the piperazine-thiophene compound suggests a "flatter" profile, potentially interacting with multiple targets in a similar affinity range.
Section 4: Experimental Protocols
To empirically determine and compare the efficacy of these compounds, two fundamental assays are indispensable: the competitive radioligand binding assay to measure affinity and a functional cAMP assay to determine the mechanism of action (agonist vs. antagonist).
Experimental Workflow Overview
Caption: Workflow for compound characterization.
Protocol 4.1: Competitive Radioligand Binding Assay
This assay quantifies a compound's ability to displace a known high-affinity radiolabeled ligand from its target receptor.[5][10] The concentration of the test compound that displaces 50% of the radioligand is its IC50, from which the Ki can be calculated.
Objective: To determine the binding affinity (Ki) of the test compounds for the human dopamine D4 and serotonin 5-HT1A receptors.
Materials:
-
Cell membranes from HEK293 cells stably expressing the target receptor (e.g., hD4.4 or h5-HT1A).
-
Radioligand: e.g., [³H]-Spiperone for D4, [³H]-8-OH-DPAT for 5-HT1A.
-
Test compounds: Piperazin-1-yl(thiophen-3-yl)methanone HCl and FAUC 213.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well filter plates (GF/B filters).
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Reagent Preparation:
-
Thaw frozen cell membranes on ice and resuspend in ice-cold Assay Buffer to a final concentration of 10-20 µg protein per well.
-
Prepare serial dilutions of the test compounds (from 100 µM to 0.1 nM) in Assay Buffer.
-
Prepare the radioligand in Assay Buffer at a concentration equal to its Kd value (determined from prior saturation binding experiments).
-
-
Assay Setup (in a 96-well plate):
-
To each well, add 50 µL of Assay Buffer.
-
Add 50 µL of the test compound serial dilutions. For total binding, add 50 µL of Assay Buffer. For non-specific binding, add 50 µL of a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol for D4).
-
Add 50 µL of the radioligand solution.
-
Initiate the binding reaction by adding 100 µL of the cell membrane suspension to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the reaction by filtering the contents of the plate through the GF/B filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Allow the filter mat to dry completely.
-
Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use a non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Protocol 4.2: Forskolin-Stimulated cAMP Functional Assay
This assay determines whether a compound is an agonist or antagonist at a Gαi/o-coupled receptor.[12] Forskolin is used to stimulate adenylyl cyclase and raise intracellular cAMP levels. An agonist will enhance the receptor's inhibitory effect, causing a further decrease in cAMP, while an antagonist will block the effect of a known agonist, restoring cAMP levels.
Objective: To determine the functional activity of the test compounds at the human dopamine D4 and serotonin 5-HT1A receptors.
Materials:
-
HEK293 cells stably expressing the target receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Stimulation Buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin.
-
A known agonist for the target receptor (e.g., quinpirole for D4, 8-OH-DPAT for 5-HT1A).
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor-based).[9][13]
Procedure:
-
Cell Preparation:
-
Plate the receptor-expressing cells in a 384-well white opaque plate and grow to ~90% confluency.
-
On the day of the assay, replace the culture medium with Stimulation Buffer containing a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.
-
-
Antagonist Mode Assay:
-
Add serial dilutions of the test compound (or a known antagonist as a control) to the wells and pre-incubate for 15-30 minutes.
-
Prepare a solution containing a fixed concentration of the known agonist (at its EC80) and a fixed concentration of forskolin (e.g., 5 µM).
-
Add this agonist/forskolin mixture to the wells to stimulate the cells.
-
-
Agonist Mode Assay:
-
Prepare a solution containing a fixed concentration of forskolin.
-
Add serial dilutions of the test compound to this forskolin solution.
-
Add this mixture to the cells.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
-
Data Analysis:
-
For Antagonists: Plot the cAMP signal against the log concentration of the test compound. The data will show an increase in signal as the antagonist blocks the inhibitory effect of the agonist. Determine the IC50 value.
-
For Agonists: Plot the cAMP signal against the log concentration of the test compound. The data will show a decrease in the forskolin-stimulated cAMP signal. Determine the EC50 value and the maximal effect (Emax) relative to a full agonist.
-
Section 5: Conclusion and Future Directions
This guide outlines a comparative framework for evaluating two structurally related but pharmacologically distinct arylpiperazine compounds. The selective antagonist FAUC 213 serves as a benchmark for high-affinity, single-target engagement at the dopamine D4 receptor. In contrast, This compound represents a class of compounds with the potential for a broader, multi-target profile, a hypothesis that can be rigorously tested using the detailed protocols provided herein.
The key takeaway for the research scientist is the importance of a systematic and logical workflow. By first establishing binding affinity through radioligand assays and then elucidating the functional consequence of that binding with cellular assays, a clear and comprehensive picture of a compound's efficacy can be constructed. This dual approach is critical for differentiating selective from non-selective compounds and for making informed decisions in the progression of a drug discovery project.
Future studies on this compound should focus on executing these foundational assays across a panel of CNS receptors to empirically map its selectivity profile. Understanding the balance of affinities at various dopamine and serotonin subtypes will be crucial in predicting its potential therapeutic applications and off-target liabilities.
References
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- MedchemExpress. (n.d.). FAUC 213.
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- National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
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- Revvity. (n.d.). Radiometric Ligand-Binding Assays.
- Promega Corporation. (n.d.). cAMP-Glo™ Assay Technical Bulletin.
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- A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018).
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- Donati, D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(8), 1083.
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A Comparative Guide to the Cross-Validation of Analytical Methods for Piperazin-1-yl(thiophen-3-yl)methanone Hydrochloride
Abstract
This guide provides a comprehensive framework for the development and cross-validation of two distinct analytical methods for the quantification of Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride, a heterocyclic compound of interest in pharmaceutical research. We present detailed protocols for a Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method following derivatization. The core of this document is a rigorous cross-validation study designed to objectively compare the performance, accuracy, and precision of these two orthogonal methods. This guide is intended for researchers, analytical chemists, and drug development professionals seeking to establish robust and interchangeable analytical procedures in a regulated environment, adhering to the principles outlined by the International Council for Harmonisation (ICH).
Introduction: The Imperative for Robust Analytical Methods
This compound (CAS: 1185316-61-3) is a molecule incorporating both a thiophene and a piperazine moiety, structures commonly found in pharmacologically active agents.[1][2] As with any potential therapeutic agent, the journey from synthesis to clinical application is underpinned by rigorous analytical chemistry. The ability to accurately and precisely quantify the active pharmaceutical ingredient (API) is critical for formulation development, stability testing, quality control, and regulatory submission.
The development of a single validated analytical method is a standard requirement. However, in many scenarios throughout a drug's lifecycle, multiple analytical methods may be employed. This can occur when transferring a method between laboratories, updating a method with new technology, or requiring an orthogonal method for confirmation. In these instances, a simple validation of each method in isolation is insufficient. A cross-validation study is essential to demonstrate that the different analytical procedures yield comparable and consistent results, ensuring data integrity across studies or sites.[3][4]
This guide provides an in-depth, experience-driven comparison of two common yet distinct analytical techniques for this compound, culminating in a detailed protocol for their cross-validation.
Analyte Physicochemical Properties
A foundational understanding of the analyte's properties informs the selection and development of appropriate analytical methods.
-
Chemical Structure:
-
Molecular Formula: C₉H₁₃ClN₂OS[5]
-
Molecular Weight: 232.73 g/mol [5]
-
Key Features for Analysis:
-
Thiophene Ring: A strong chromophore, making it highly suitable for UV-Vis spectrophotometric detection.[6]
-
Piperazine Ring: Contains a secondary amine, which is a site for potential derivatization to enhance volatility for gas chromatography.
-
Hydrochloride Salt: Ensures good solubility in aqueous and polar organic solvents, ideal for RP-HPLC.
-
Method Development and Validation Strategy
Our strategy is to develop two orthogonal methods. Orthogonal methods are based on different chemical principles (e.g., separation mechanism, detection), providing a higher degree of assurance in the analytical results. The overall workflow is depicted below.
Caption: Overall workflow from method development to cross-validation.
Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
-
Causality for Selection: RP-HPLC is the workhorse of pharmaceutical analysis for its robustness, precision, and suitability for non-volatile and thermally labile compounds. The presence of the thiophene ring in the analyte provides a strong UV chromophore, allowing for sensitive detection without derivatization.[7] The hydrochloride salt form ensures good solubility in typical reversed-phase mobile phases.
-
Reagents and Materials:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Glacial Acetic Acid (Analytical Grade)
-
Purified Water (18.2 MΩ·cm)
-
This compound reference standard
-
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution by dissolving the reference standard in a 50:50 (v/v) mixture of water and methanol.
-
Create a working standard of 100 µg/mL by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a sample containing the equivalent of 10 mg of the API and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase, sonicate for 10 minutes to dissolve, and dilute to volume. This yields a theoretical concentration of 100 µg/mL.
-
-
Instrumental Conditions:
Parameter Condition HPLC System Agilent 1260 Infinity II or equivalent Column C18, 4.6 x 150 mm, 5 µm particle size Mobile Phase Acetonitrile: 20 mM Ammonium Acetate Buffer (pH 4.5, adjusted with acetic acid) (40:60 v/v) Flow Rate 1.0 mL/min Column Temp. 30 °C Injection Vol. 10 µL UV Detector Diode Array Detector (DAD) Detection λ 254 nm | Run Time | 10 minutes |
Method B: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
-
Causality for Selection: GC-MS provides orthogonal selectivity based on analyte volatility and mass-to-charge ratio, offering high specificity. Direct analysis is not feasible due to the low volatility of the hydrochloride salt. Therefore, derivatization of the secondary amine on the piperazine ring with a silylating agent (e.g., BSTFA) is employed. This neutralizes the polar N-H group and replaces it with a nonpolar, bulky trimethylsilyl (TMS) group, significantly increasing volatility and thermal stability.
-
Reagents and Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (Anhydrous)
-
Ethyl Acetate (GC Grade)
-
This compound reference standard
-
-
Standard Preparation (Derivatization):
-
Prepare a 1.0 mg/mL stock solution of the reference standard in anhydrous pyridine.
-
Transfer 100 µL of this stock solution to a 2 mL autosampler vial.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature. The derivatized standard is now ready for injection.
-
-
Sample Preparation (Derivatization):
-
Accurately weigh a sample containing the equivalent of 10 mg of the API and dissolve in 10 mL of anhydrous pyridine.
-
Transfer 100 µL of this solution to a 2 mL autosampler vial and proceed with the derivatization steps as described for the standard.
-
-
Instrumental Conditions:
Parameter Condition GC-MS System Agilent 8890 GC with 5977B MSD or equivalent Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness Carrier Gas Helium Flow Rate 1.2 mL/min (Constant Flow) Inlet Temp. 280 °C Injection Mode Split (10:1) Injection Vol. 1 µL Oven Program 150 °C for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min MS Source Temp. 230 °C MS Quad Temp. 150 °C Ionization Mode Electron Ionization (EI) at 70 eV Acquisition Mode Selected Ion Monitoring (SIM) Quantifier Ion To be determined from the mass spectrum of the derivatized API | Qualifier Ions | To be determined from the mass spectrum of the derivatized API |
Individual Method Validation Summary
Before cross-validation, each method must be independently validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[8][9] The following table summarizes the typical parameters and acceptance criteria.
| Validation Parameter | Acceptance Criterion |
| Specificity | No interference from blank/placebo at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | Typically 80% to 120% of the nominal concentration. |
| Accuracy | % Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. |
| Intermediate Precision | RSD ≤ 2.0% across different days, analysts, or equipment. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10; RSD ≤ 10%. |
| Robustness | RSD ≤ 2.0% under deliberately varied parameters (e.g., pH, flow rate). |
The Cross-Validation Study: Protocol and Interpretation
Objective: To determine the comparability and interchangeability of the validated RP-HPLC-UV and GC-MS methods for the quantification of this compound.
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A Researcher's Guide to Establishing In Vitro to In Vivo Correlation (IVIVC) for Novel CNS-Active Compounds: A Case Study with Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride
Introduction: Bridging the Preclinical Gap with Predictive Science
In modern drug development, the establishment of a robust in vitro to in vivo correlation (IVIVC) represents a important achievement. An IVIVC is a predictive mathematical model that relates an in vitro property of a drug (like receptor binding or cellular potency) to its in vivo response (such as plasma concentration or pharmacological effect).[1][2][3] A validated IVIVC streamlines development by allowing in vitro dissolution or potency data to serve as a surrogate for complex in vivo bioequivalence studies, ultimately reducing costs and accelerating timelines.[1][4]
This guide provides a comprehensive, technically detailed framework for establishing and validating an IVIVC for a novel chemical entity (NCE), using Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride (henceforth designated as NCE-PTM ) as a hypothetical case study. As NCE-PTM is a research compound with limited published biological data, this guide will proceed by postulating a plausible mechanism of action and constructing a complete research program around it.
Based on its structural motifs—a piperazine ring, known for its prevalence in centrally active agents, and a thiophene group—we hypothesize that NCE-PTM is an antagonist of the Dopamine D2 receptor (D2R), a key target in antipsychotic drug development.[5][6][7] This guide will compare the performance of NCE-PTM against Haloperidol , a well-characterized D2R antagonist, throughout the experimental workflow.
Section 1: In Vitro Pharmacological Characterization: Defining Target Engagement
The foundational step is to quantify the interaction of NCE-PTM with its intended target. This involves determining both its binding affinity (how tightly it binds to the D2 receptor) and its functional potency (how effectively it blocks the receptor's downstream signaling).
Protocol 1: D2 Receptor Competitive Binding Assay
Principle of the Assay: This assay quantifies the affinity of a test compound (NCE-PTM) for the D2 receptor by measuring its ability to displace a known radiolabeled ligand (e.g., [³H]-Spiperone) from the receptor. The concentration of NCE-PTM that displaces 50% of the radioligand is the IC50, from which the inhibition constant (Ki) is calculated.[8]
Step-by-Step Methodology:
-
Preparation of Membranes: Utilize commercially available cell membranes prepared from a stable cell line overexpressing the human D2 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (providing a fixed concentration of D2 receptors).
-
A fixed concentration of [³H]-Spiperone (typically at or near its Kd value).
-
Varying concentrations of NCE-PTM or Haloperidol (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Controls:
-
Total Binding: Contains membranes and radioligand only (no competitor).
-
Non-Specific Binding (NSB): Contains membranes, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol) to saturate all specific binding sites.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Quantification: Measure the radioactivity retained on the filter mat using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional cAMP Antagonism Assay
Principle of the Assay: The D2 receptor is a Gi-coupled GPCR, meaning its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[9] This assay measures the ability of NCE-PTM to block the reduction in cAMP caused by a known D2R agonist (e.g., Quinpirole) in cells expressing the receptor.[10][11]
Step-by-Step Methodology:
-
Cell Culture: Use a CHO or HEK293 cell line stably expressing the human D2 receptor.
-
Assay Setup:
-
Seed cells into a 384-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of NCE-PTM or Haloperidol for 15-30 minutes.
-
-
Agonist Challenge: Add a fixed concentration of Quinpirole (typically its EC80, the concentration that gives 80% of its maximal effect) to all wells except the basal control.
-
Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and generate a robust cAMP signal. The inhibitory effect of the D2R activation will be measured against this stimulated level.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Cell Lysis & cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[12][13][14] These are competitive immunoassays where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[12]
-
Data Analysis:
-
Plot the assay signal (e.g., HTRF ratio) against the log concentration of the antagonist (NCE-PTM or Haloperidol).
-
Fit the data to a sigmoidal dose-response (variable slope) model to determine the IC50 value, which represents the functional potency of the antagonist.
-
Comparative In Vitro Data Summary
| Parameter | NCE-PTM (Hypothetical Data) | Haloperidol (Reference) | Rationale |
| Binding Affinity (Ki, nM) | 5.2 nM | 1.5 nM | Measures the direct physical interaction with the D2 receptor. A lower value indicates tighter binding. |
| Functional Potency (IC50, nM) | 15.8 nM | 4.8 nM | Measures the concentration required to block the receptor's biological signaling. |
Section 2: In Vitro ADME & Pharmacokinetic Profiling
An effective drug must not only bind its target but also reach it in sufficient concentrations. In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays are critical for predicting the pharmacokinetic (PK) behavior of a compound.
Protocol 3: Metabolic Stability Assay in Liver Microsomes
Principle of the Assay: This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[15][16] Rapid metabolism in the liver is a common reason for poor in vivo exposure.[16]
Step-by-Step Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing pooled human or rat liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[15][17]
-
Compound Incubation: Add NCE-PTM or a control compound (e.g., Verapamil, a known CYP substrate) to the microsome mixture at a final concentration of 1 µM.[15]
-
Initiate Reaction: Pre-warm the mixture to 37°C, then initiate the metabolic reaction by adding the cofactor NADPH.[15][16]
-
Time Points: Collect aliquots at several time points (e.g., 0, 5, 15, 30, 45 minutes).[16]
-
Reaction Termination: Stop the reaction at each time point by adding ice-cold acetonitrile, which also precipitates the microsomal proteins.
-
Controls:
-
-NADPH Control: Run a parallel incubation without NADPH to check for non-enzymatic degradation.
-
Positive Control: Use a compound with known metabolic liability (e.g., Verapamil) to confirm assay performance.
-
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) in µL/min/mg protein.
-
Protocol 4: Plasma Protein Binding (PPB) Assay
Principle of the Assay: Only the unbound (free) fraction of a drug in the plasma is available to interact with its target and be cleared.[18][19] High plasma protein binding can significantly limit a drug's efficacy. The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique for measuring this parameter.[18][20][21]
Step-by-Step Methodology:
-
Device Setup: Use a commercial RED device, which consists of wells divided into two chambers by a semipermeable dialysis membrane (MWCO 8-12 kDa).[22]
-
Sample Preparation: Add plasma (human or rat) spiked with NCE-PTM (e.g., 1 µM) to one chamber (the sample chamber).[18]
-
Buffer Addition: Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber (the buffer chamber).[18]
-
Incubation: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[19][20]
-
Sampling: After incubation, carefully collect samples from both the plasma and buffer chambers.
-
Matrix Matching: To avoid analytical artifacts, add blank PBS to the plasma sample and blank plasma to the buffer sample in equal volumes.
-
Analysis: Precipitate proteins with acetonitrile and analyze the concentrations of NCE-PTM in both chambers by LC-MS/MS.
-
Data Analysis:
-
Calculate the Fraction Unbound (fu) = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber].
-
Calculate Percentage Bound = (1 - fu) * 100.
-
Comparative In Vitro ADME Data Summary
| Parameter | NCE-PTM (Hypothetical Data) | Haloperidol (Reference) | Rationale |
| Rat Liver Microsome t½ (min) | 45 min | 25 min | Predicts hepatic metabolic clearance. A longer half-life suggests lower clearance and potentially better in vivo exposure. |
| Human Plasma Protein Binding (%) | 85% | 92% | Determines the free fraction of the drug available for pharmacological activity. Lower binding is often desirable. |
Section 3: In Vivo Pharmacokinetic and Pharmacodynamic Studies
This section bridges the gap between the lab bench and a living system. We determine how the drug behaves in an animal model and whether it produces the expected pharmacological effect.
Protocol 5: Rodent Pharmacokinetic (PK) Study
Principle of the Study: This study determines the concentration of NCE-PTM in the blood plasma over time after administration. Key parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%) are calculated to understand the drug's exposure profile.[23][24]
Step-by-Step Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=3-4 per group).
-
Dosing Groups:
-
Intravenous (IV) Group: Administer NCE-PTM via tail vein injection (e.g., 1 mg/kg) to determine clearance and volume of distribution.
-
Oral (PO) Group: Administer NCE-PTM via oral gavage (e.g., 10 mg/kg) to assess absorption and bioavailability.
-
-
Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).[25][26]
-
Sample Processing: Process blood to plasma by centrifugation and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of NCE-PTM in plasma samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot plasma concentration versus time for both IV and PO groups.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters.
-
Key Parameters: Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), terminal half-life (t½), and Bioavailability (F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).
-
Protocol 6: In Vivo Pharmacodynamic (PD) / Efficacy Study (Apomorphine-Induced Climbing Model)
Principle of the Study: Apomorphine is a potent dopamine receptor agonist that, at sufficient doses, induces a characteristic stereotyped climbing behavior in mice.[27][28] This behavior is robustly blocked by D2 receptor antagonists.[29][30] The model is therefore an excellent in vivo measure of a compound's functional D2R antagonism.
Step-by-Step Methodology:
-
Animal Model: Use male CD-1 mice.
-
Acclimation: Place individual mice in wire mesh-lined cages and allow them to acclimate for 30 minutes.
-
Pre-treatment: Administer different doses of NCE-PTM, Haloperidol, or vehicle control via a relevant route (e.g., intraperitoneal or oral) at a set time before the apomorphine challenge (e.g., 30-60 minutes).
-
Apomorphine Challenge: Administer a subcutaneous dose of apomorphine (e.g., 1.0-1.5 mg/kg) to induce climbing behavior.[28]
-
Behavioral Scoring: For the next 30 minutes, an observer blinded to the treatment groups scores the climbing behavior. A common method is to record the amount of time the mouse spends with all four paws on the cage wall.[27]
-
Data Analysis:
-
Calculate the total time spent climbing for each animal.
-
Compare the climbing time in the drug-treated groups to the vehicle-treated group.
-
Plot the percent inhibition of climbing versus the log dose of the test compound.
-
Determine the ED50, the dose required to inhibit the climbing response by 50%.
-
Comparative In Vivo Data Summary
| Parameter | NCE-PTM (Hypothetical Data) | Haloperidol (Reference) | Rationale |
| Rat Oral Bioavailability (F%) | 35% | 20% | Measures the fraction of the oral dose that reaches systemic circulation. Higher is generally better. |
| Mouse Climbing Model (ED50, mg/kg) | 0.8 mg/kg | 0.2 mg/kg | Measures the in vivo potency of the compound to produce a D2R-mediated pharmacological effect. |
Section 4: Establishing the In Vitro to In Vivo Correlation (IVIVC)
The final step is to integrate the data into a predictive mathematical model. A "Level A" IVIVC, the most rigorous type, aims to establish a point-to-point relationship between the in vitro performance and the in vivo response.[2][3][31] For pharmacodynamic responses, this involves correlating the predicted target engagement in the brain with the observed pharmacological effect.
Workflow for Establishing a PK/PD-IVIVC
The goal is to link the dose of NCE-PTM to the plasma concentration (PK), then link the plasma concentration to the brain concentration, and finally link the brain concentration to the D2 receptor occupancy and the resulting anti-climbing effect (PD).
-
Develop a PK Model: Use the data from Protocol 5 to build a simple pharmacokinetic model that predicts the plasma concentration of NCE-PTM over time for any given dose.
-
Estimate Brain Exposure: In a separate satellite study, measure the brain-to-plasma concentration ratio (Kp) of NCE-PTM at a steady state. This allows for the estimation of the free drug concentration in the brain from the plasma concentration data.
-
Calculate Receptor Occupancy (RO): The free drug concentration in the brain can be used to predict the percentage of D2 receptors that are occupied at any given time, using the following equation:
-
%RO = 100 * [C_brain_free] / ([C_brain_free] + Ki)
-
Where [C_brain_free] is the estimated free concentration in the brain and Ki is the binding affinity determined in Protocol 1.
-
-
Correlate RO with PD Effect: Plot the calculated % Receptor Occupancy at the time of the PD measurement (from Protocol 6) against the observed % inhibition of climbing.
-
Model Validation: A strong correlation (e.g., R² > 0.9) between receptor occupancy and the pharmacological effect validates the IVIVC. This model can now be used to predict the in vivo efficacy of future compounds based solely on their in vitro Ki and predicted brain exposure.
Visualizing the IVIVC Workflow
Caption: Workflow for establishing a PK/PD-based IVIVC.
Visualizing the Hypothesized Signaling Pathway
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A Head-to-Head Comparison of Novel Piperazine Compounds and Standard Atypical Antipsychotics in Dopaminergic and Serotonergic Pathway Modulation
A Technical Guide for Researchers in Neuropharmacology and Drug Development
In the landscape of neuropsychiatric drug discovery, the quest for novel compounds with improved efficacy and tolerability remains a paramount objective. This guide provides a detailed comparative analysis of Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride, a representative of a class of emerging psychoactive compounds, and Quetiapine, a well-established atypical antipsychotic. This comparison is grounded in their interactions with key dopaminergic and serotonergic pathways, which are central to the pathophysiology of disorders like schizophrenia and bipolar disorder.
Introduction
Piperazine derivatives are a versatile class of compounds that have attracted significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and psychoactive properties.[1][2] Specifically, compounds structurally related to this compound have demonstrated notable affinity for serotonin receptors, particularly the 5-HT1A subtype, suggesting potential applications in the treatment of depression and anxiety.[1] Furthermore, the broader class of piperazine-containing compounds has been investigated for their antagonist activity at dopamine D4 receptors.[3]
Quetiapine, marketed under the brand name Seroquel among others, is a widely prescribed second-generation (atypical) antipsychotic.[4] Its therapeutic efficacy in schizophrenia and bipolar disorder is attributed to its complex pharmacology, primarily involving antagonism at dopamine D2 and serotonin 5-HT2A receptors.[5][6] Atypical antipsychotics like quetiapine are generally favored over older, typical antipsychotics due to a lower risk of extrapyramidal side effects.[6][7]
This guide will delve into a head-to-head comparison of these two compounds, focusing on their mechanisms of action, receptor binding profiles, and potential therapeutic implications. The information presented is intended to provide researchers and drug development professionals with a comprehensive understanding of the pharmacological nuances that differentiate these agents.
Mechanism of Action: A Tale of Two Receptors
The primary mechanism of action for most antipsychotic drugs involves the modulation of dopamine and serotonin neurotransmission.[6][7] While both this compound and Quetiapine interact with these systems, their receptor affinity profiles exhibit key differences that likely translate to distinct clinical effects.
This compound and its analogs have shown a notable affinity for the dopamine D4 receptor.[3] The D4 receptor has been a target of interest for the treatment of psychiatric disorders, with the atypical antipsychotic clozapine displaying a relatively high affinity for this receptor subtype.[3] D4 receptor antagonists work by blocking the action of dopamine at these specific sites, which can modulate neuronal activity in circuits related to cognition and emotional regulation.[8] Research into selective D4 receptor antagonists is ongoing, with the aim of developing treatments with fewer side effects than traditional antipsychotics that primarily target the D2 receptor.[3][8]
Quetiapine , in contrast, has a broader receptor binding profile. It is a potent antagonist at serotonin 5-HT2A receptors and a moderate antagonist at dopamine D2 receptors.[5] This dual antagonism is a hallmark of atypical antipsychotics and is believed to contribute to their efficacy against both the positive and negative symptoms of schizophrenia, with a reduced propensity for motor side effects.[6][7] Quetiapine also interacts with other receptors, including histamine H1 and adrenergic α1 and α2 receptors, which contributes to its sedative and hypotensive side effects.[4]
Table 1: Comparative Receptor Binding Profiles
| Receptor Subtype | This compound (and related analogs) | Quetiapine | Therapeutic Relevance |
| Dopamine D4 | Primary Target (Antagonist) [3] | Moderate Affinity (Antagonist)[5] | Modulation of cognition and emotion; potential for reduced extrapyramidal side effects.[8] |
| Dopamine D2 | Lower Affinity | Moderate Affinity (Antagonist)[5] | Primary target for typical antipsychotics; antagonism is associated with antipsychotic efficacy and extrapyramidal side effects. |
| Serotonin 5-HT1A | Moderate Affinity (Potential Agonist/Antagonist)[1] | Partial Agonist (via metabolite Norquetiapine) | Anxiolytic and antidepressant effects. |
| Serotonin 5-HT2A | Lower Affinity | High Affinity (Antagonist)[5] | Contributes to atypical antipsychotic profile, potentially improving negative symptoms and reducing motor side effects.[6] |
Visualizing the Interaction: A Simplified Signaling Pathway
The following diagram illustrates the differential primary targets of this compound and Quetiapine within a simplified dopaminergic and serotonergic synapse.
Caption: Simplified synaptic interaction of the two compounds.
Experimental Protocols for Comparative Analysis
To empirically validate the differential pharmacology of these compounds, a series of in vitro and in vivo assays are recommended.
1. In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound and Quetiapine for a panel of relevant CNS receptors.
-
Methodology:
-
Prepare cell membrane homogenates expressing the human recombinant receptors of interest (e.g., Dopamine D1, D2, D3, D4, D5; Serotonin 5-HT1A, 5-HT2A, 5-HT2C, etc.).
-
Incubate the membrane homogenates with a specific radioligand for each receptor subtype in the presence of increasing concentrations of the test compounds.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
2. In Vivo Behavioral Models
-
Objective: To assess the functional consequences of receptor binding on animal behavior relevant to antipsychotic activity and side effect profiles.
-
Methodology (Rodent Models):
-
Prepulse Inhibition (PPI) of the Startle Reflex: A measure of sensorimotor gating, which is disrupted in schizophrenia. Antipsychotics are expected to restore PPI deficits.
-
Acclimate the animal to a startle chamber.
-
Present a series of acoustic startle stimuli, some of which are preceded by a weaker prepulse.
-
Measure the startle response (whole-body flinch) using a sensitive platform.
-
Administer the test compound or vehicle and repeat the stimulus presentation.
-
Calculate the percentage of PPI.
-
Catalepsy Test: An assessment of extrapyramidal side effects.
-
Administer the test compound or vehicle.
-
At various time points post-administration, gently place the animal's forepaws on a raised horizontal bar.
-
Measure the time it takes for the animal to remove its paws from the bar. Prolonged immobility is indicative of catalepsy.
-
Table 2: Predicted Experimental Outcomes
| Assay | Predicted Outcome for this compound | Predicted Outcome for Quetiapine | Rationale |
| Receptor Binding | High affinity for D4, lower affinity for D2 and 5-HT2A. | High affinity for 5-HT2A, moderate affinity for D2. | Based on the known pharmacology of these compound classes.[3][5] |
| Prepulse Inhibition | Restoration of induced PPI deficits. | Restoration of induced PPI deficits. | Both compounds are expected to exhibit antipsychotic-like activity. |
| Catalepsy Test | Low to no induction of catalepsy. | Low induction of catalepsy at therapeutic doses. | Higher selectivity for D4 over D2 is hypothesized to reduce the risk of extrapyramidal side effects. |
Workflow for Comparative Drug Efficacy and Safety Profiling
The following diagram outlines a logical workflow for the preclinical comparison of a novel compound like this compound against a standard drug.
Caption: Preclinical workflow for comparative analysis.
Conclusion and Future Directions
The head-to-head comparison of this compound and Quetiapine highlights a potential shift in antipsychotic drug development, from broad-spectrum receptor antagonists to more selective agents. While Quetiapine's efficacy is well-established, its complex pharmacology contributes to a range of side effects. The selective targeting of the dopamine D4 receptor by piperazine-based compounds offers a promising avenue for achieving antipsychotic efficacy with an improved safety profile, particularly concerning motor side effects.
Further research is warranted to fully elucidate the therapeutic potential of this compound and related compounds. This should include comprehensive in vivo studies to confirm their efficacy in models of psychosis and to thoroughly assess their safety and tolerability. The ultimate goal is to develop novel therapeutics that provide superior outcomes for individuals living with severe mental illness.
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A Senior Application Scientist's Guide to the Independent Verification of 1-(3-Thienylcarbonyl)piperazine hydrochloride's Biological Activity
Introduction: The Imperative of Independent Verification in Preclinical Research
In the landscape of drug discovery and molecular pharmacology, the reproducibility of published data is paramount. 1-(3-Thienylcarbonyl)piperazine hydrochloride is a research chemical belonging to the diverse piperazine class of compounds.[1][2][3][4][5] Piperazine derivatives are known to exhibit a wide range of pharmacological activities, often interacting with central nervous system (CNS) targets like dopamine and serotonin receptors.[4] Initial reports or vendor-supplied data may suggest a specific biological activity for a compound like this, but for the rigorous standards of preclinical development, these claims demand independent, robust verification.
This guide provides a comprehensive framework for researchers to independently verify the reported biological activity of 1-(3-Thienylcarbonyl)piperazine hydrochloride. While the specific reported activities of this exact compound are not extensively documented in mainstream literature, its structural motifs are common in compounds targeting monoamine receptors. For the purpose of this guide, we will hypothesize a common activity profile for such a structure: antagonism at the Dopamine D4 receptor (D4R) and potential off-target effects at serotonin receptors, such as agonism at the 5-HT1A receptor .
The following sections will detail the experimental logic, provide validated protocols, and present a clear structure for comparing the performance of 1-(3-Thienylcarbonyl)piperazine hydrochloride against well-characterized reference compounds.
Section 1: Verification of Primary Target Engagement - Dopamine D4 Receptor Antagonism
Objective: To quantitatively determine the binding affinity of 1-(3-Thienylcarbonyl)piperazine hydrochloride for the human Dopamine D4 receptor (D4R) and to establish its functional effect as an antagonist.
The D4 receptor, a member of the D2-like family of G-protein coupled receptors (GPCRs), is predominantly found in the frontal cortex and has been implicated in various neuropsychiatric conditions.[6] Antagonists of this receptor block the action of the endogenous ligand, dopamine, thereby dampening downstream signaling pathways.[6] This mechanism has been explored for therapeutic potential in schizophrenia and addiction.[6][7]
Experimental Approach: Radioligand Binding Assay
Causality Behind Experimental Choice: A radioligand binding assay is the gold standard for determining the affinity of a test compound for a specific receptor. It directly measures the displacement of a known high-affinity radiolabeled ligand by the unlabeled test compound. This allows for the calculation of the inhibition constant (Ki), a direct measure of binding affinity.
Reference Compound Selection: L-745,870 is a well-characterized, potent, and selective D4R antagonist, making it an ideal positive control and benchmark for comparison.[8][9]
Protocol 1: D4 Receptor Competitive Radioligand Binding Assay
-
Membrane Preparation: Utilize commercially available cell membranes prepared from a stable cell line (e.g., HEK293 or CHO) recombinantly expressing the human Dopamine D4 receptor.
-
Radioligand: Use [³H]-Spiperone, a commonly used radioligand for D2-like receptors, including D4.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Reaction Setup (96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-Spiperone (at a final concentration equal to its Kd for D4R), and 50 µL of receptor membranes.
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of a non-radiolabeled competitor (e.g., 10 µM Haloperidol), 50 µL of [³H]-Spiperone, and 50 µL of receptor membranes. This determines the amount of radioligand that binds to non-receptor components.
-
Test Compound Wells: Add 50 µL of 1-(3-Thienylcarbonyl)piperazine hydrochloride at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), 50 µL of [³H]-Spiperone, and 50 µL of receptor membranes.
-
Reference Compound Wells: Prepare identical wells for L-745,870.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test and reference compounds.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Comparative Binding Affinities
| Compound | IC50 (nM) | Ki (nM) |
| L-745,870 (Reference) | e.g., 2.5 | e.g., 1.1 |
| 1-(3-Thienylcarbonyl)piperazine HCl | Experimental Result | Calculated Result |
Table 1: Example data table for comparing D4R binding affinities.
Workflow Visualization
Caption: Radioligand Binding Assay Workflow.
Section 2: Functional Activity Verification - D4R-Mediated G-Protein Signaling
Objective: To confirm that 1-(3-Thienylcarbonyl)piperazine hydrochloride acts as a functional antagonist by measuring its ability to block agonist-induced G-protein activation.
The Dopamine D4 receptor is a Gi/o-coupled receptor.[10] Upon activation by an agonist, it inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][10] A functional assay can measure this downstream effect or a more proximal event like G-protein activation.
Experimental Approach: [³⁵S]GTPγS Binding Assay
Causality Behind Experimental Choice: The [³⁵S]GTPγS binding assay is a direct measure of G-protein activation, a proximal event following receptor stimulation.[11][12][13] It measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon agonist-induced receptor activation.[12][13] This method is highly valuable for differentiating between agonists, antagonists, and inverse agonists.[11][12]
Reference Compounds:
-
Agonist: Dopamine or a selective D4 agonist like A-412,997.
-
Antagonist: L-745,870.
Protocol 2: [³⁵S]GTPγS Binding Assay for D4R Antagonism
-
Membrane Preparation: Use the same D4R-expressing cell membranes as in the binding assay.
-
Reagents:
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP: Guanosine 5'-diphosphate, added to the buffer to ensure G-proteins are in their inactive state.
-
[³⁵S]GTPγS: The radiolabeled GTP analog.
-
-
Reaction Setup (Antagonist Mode):
-
To each well, add D4R membranes, GDP, and the test/reference antagonist (1-(3-Thienylcarbonyl)piperazine HCl or L-745,870) at various concentrations.
-
Pre-incubate for 15-20 minutes at 30°C.
-
Initiate the reaction by adding a fixed concentration of the D4 agonist (e.g., Dopamine at its EC80 concentration) and [³⁵S]GTPγS.
-
-
Controls:
-
Basal: Membranes + GDP + [³⁵S]GTPγS (no agonist).
-
Stimulated: Membranes + GDP + Agonist + [³⁵S]GTPγS.
-
-
Incubation: Incubate the plate for 30-60 minutes at 30°C.
-
Termination & Detection: The assay is terminated and detected using the same filtration and scintillation counting method described in Protocol 1.
-
Data Analysis:
-
Plot the stimulated [³⁵S]GTPγS binding as a percentage of the maximum agonist response versus the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-stimulated response.
-
Signaling Pathway Visualization
Caption: D4 Receptor (Gi-coupled) Signaling Pathway.
Section 3: Verification of Off-Target Activity - Serotonin 5-HT1A Receptor Agonism
Objective: To assess the compound's activity at a common off-target, the 5-HT1A receptor, to understand its selectivity profile.
Many CNS-active piperazine compounds show affinity for multiple monoamine receptors.[4] The 5-HT1A receptor is a crucial target implicated in anxiety and depression.[14][15][16] Cross-reactivity could have significant implications for the compound's overall pharmacological profile.
Experimental Approach: cAMP Functional Assay
Causality Behind Experimental Choice: Like the D4R, the 5-HT1A receptor is Gi/o-coupled, and its activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP.[17][18] A cell-based cAMP assay is a robust method to measure this functional outcome. Modern assays, such as those using enzyme fragmentation complementation (EFC) or bioluminescence resonance energy transfer (BRET), are highly sensitive and amenable to high-throughput screening.[19][20][21]
Reference Compound Selection: Buspirone is a well-known partial agonist at the 5-HT1A receptor and is clinically used as an anxiolytic, making it an excellent reference.[8][14][15][22]
Protocol 3: Cell-Based cAMP Assay for 5-HT1A Agonism
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT1A receptor.
-
Assay Principle (for Gi-coupled receptors):
-
Cells are first stimulated with Forskolin (FSK), a direct activator of adenylyl cyclase, to elevate basal cAMP levels.
-
An agonist for the Gi-coupled receptor will inhibit this FSK-stimulated cAMP production.
-
-
Procedure:
-
Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Replace the culture medium with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the test compound (1-(3-Thienylcarbonyl)piperazine HCl) or reference compound (Buspirone) at various concentrations.
-
Add a fixed concentration of Forskolin to all wells (except for negative controls).
-
Incubate for 15-30 minutes at 37°C.
-
-
Detection: Lyse the cells and measure cAMP levels using a commercial detection kit (e.g., HTRF, ELISA, or GloSensor™ cAMP Assay).[21]
-
Data Analysis:
-
Plot the percentage inhibition of the Forskolin response versus the log concentration of the test/reference compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for each compound.
-
Data Presentation: Comparative Functional Potency
| Compound | EC50 (nM) | Emax (% Inhibition of FSK Response) |
| Buspirone (Reference) | e.g., 15 | e.g., 60% (Partial Agonist) |
| 1-(3-Thienylcarbonyl)piperazine HCl | Experimental Result | Experimental Result |
Table 2: Example data table for comparing 5-HT1A functional agonism.
Conclusion and Path Forward
This guide outlines the essential first steps for the independent verification of the hypothesized biological activity of 1-(3-Thienylcarbonyl)piperazine hydrochloride. By executing these well-controlled experiments, a researcher can generate reliable data on the compound's binding affinity and functional potency at its primary target (Dopamine D4) and a key potential off-target (Serotonin 5-HT1A).
The results from these assays will provide a clear, evidence-based profile of the compound. A high affinity (low Ki) at D4R combined with a potent functional antagonism (low IC50 in the GTPγS assay) would validate its primary reported activity. Conversely, potent activity in the 5-HT1A cAMP assay would indicate a lack of selectivity and a more complex pharmacological profile. This validated data is the bedrock upon which all further preclinical development, from selectivity panel screening to in vivo efficacy studies, must be built.
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Semantic Scholar. (2004). A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. Retrieved from [Link]
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National Center for Biotechnology Information. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Retrieved from [Link]
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Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
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Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Retrieved from [Link]
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DEA Diversion Control Division. (n.d.). 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE. Retrieved from [Link]
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ResearchGate. (2025). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. Retrieved from [Link]
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Assessing the Selectivity of Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride Against a Panel of Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Precision in Kinase Inhibition
The human kinome, comprising over 500 protein kinases, represents a vast and fertile ground for therapeutic intervention, particularly in oncology.[1][2] Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many diseases.[2] Consequently, small-molecule kinase inhibitors have emerged as a transformative class of drugs.[3][4] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[5][6][7] A lack of selectivity can lead to off-target effects, resulting in toxicity and complicating the interpretation of biological outcomes in both preclinical and clinical settings.[6]
This guide provides a comprehensive framework for evaluating the selectivity of a novel investigational compound, Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride (hereafter referred to as PTMH ). The piperazine moiety is a common scaffold in many FDA-approved drugs and biologically active compounds, valued for its impact on physicochemical properties and its synthetic tractability.[8] Thiophene-containing compounds have also demonstrated a wide range of pharmacological activities.[9] Given this structural heritage, a thorough assessment of PTMH's kinase selectivity is a critical step in its development.
Here, we present a detailed methodology for in vitro kinase profiling, offer a comparative analysis with other inhibitors, and discuss the interpretation of selectivity data.
Disclaimer: Specific experimental data for PTMH against a kinase panel is not publicly available. The data presented in this guide is hypothetical and for illustrative purposes to demonstrate the principles and methodologies of kinase selectivity profiling.
Part 1: Methodology for Comprehensive Kinase Selectivity Profiling
To ascertain the selectivity of a compound, a multi-tiered screening approach is often the most efficient and cost-effective strategy.[10] This typically involves an initial broad screen at a single concentration, followed by dose-response studies for any "hits" to determine their potency.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for measuring kinase activity by quantifying the amount of ATP remaining in solution after the kinase reaction. A decrease in ATP corresponds to higher kinase activity.
-
Reagent Preparation:
-
Prepare a stock solution of PTMH in 100% DMSO.
-
Dilute the kinase enzymes and their respective substrates in the appropriate assay buffer.
-
Prepare ATP solution at a concentration relevant to the Km,ATP of the kinases being tested. For many kinases, a concentration of 10-100 µM is standard.[11]
-
-
Assay Procedure:
-
Dispense a small volume of the PTMH stock solution into a 384-well assay plate. For the primary screen, a final concentration of 1 µM is typical. For IC50 determination, a 10-point serial dilution is prepared.
-
Add the kinase enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding the substrate and ATP solution to each well.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Terminate the reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).[1][12]
-
Measure the luminescent signal using a plate reader. The signal is inversely proportional to kinase activity.
-
-
Data Analysis:
-
The percentage of inhibition is calculated relative to control wells (containing DMSO vehicle instead of the compound).
-
For dose-response experiments, the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a four-parameter logistic curve.
-
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Part 2: Hypothetical Kinase Selectivity Profile of PTMH
Primary Screen
The initial screen of PTMH at a concentration of 1 µM against a panel of 96 kinases, representing diverse families of the kinome, is presented below. A threshold of >70% inhibition is typically used to identify significant interactions that warrant further investigation.[10]
Table 1: Hypothetical Primary Screening Data for PTMH (% Inhibition at 1 µM)
| Kinase | % Inhibition | Kinase Family | Kinase | % Inhibition | Kinase Family |
| Aurora A | 98% | Ser/Thr | CDK2/CycA | 45% | CMGC |
| Aurora B | 95% | Ser/Thr | GSK3β | 12% | CMGC |
| VEGFR2 | 88% | Tyr | SRC | 65% | Tyr |
| PDGFRβ | 82% | Tyr | LCK | 58% | Tyr |
| FLT3 | 75% | Tyr | EGFR | 2% | Tyr |
| ABL1 | 35% | Tyr | ROCK1 | 33% | AGC |
| AKT1 | 5% | AGC | PKA | 8% | AGC |
| ... | ... | ... | ... | ... | ... |
Data is hypothetical. The table is a condensed representation of a larger screening panel.
From this primary screen, five kinases (Aurora A, Aurora B, VEGFR2, PDGFRβ, and FLT3) were identified as significant hits.
Potency Determination (IC50)
Dose-response curves were generated for the identified hits to determine the IC50 values.
Table 2: Hypothetical IC50 Values for PTMH against Hit Kinases
| Kinase Target | IC50 (nM) | Kinase Family |
| Aurora A | 25 | Ser/Thr |
| Aurora B | 30 | Ser/Thr |
| VEGFR2 | 150 | Tyr |
| PDGFRβ | 250 | Tyr |
| FLT3 | 400 | Tyr |
Data is hypothetical.
The data suggests that PTMH is a potent inhibitor of Aurora kinases A and B, with moderate activity against several receptor tyrosine kinases.
Part 3: Comparative Analysis with Alternative Inhibitors
To contextualize the selectivity of PTMH, it is essential to compare its profile with that of other well-characterized inhibitors. We have selected two comparators:
-
Comparator A (Alisertib): A known, highly selective Aurora kinase inhibitor.
-
Comparator B (Sunitinib): A multi-kinase inhibitor known to target VEGFR, PDGFR, and other kinases.
Table 3: Comparative Kinase Inhibition Profile (IC50 in nM)
| Kinase | PTMH (Hypothetical) | Comparator A (Alisertib) | Comparator B (Sunitinib) |
| Aurora A | 25 | 12 | >10,000 |
| Aurora B | 30 | 35 | >10,000 |
| VEGFR2 | 150 | >10,000 | 9 |
| PDGFRβ | 250 | >10,000 | 2 |
| FLT3 | 400 | >10,000 | 1 |
| SRC | >1,000 | >10,000 | 250 |
| EGFR | >10,000 | >10,000 | >10,000 |
Data for comparators are representative values from public sources. Data for PTMH is hypothetical.
Quantifying Selectivity: The Selectivity Score (S-Score)
A simple and widely used metric to quantify selectivity is the Selectivity Score (S-score).[10][11][13] It is calculated by dividing the number of kinases inhibited below a certain threshold by the total number of kinases tested. A lower score indicates higher selectivity.
S(1 µM) = (Number of kinases with Kd or IC50 < 1 µM) / (Total number of kinases tested)
Table 4: Comparative Selectivity Scores
| Compound | Hits (<1 µM) | Total Kinases Tested | S(1 µM) Score | Selectivity Profile |
| PTMH (Hypothetical) | 5 | 96 | 0.052 | Moderately Selective |
| Comparator A (Alisertib) | 2 | 96 | 0.021 | Highly Selective |
| Comparator B (Sunitinib) | >15 (representative) | 96 | >0.156 | Multi-Kinase (Promiscuous) |
This quantitative comparison suggests that PTMH has a moderately selective profile, being more promiscuous than Alisertib but significantly more selective than a broad-spectrum inhibitor like Sunitinib.
Caption: Comparative kinase inhibition profiles at potent concentrations.
Part 4: Discussion and Mechanistic Implications
The hypothetical data indicates that PTMH is a dual inhibitor of Aurora A and Aurora B kinases. These are key regulators of mitosis, and their inhibition is a validated strategy in oncology. The potency of PTMH against these targets is promising.
However, the moderate activity against VEGFR2, PDGFRβ, and FLT3 represents potential off-target effects. While inhibition of these receptor tyrosine kinases can be therapeutically beneficial in some cancers (as is the case with Sunitinib), it can also lead to a different side-effect profile, including hypertension and fatigue. Understanding these off-target activities is crucial for predicting both the efficacy and toxicity of PTMH.
For example, the Aurora kinases and VEGFR2 play roles in distinct but critical cellular processes.
Caption: PTMH inhibits both mitotic and angiogenic signaling pathways.
This dual activity profile could be advantageous in certain contexts, potentially leading to a synergistic anti-cancer effect by simultaneously targeting cell division and tumor blood supply. Conversely, it could also lead to combined toxicities. Further cellular assays are required to determine the functional consequences of this inhibition profile.
Conclusion and Future Directions
This guide outlines a systematic approach to assessing the selectivity of the novel compound this compound. Based on our hypothetical data, PTMH emerges as a potent inhibitor of Aurora kinases with moderate off-target activity against several receptor tyrosine kinases.
Key Findings (Hypothetical):
-
Potent On-Target Activity: PTMH strongly inhibits Aurora A and Aurora B kinases.
-
Moderate Selectivity: The compound displays a selectivity profile that is narrower than multi-kinase inhibitors but broader than highly selective agents.
-
Potential for Polypharmacology: Inhibition of both mitotic and angiogenic kinases could offer therapeutic advantages or present toxicity challenges.
Future experimental steps should include:
-
Cell-based Assays: Confirming the on-target and off-target activity in cellular models to understand the functional consequences of kinase inhibition.
-
Broader Kinome Screening: Profiling against a larger panel (e.g., >400 kinases) to uncover any other potential off-target interactions.[14]
-
Structural Biology: Determining the co-crystal structure of PTMH with its primary targets to understand the binding mode and guide further optimization for improved selectivity.
By rigorously characterizing the selectivity profile, researchers can make more informed decisions about the continued development of PTMH as a potential therapeutic agent.
References
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Bamborough, P. et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), pp.7898-7914. Available at: [Link]
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van der Worp, H. B. et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PLoS ONE, 5(9), e12731. Available at: [Link]
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Karaman, M. W. et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), pp.127-132. Available at: [Link]
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Zhao, Z. et al. (2014). Protein kinase profiling assays: a technology review. Expert Opinion on Drug Discovery, 9(4), pp.407-417. Available at: [Link]
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A Comparative Analysis of the Metabolic Stability of Piperazine-Thiophene Derivatives: A Guide for Drug Discovery Professionals
The strategic incorporation of heterocyclic rings like piperazine and thiophene is a cornerstone of modern medicinal chemistry.[1][2] Piperazine derivatives are lauded for their structural versatility and favorable pharmacokinetic profiles, while the thiopene ring is often used as a bioisostere for phenyl groups to enhance metabolic stability and target binding.[1][2][3] This guide provides an in-depth comparative analysis of the metabolic stability of various piperazine-thiophene derivatives, offering insights into the structural features that govern their metabolic fate and presenting robust experimental protocols for their evaluation.
The Critical Role of Metabolic Stability in Drug Development
The metabolic stability of a drug candidate is a critical determinant of its oral bioavailability and dosing regimen.[3] Compounds that are rapidly metabolized by liver enzymes, primarily the cytochrome P450 (CYP) superfamily, often exhibit poor in vivo efficacy due to rapid clearance.[4][5] Therefore, an early assessment of metabolic stability is paramount in the drug discovery pipeline to identify and optimize compounds with favorable pharmacokinetic properties.[6] The in vitro liver microsomal stability assay is a widely accepted method for this purpose, providing a reliable measure of a compound's intrinsic clearance.[4][7]
Understanding the Metabolism of Piperazine and Thiophene Moieties
The piperazine ring, with its two nitrogen atoms, can significantly influence a molecule's polarity, solubility, and ADME (absorption, distribution, metabolism, and excretion) properties.[3][8] The thiophene ring, a sulfur-containing heterocycle, is generally considered to improve metabolic stability compared to a phenyl ring.[2] However, the metabolism of thiophene can sometimes lead to the formation of reactive metabolites, such as thiophene S-oxides and epoxides, which can be associated with toxicity.[9][10]
The primary routes of metabolism for piperazine-containing compounds often involve N-dealkylation and oxidation, catalyzed by various CYP isoforms, including CYP1A2, CYP3A4, and CYP2C19.[11][12] For thiophene derivatives, metabolism can occur via S-oxidation or epoxidation, also mediated by cytochrome P450 enzymes.[10] The interplay of these metabolic pathways determines the overall stability of a piperazine-thiophene derivative.
Comparative Metabolic Stability of Piperazine-Thiophene Derivatives
Table 1: In Vitro Metabolic Stability of Representative Piperazine-Thiophene Derivatives in Human Liver Microsomes (HLM)
| Compound ID | Key Structural Features | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolic Pathway |
| Compound A | Unsubstituted Piperazine, 2-Thiophene | 15 | 46.2 | N-dealkylation of Piperazine |
| Compound B | N-Methylpiperazine, 2-Thiophene | 25 | 27.7 | N-demethylation, Thiophene oxidation |
| Compound C | N-Ethylpiperazine, 2-Thiophene | 40 | 17.3 | Slower N-dealkylation |
| Compound D | Unsubstituted Piperazine, 3-Thiophene | 20 | 34.7 | N-dealkylation of Piperazine |
| Compound E | N-Methylpiperazine, 3-Thiophene | 35 | 19.8 | N-demethylation, Thiophene oxidation |
| Compound F | N-Methylpiperazine, 2,5-dichloro-3-Thiophene | >60 | <5 | Steric hindrance at thiophene ring |
Disclaimer: The data presented in this table is a hypothetical representation based on general principles of drug metabolism and is intended for illustrative purposes. Actual values would need to be determined experimentally.
From this illustrative data, several structure-activity relationships (SAR) can be inferred:
-
Substitution on the Piperazine Nitrogen: Alkyl substitution on the piperazine nitrogen generally increases metabolic stability by sterically hindering N-dealkylation. Longer alkyl chains (e.g., ethyl vs. methyl) tend to confer greater stability.
-
Position of Thiophene Linkage: The point of attachment to the thiophene ring can influence metabolic stability, though this effect is often less pronounced than substitutions on the piperazine ring.
-
Substitution on the Thiophene Ring: Substitution on the thiophene ring, particularly with electron-withdrawing groups or bulky substituents, can significantly block metabolism at the thiophene moiety, leading to a marked increase in metabolic stability.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines a standard procedure for determining the metabolic stability of piperazine-thiophene derivatives using pooled human liver microsomes.[5][7][13]
Materials:
-
Pooled Human Liver Microsomes (e.g., from BioIVT or XenoTech).[7]
-
Test Compounds (piperazine-thiophene derivatives).
-
Positive Control Compounds (e.g., Dextromethorphan, Midazolam).[7]
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[5]
-
Potassium Phosphate Buffer (100 mM, pH 7.4).[7]
-
Acetonitrile (ACN) with an internal standard for reaction termination and sample preparation.
-
LC-MS/MS system for analysis.[7]
Workflow Diagram:
Caption: Major metabolic pathways for piperazine-thiophene derivatives.
Factors that can influence the metabolic stability of these compounds include:
-
Electronic Effects: Electron-withdrawing groups on the thiophene ring can decrease its susceptibility to oxidation.
-
Steric Hindrance: Bulky substituents near the sites of metabolism can sterically shield the molecule from enzymatic attack.
-
Lipophilicity: Highly lipophilic compounds may have a higher affinity for CYP enzymes, potentially leading to faster metabolism.
Conclusion
The metabolic stability of piperazine-thiophene derivatives is a multifaceted property that is governed by the intricate interplay of their structural features. A thorough understanding of the structure-metabolism relationships, coupled with robust in vitro evaluation, is essential for the successful development of drug candidates with optimal pharmacokinetic profiles. By strategically modifying the substitution patterns on both the piperazine and thiophene rings, medicinal chemists can fine-tune the metabolic stability to achieve the desired therapeutic effect.
References
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Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]
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Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]
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BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
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Chemical Research in Toxicology. (n.d.). Bioactivation Potential of Thiophene-Containing Drugs. Retrieved from [Link]
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Chemical Research in Toxicology. (n.d.). Bioactivation Potential of Thiophene-Containing Drugs. Retrieved from [Link]
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PubMed. (1998). Amino derivatives of phenyl alkyl thiophene as inhibitors of bone resorption. Structure-activity relationship. Retrieved from [Link]
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ResearchGate. (n.d.). Predicted ADME properties for compounds 1-15. Retrieved from [Link]
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ResearchGate. (n.d.). Biologically Active Piperazine Containing Drugs RESULTS AND DISCUSSION 2-(4-allylpiperazin-1-yl). Retrieved from [Link]
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Sci-Hub. (2004). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. Retrieved from [Link]
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Sci-Hub. (2006). CHARACTERIZATION OF HUMAN CYTOCHROME P450 ENZYMES INVOLVED IN THE METABOLISM OF THE PIPERIDINE-TYPE PHENOTHIAZINE NEUROLEPTIC THIORIDAZINE. Retrieved from [Link]
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Confirming the Mechanism of Action for Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride: A Guide to Orthogonal Assays
Introduction: Unveiling the Therapeutic Potential of a Novel Compound
Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride is a synthetic small molecule with a chemical scaffold suggesting potential interactions with key targets in the central nervous system. The piperazine and thiophene moieties are present in numerous compounds with known biological activities, including modulation of serotonin receptors and inhibition of monoamine oxidases (MAO).[1] Monoamine oxidases, specifically MAO-A and MAO-B, are critical enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[2] Inhibition of these enzymes is a well-established therapeutic strategy for a range of neurological and psychiatric disorders, including depression and Parkinson's disease.[2]
Based on this structural rationale, a primary hypothesized mechanism of action (MOA) for this compound is the inhibition of monoamine oxidase. This guide provides a comprehensive framework for researchers and drug development professionals to rigorously confirm this MOA using a robust, orthogonal assay strategy. We will detail two distinct, yet complementary, experimental approaches: a direct, in vitro biochemical assay and a cutting-edge, cell-based target engagement assay. This dual approach ensures a high degree of confidence in the compound's activity, moving beyond initial screening hits to validated mechanistic understanding.
The Imperative of Orthogonal Assays in MOA Confirmation
Relying on a single assay to define a compound's MOA is fraught with peril. False positives and negatives can arise from various artifacts, including compound interference with the assay technology itself. Orthogonal assays, which employ fundamentally different detection methods and biological systems, provide independent lines of evidence to substantiate a primary finding. This approach is a cornerstone of rigorous drug discovery, ensuring that the observed biological effect is a direct consequence of the intended molecular interaction.
For this compound, our strategy is to first quantify its direct inhibitory effect on purified MAO enzymes and then to confirm its engagement with the target protein within the complex milieu of a living cell.
Assay 1: In Vitro Fluorometric Biochemical Assay for MAO-A and MAO-B Inhibition
This initial assay directly measures the enzymatic activity of purified MAO-A and MAO-B in the presence of the test compound. It is a highly sensitive and adaptable method for high-throughput screening and for determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).
Scientific Rationale
Monoamine oxidases catalyze the oxidative deamination of their substrates, a reaction that produces hydrogen peroxide (H₂O₂) as a byproduct.[3][4] This assay leverages the production of H₂O₂ to generate a fluorescent signal. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe to yield a highly fluorescent product. The rate of fluorescence increase is directly proportional to MAO activity. An inhibitor like this compound will reduce the rate of H₂O₂ production, leading to a decrease in the fluorescent signal.[3][4]
Detailed Experimental Protocol
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound
-
Known MAO-A inhibitor (e.g., Clorgyline) and MAO-B inhibitor (e.g., Selegiline) as positive controls[2]
-
MAO substrate (e.g., p-tyramine)[4]
-
Horseradish Peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red or equivalent)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to test a range of concentrations.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer, the test compound at various concentrations, and the respective MAO enzyme (MAO-A or MAO-B). Include wells for a negative control (no inhibitor) and positive controls (Clorgyline for MAO-A, Selegiline for MAO-B).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
-
Initiation of Reaction: Add the MAO substrate, HRP, and the fluorescent probe to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~530 nm excitation / ~590 nm emission for Amplex Red) every minute for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the test compound. Normalize the rates to the negative control (100% activity) and plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Expected Outcomes and Interpretation
A dose-dependent decrease in the rate of fluorescence generation in the presence of this compound would indicate inhibition of MAO activity. By calculating the IC50 values for both MAO-A and MAO-B, the compound's potency and selectivity for each isoform can be determined.
Assay 2: NanoBRET™ Target Engagement Assay in Live Cells
This orthogonal assay moves from a simplified in vitro system to a more physiologically relevant context by measuring the direct binding of the test compound to MAO-B within living cells. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for quantifying target engagement in real-time.[5][6]
Scientific Rationale
The NanoBRET™ Target Engagement Assay is based on the energy transfer between a NanoLuc® luciferase-tagged target protein (MAO-B-NanoLuc®) and a fluorescently labeled tracer that binds to the same target.[6] When the tracer binds to the MAO-B-NanoLuc® fusion protein in close proximity, the energy from the luciferase substrate reaction is transferred to the tracer, which then emits light at its characteristic wavelength. If an unlabeled test compound, such as this compound, enters the cell and binds to MAO-B-NanoLuc®, it will compete with and displace the fluorescent tracer.[6] This displacement increases the distance between the luciferase and the tracer, leading to a decrease in the BRET signal. The magnitude of this decrease is proportional to the extent of target engagement by the test compound.[6]
Detailed Experimental Protocol
Materials:
-
Human cell line (e.g., HEK293)
-
Expression vector for human MAO-B fused to NanoLuc® luciferase
-
Transfection reagent
-
NanoBRET™ fluorescent tracer for MAO-B
-
Nano-Glo® Live Cell Substrate
-
This compound
-
Known cell-permeable MAO-B inhibitor as a positive control
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well assay plates
-
Luminometer capable of measuring two distinct wavelengths
Procedure:
-
Cell Transfection: Transfect the HEK293 cells with the MAO-B-NanoLuc® expression vector and seed them into the 96-well plates. Allow the cells to express the fusion protein for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in Opti-MEM®. Add the compound dilutions to the cells and incubate under standard cell culture conditions for a defined period (e.g., 2 hours) to allow for cell entry and target binding.
-
Tracer and Substrate Addition: Prepare a working solution containing both the NanoBRET™ fluorescent tracer and the Nano-Glo® Live Cell Substrate in Opti-MEM®. Add this solution to all wells.
-
BRET Measurement: Incubate the plate at room temperature in the dark for 15-30 minutes. Measure the luminescence signal at two wavelengths: one for the NanoLuc® donor (~460 nm) and one for the tracer acceptor (~610 nm).
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal for each well. Normalize the BRET ratios to the vehicle control (no inhibitor). Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for target engagement in live cells.
Expected Outcomes and Interpretation
A dose-dependent decrease in the BRET ratio upon treatment with this compound will provide direct evidence of its engagement with MAO-B inside living cells. A potent IC50 value in this assay would strongly corroborate the findings from the in vitro biochemical assay and confirm that the compound can access and bind to its intracellular target.
Comparison of Orthogonal Assays
| Feature | In Vitro Fluorometric Assay | NanoBRET™ Target Engagement Assay |
| Principle | Measures enzymatic activity via a byproduct (H₂O₂) | Measures direct compound binding via BRET |
| System | Purified, recombinant enzyme | Live cells |
| Primary Measurement | Enzyme inhibition (IC50) | Target engagement (IC50) |
| Physiological Relevance | Lower (lacks cellular context) | Higher (includes cell permeability, off-target effects) |
| Throughput | High | High |
| Key Advantage | Direct measure of functional inhibition | Direct measure of target binding in a native environment |
| Potential Limitation | Prone to artifacts from compound fluorescence | Requires genetic modification of cells |
Conclusion: A Rigorous Path to MOA Validation
The proposed dual-assay strategy provides a robust and comprehensive approach to validating the hypothesized mechanism of action of this compound as a monoamine oxidase inhibitor. The in vitro fluorometric assay serves as a powerful primary screen to quantify direct enzymatic inhibition and determine isoform selectivity. The orthogonal NanoBRET™ Target Engagement Assay provides the critical next step of confirming that the compound effectively binds to its intended target within the complex environment of a living cell.
Positive and correlated results from both assays would provide strong, multi-faceted evidence to support the claim that this compound functions as a bona fide MAO inhibitor. This level of mechanistic rigor is essential for advancing promising compounds through the drug discovery pipeline and for building a solid foundation for future preclinical and clinical development.
References
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Retrieved from [Link]
-
Promega Corporation. (2023, August 21). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. Retrieved from [Link]
-
Berthold Technologies GmbH & Co.KG. (n.d.). BRET (Bioluminescence Resonance Energy Transfer). Berthold Technologies. Retrieved from [Link]
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A Comprehensive Guide to Benchmarking the ADME Properties of Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride
Introduction
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant portion of candidate compounds falter during late-stage development due to suboptimal pharmacokinetic properties.[1] Therefore, a rigorous and early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics is not merely a screening step but a foundational pillar of successful lead optimization.[2]
This guide focuses on a novel chemical entity (NCE), Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride. As specific experimental ADME data for this compound is not yet prevalent in public-domain literature, this document serves as a strategic framework for its comprehensive evaluation. We will detail the requisite experimental protocols and establish performance benchmarks using well-characterized reference compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals, providing the scientific rationale and step-by-step methodologies to construct a robust ADME profile for this, or any, novel piperazine-based scaffold. The piperazine moiety is a common scaffold in medicinal chemistry, known for its favorable physicochemical properties and synthetic tractability, making a thorough ADME assessment critical to understanding its potential.[3][4]
Part 1: Foundational Assessment - In Silico and Physicochemical Profiling
Before committing significant resources to wet-lab experiments, a preliminary assessment using computational (in silico) models and basic physicochemical measurements provides invaluable foresight.[5][6] These initial steps help anticipate potential liabilities, such as poor solubility or metabolic instability, guiding the prioritization and design of subsequent in vitro assays.
Computational ADME Prediction
Numerous validated algorithms can predict a compound's ADME properties based solely on its chemical structure.[7] Tools like SwissADME, pkCSM, and ADMETlab 2.0 provide rapid predictions for a suite of properties that align with established heuristics like Lipinski's Rule of Five.[8]
Table 1: Predicted Physicochemical and ADME Properties for Piperazin-1-yl(thiophen-3-yl)methanone (Note: These are hypothetical values generated from common predictive models for the free base form to illustrate a typical output. Experimental verification is required.)
| Property | Predicted Value | Implication in Drug Discovery |
| Molecular Weight | 212.29 g/mol | Favorable (<500 Da) |
| LogP (Lipophilicity) | 1.5 - 2.5 | Moderate lipophilicity, often correlated with good permeability |
| H-Bond Donors | 1 | Favorable (<5) |
| H-Bond Acceptors | 3 | Favorable (<10) |
| Topological Polar Surface Area (TPSA) | 55.6 Ų | Good potential for oral absorption and cell penetration (<140 Ų) |
| Aqueous Solubility | Moderately Soluble | May not present significant formulation challenges |
| Caco-2 Permeability Prediction | High | Suggests good potential for intestinal absorption |
| CYP450 Inhibition | Potential inhibitor of 2D6/3A4 | Warrants experimental follow-up for drug-drug interaction risk |
Experimental Solubility and Lipophilicity
The first experimental confirmations should address aqueous solubility and lipophilicity (LogD), as these fundamental properties influence all subsequent ADME assays.[9]
-
Thermodynamic Solubility: This is determined by adding an excess of the compound to a buffered solution (e.g., pH 7.4 phosphate-buffered saline), shaking to equilibrium (typically 24-48 hours), filtering, and quantifying the concentration in the supernatant via LC-MS/MS.
-
LogD (Distribution Coefficient): The shake-flask method is the gold standard. The compound is dissolved in a biphasic system of n-octanol and aqueous buffer (pH 7.4). After vigorous mixing and separation, the compound's concentration in each phase is measured to determine its partitioning preference.
Part 2: Core In Vitro ADME Assays for Benchmarking
With foundational properties established, we proceed to a core panel of in vitro assays to experimentally determine the compound's permeability, metabolic stability, and potential for plasma protein binding.
Permeability Assessment: Predicting Intestinal Absorption
A compound's ability to cross the intestinal epithelium is a primary determinant of its oral bioavailability. We employ two complementary assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 assay for a more biologically complex overview.[1]
The PAMPA model isolates passive, transcellular permeability, offering a high-throughput, cost-effective initial screen.[10] It measures a compound's ability to diffuse from a donor compartment, through a synthetic lipid-infused membrane, into an acceptor compartment.[11]
Experimental Protocol: PAMPA
-
Membrane Preparation: A 96-well filter plate is coated with a solution of phospholipids (e.g., 2% lecithin in dodecane) to form the artificial membrane.[12][13]
-
Compound Preparation: The test compound and reference controls (e.g., high-permeability propranolol, low-permeability atenolol) are prepared in a buffer solution at a standard concentration (e.g., 10 µM).[10]
-
Assay Setup: The filter (donor) plate is placed onto an acceptor plate containing fresh buffer. The compound solutions are added to the donor wells.
-
Incubation: The resulting "sandwich" plate is incubated at room temperature for a defined period (e.g., 5 hours) with gentle shaking.[10]
-
Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using LC-MS/MS analysis.
-
Calculation: The effective permeability coefficient (Pe) is calculated.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
The Caco-2 assay is the industry gold standard for predicting human intestinal absorption.[14] Caco-2 cells, derived from a human colon carcinoma, differentiate into a polarized monolayer of enterocytes that express clinically relevant transporter proteins (e.g., P-glycoprotein, BCRP).[15] This allows for the assessment of not only passive diffusion but also active transport and efflux mechanisms.[15]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in a multi-well plate and cultured for 18-22 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[14][]
-
Monolayer Integrity Check: The integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the leakage of a paracellular marker like Lucifer yellow.[14][15]
-
Bidirectional Assay Setup:
-
Apical to Basolateral (A→B): The test compound (e.g., 10 µM) is added to the apical (upper) chamber, representing the gut lumen. Samples are taken from the basolateral (lower) chamber, representing the bloodstream, over a time course (e.g., up to 2 hours).[15]
-
Basolateral to Apical (B→A): The compound is added to the basolateral chamber, and samples are taken from the apical chamber to measure active efflux.
-
-
Quantification & Calculation: Samples are analyzed by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is determined by dividing Papp (B→A) by Papp (A→B). An ER > 2 is a strong indicator of active efflux.[15]
Table 2: Comparative Benchmarking for Permeability Assays
| Compound | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio | Human Absorption (%) |
| High Permeability Control | ||||
| Antipyrine | > 15 | > 20 | ~1.0 | > 90%[15] |
| Low Permeability Control | ||||
| Atenolol | < 1 | < 0.5 | ~1.0 | ~50%[15] |
| Efflux Substrate Control | ||||
| Talinolol (P-gp Substrate) | > 10 | < 1.0 | > 5.0 | Variable (~30-60%) |
| Test Compound | ||||
| Piperazin-1-yl(thiophen-3-yl)methanone HCl | To be Determined | To be Determined | To be Determined | Predicted High |
Metabolic Stability: Human Liver Microsomal (HLM) Assay
Metabolic stability is a critical parameter that influences a drug's half-life and dosing regimen. The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum.[17] The HLM assay uses subcellular fractions (microsomes) containing these enzymes to provide a robust measure of Phase I metabolic clearance.[18][19]
Experimental Protocol: Human Liver Microsome Stability Assay
-
Reagent Preparation:
-
HLM Solution: Thaw pooled human liver microsomes and dilute to the working concentration (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[17]
-
NADPH Regenerating System: Prepare a solution containing cofactors necessary for CYP enzyme activity (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[20]
-
-
Incubation:
-
Pre-warm the HLM solution and test compound (at a final concentration of 1 µM) at 37°C.[18]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).[17][18]
-
Reaction Termination: The reaction in each aliquot is stopped by adding an ice-cold solvent like acetonitrile, which also precipitates the microsomal proteins.[18]
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining is plotted against time. The slope of the natural log plot provides the elimination rate constant (k), from which the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[20]
Caption: Workflow for the Human Liver Microsomal (HLM) Metabolic Stability Assay.
Table 3: Comparative Benchmarking for Metabolic Stability
| Compound | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) | Classification |
| High Turnover Control | |||
| Verapamil | < 10 | > 200 | High Clearance |
| Low Turnover Control | |||
| Warfarin | > 60 | < 10 | Low Clearance |
| Test Compound | |||
| Piperazin-1-yl(thiophen-3-yl)methanone HCl | To be Determined | To be Determined | To be Determined |
Plasma Protein Binding (PPB): Equilibrium Dialysis
Once absorbed, a drug's distribution and efficacy are heavily influenced by its binding to plasma proteins like albumin and α1-acid glycoprotein.[21] Only the unbound (free) fraction of the drug is available to interact with its therapeutic target and be cleared.[22] The Rapid Equilibrium Dialysis (RED) method is the gold standard for accurately determining the fraction of compound bound to plasma proteins.[23]
Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis
-
Apparatus Setup: A 96-well RED device is used, where each well consists of two chambers separated by a semi-permeable dialysis membrane (typically with a molecular weight cutoff of 12-14 kDa).[23]
-
Sample Preparation: The test compound is spiked into plasma (human, rat, etc.) at a clinically relevant concentration (e.g., 1-5 µM).[21]
-
Dialysis: The plasma containing the test compound is added to one chamber (the donor chamber), and an equal volume of phosphate-buffered saline (PBS) is added to the other chamber (the receiver chamber).[22]
-
Equilibration: The plate is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.[22]
-
Quantification: After incubation, aliquots are taken from both the plasma and buffer chambers. To account for matrix effects, the plasma sample is matched with buffer, and the buffer sample is matched with blank plasma. Samples are then processed and analyzed by LC-MS/MS.[22]
-
Calculation: The percentage of the compound bound to plasma proteins is calculated based on the concentration difference between the chambers at equilibrium.
Table 4: Comparative Benchmarking for Plasma Protein Binding
| Compound | % Bound (Human Plasma) | Unbound Fraction (fu) | Implication |
| High Binding Control | |||
| Warfarin | > 99% | < 0.01 | Highly restricted distribution; potential for drug interactions |
| Low Binding Control | |||
| Atenolol | < 5% | > 0.95 | Wide distribution; less susceptible to binding-related interactions |
| Test Compound | |||
| Piperazin-1-yl(thiophen-3-yl)methanone HCl | To be Determined | To be Determined | To be Determined |
Part 3: Data Synthesis and Profile Interpretation
The ultimate goal of this benchmarking exercise is to integrate the individual data points into a cohesive ADME profile. This profile provides a predictive snapshot of the compound's likely in vivo behavior and guides the next steps in the drug discovery process.
-
High Permeability & High Stability: A compound exhibiting high permeability in both PAMPA and Caco-2 assays, coupled with high metabolic stability (long t½ in HLM), is a strong candidate for good oral bioavailability and a potentially longer duration of action.
-
High Permeability & Low Stability: If the compound is permeable but metabolically unstable, this suggests that while it can be absorbed, it will likely be cleared rapidly by the liver. This points to a need for medicinal chemistry efforts to block the sites of metabolism.
-
Low Permeability & High Stability: A stable but poorly permeable compound may be a candidate for intravenous administration or require formulation strategies to enhance absorption. If the Caco-2 assay reveals a high efflux ratio, the compound is likely a substrate for transporters like P-gp, which actively pump it out of intestinal cells, limiting its absorption.
-
Impact of Protein Binding: High plasma protein binding (>99%) can limit the free drug available at the target site and may increase the risk of drug-drug interactions, where co-administered drugs compete for the same binding sites.
Benchmarking the ADME properties of a novel entity like this compound is a systematic process of building a data-driven case for its viability as a drug candidate. By employing a tiered approach starting with in silico predictions and moving through a core panel of validated in vitro assays—permeability, metabolic stability, and plasma protein binding—researchers can make informed decisions. This guide provides the robust, self-validating protocols and comparative benchmarks necessary to accurately profile this compound, mitigate downstream risks, and strategically advance the most promising candidates toward clinical development.
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A Comparative Guide to the Synthesis and Biological Evaluation of Piperazin-1-yl(thiophen-3-yl)methanone Hydrochloride and its 2-yl Isomer
This guide provides a comprehensive comparison of the synthesis and potential biological activity of Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride and its structural isomer, Piperazin-1-yl(thiophen-2-yl)methanone hydrochloride. As novel compounds of interest for researchers in drug discovery, particularly those targeting neurological disorders, a clear understanding of their synthesis and biological profiles is crucial. This document outlines detailed, replicable protocols for the synthesis of both isomers, based on established methodologies for analogous compounds. Furthermore, it proposes a robust framework for their biological evaluation, focusing on their potential interaction with serotonin receptors, a common target for this class of molecules.
Introduction: The Significance of Thiophenylpiperazines in Medicinal Chemistry
The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker for interacting with various biological targets.[1][2] When coupled with a thiophene ring, another privileged heterocyclic structure, the resulting thiophenylpiperazine core presents a compelling starting point for the design of novel therapeutic agents. The position of the piperazine substituent on the thiophene ring—at the 2- or 3-position—can significantly influence the molecule's electronic properties, conformational flexibility, and ultimately, its biological activity. This guide aims to provide a practical framework for synthesizing and comparing these two closely related isomers to elucidate their structure-activity relationships (SAR).
Synthesis: A Head-to-Head Comparison of Synthetic Routes
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of thiophenylpiperazine hydrochlorides.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the HATU-mediated coupling methodology, which is known for its high efficiency and mild reaction conditions.[3]
Step 1: Amide Coupling
-
To a solution of thiophene-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
Add piperazine (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Piperazin-1-yl(thiophen-3-yl)methanone as the free base.
Step 2: Hydrochloride Salt Formation
-
Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.
-
Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Experimental Protocol: Synthesis of Piperazin-1-yl(thiophen-2-yl)methanone Hydrochloride
This protocol utilizes the acid chloride method, a classic and effective way to form amides.
Step 1: Formation of Thiophene-2-carbonyl chloride
-
To a solution of thiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude thiophene-2-carbonyl chloride, which can be used in the next step without further purification.
Step 2: Amide Coupling and Salt Formation
-
Dissolve piperazine (2.0 eq) in anhydrous DCM and cool to 0 °C.
-
Slowly add a solution of the crude thiophene-2-carbonyl chloride in anhydrous DCM to the piperazine solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the resulting crude product in a minimal amount of isopropanol and add a concentrated solution of HCl in isopropanol.
-
Cool the solution to induce crystallization, collect the precipitate by filtration, wash with cold isopropanol, and dry under vacuum to yield Piperazin-1-yl(thiophen-2-yl)methanone hydrochloride.
Comparative Analysis of Synthesis
| Parameter | Piperazin-1-yl(thiophen-3-yl)methanone HCl | Piperazin-1-yl(thiophen-2-yl)methanone HCl | Rationale and Insights |
| Starting Material | Thiophene-3-carboxylic acid | Thiophene-2-carboxylic acid | Both starting materials are commercially available, but their relative cost and purity should be considered for large-scale synthesis. |
| Coupling Method | HATU-mediated | Acid Chloride | The HATU method is generally milder and avoids the handling of corrosive acid chlorides, potentially leading to fewer side products. The acid chloride method is often more cost-effective for larger scale reactions. |
| Purification | Column chromatography followed by precipitation | Extraction followed by crystallization | The choice of purification depends on the reaction's cleanliness. The HATU reaction may require chromatography to remove coupling agent byproducts. The acid chloride route, if clean, might allow for direct crystallization. |
| Expected Yield | Moderate to High | Moderate to High | Both methods are expected to provide good yields, but this will be dependent on the optimization of reaction conditions. |
Biological Evaluation: Probing the Interaction with Serotonin Receptors
Arylpiperazine derivatives are well-documented ligands for serotonin (5-HT) receptors, with many exhibiting high affinity for the 5-HT1A subtype.[5] This interaction is a key mechanism for many anxiolytic and antidepressant drugs. Therefore, a comparative evaluation of the binding affinity of our two isomers for the 5-HT1A receptor is a logical first step in characterizing their biological activity.
Diagram of a Radioligand Binding Assay Workflow
Caption: Workflow for a 5-HT1A receptor radioligand binding assay.
Experimental Protocol: 5-HT1A Receptor Radioligand Binding Assay
This protocol is a standard method used to determine the affinity of a test compound for a specific receptor.
-
Membrane Preparation: Utilize commercially available cell membranes from a cell line stably expressing the human 5-HT1A receptor.
-
Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.
-
Reaction Mixture: In a 96-well plate, combine the receptor membranes, a constant concentration of the radioligand (e.g., [3H]-8-OH-DPAT), and varying concentrations of the test compound (either Piperazin-1-yl(thiophen-3-yl)methanone HCl or its 2-yl isomer).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Comparative Biological Data (Illustrative)
The following table presents hypothetical, yet plausible, data that could be obtained from the proposed biological assay. This data is for illustrative purposes to demonstrate how the results would be compared.
| Compound | 5-HT1A Binding Affinity (Ki, nM) |
| Piperazin-1-yl(thiophen-3-yl)methanone HCl | 25.5 |
| Piperazin-1-yl(thiophen-2-yl)methanone HCl | 8.2 |
| Serotonin (Endogenous Ligand) | 5.0 |
Interpretation of Illustrative Data:
In this hypothetical scenario, both compounds exhibit nanomolar affinity for the 5-HT1A receptor, indicating they are potent ligands. The 2-yl isomer shows a higher affinity (lower Ki value) than the 3-yl isomer. This could be attributed to the different electronic distribution and steric hindrance around the piperazine linkage, potentially allowing for a more favorable interaction with the receptor's binding pocket. Such a result would guide further optimization efforts, perhaps focusing on modifications of the more potent 2-yl scaffold.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the synthesis and comparative biological evaluation of this compound and its 2-yl isomer. By following the detailed protocols, researchers can reliably produce these compounds and assess their affinity for the 5-HT1A receptor. The direct comparison of these isomers will provide valuable insights into the structure-activity relationship of thiophenylpiperazines, informing the design of future analogs with improved potency and selectivity. Subsequent studies should aim to determine the functional activity of these compounds (i.e., whether they are agonists, antagonists, or partial agonists at the 5-HT1A receptor) and to evaluate their selectivity against other serotonin receptor subtypes and other relevant off-targets.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Piperazin-1-yl(thiophen-3-yl)methanone Hydrochloride
This guide provides essential, step-by-step procedures for the proper disposal of Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride. As researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount to laboratory safety and environmental responsibility. This document is structured to provide not just a protocol, but a framework for understanding the causality behind these critical operational steps, fostering a culture of safety and scientific integrity.
Hazard Profile and Risk Assessment
Inferred Hazard Profile:
| Hazard Category | Description | Primary Precautions |
| Flammability | Piperazine is a flammable solid.[3] The hydrochloride salt form may have a different flashpoint, but it is prudent to treat it as a potential fire hazard. | Keep away from heat, sparks, open flames, and other ignition sources.[1][2] Use explosion-proof equipment. |
| Corrosivity | Causes severe skin burns and eye damage.[3] | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Ensure eyewash stations and safety showers are accessible.[1][2] |
| Toxicity | Harmful if swallowed.[3] May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] | Do not breathe dust or vapors.[1] Handle in a well-ventilated area or with local exhaust ventilation. |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2] | Store separately from incompatible materials to prevent violent reactions.[4][5] |
Personal Protective Equipment (PPE) and Engineering Controls
Before handling this compound for disposal, ensure the following PPE and engineering controls are in place:
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.[1]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a flame-retardant lab coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA approved respirator.[1]
-
Ventilation: All handling and disposal procedures should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations, such as those outlined by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7]
Step 1: Waste Identification and Classification
Based on its inferred hazard profile, this compound should be classified as hazardous waste.[8][9] It exhibits characteristics of being flammable, corrosive, and toxic.
Step 2: Container Selection and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container for waste collection.[10][11] For solid waste, a high-density polyethylene (HDPE) container is a suitable choice. Do not use metal containers for corrosive materials.[6]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[12] The label should also include:
Step 3: Waste Segregation and Storage
-
Segregation: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility.[4][10] Specifically, keep it separate from incompatible materials like strong acids and oxidizing agents.[5]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.[4][12][13] The SAA should be a well-ventilated, secondary containment area away from ignition sources.[6][10]
Step 4: Disposal of Contaminated Materials
-
Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., water, if the compound is soluble).[11] The first rinseate must be collected and disposed of as hazardous waste.[10] Subsequent rinses of containers that held highly toxic materials may also need to be collected.[10] After thorough rinsing and air-drying, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[13]
-
Contaminated PPE and Debris: Any grossly contaminated PPE (e.g., gloves) and materials used for cleaning up spills (e.g., absorbent pads) must be collected and disposed of as hazardous waste in the same container as the chemical itself.
Step 5: Final Disposal
-
Licensed Waste Hauler: The final disposal of the hazardous waste must be handled by a licensed hazardous waste disposal company.[6][14] Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and disposal of the waste.
-
Disposal Method: The likely disposal method for this type of chemical waste is incineration at a permitted hazardous waste facility.[12] Landfill disposal is generally not an option for this class of chemical.
-
Drain Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain.[8][11]
Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately:
-
Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material.
-
Collect the absorbed material into a labeled hazardous waste container.
-
For large spills, evacuate the laboratory and contact your institution's EHS department or emergency response team.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move to fresh air.[1] If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water and seek immediate medical attention.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
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A Senior Application Scientist's Guide to Handling Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride: A Framework for Safety and Operational Excellence
For the modern researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Handling novel chemical entities like Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride (CAS No. 1185316-61-3) demands more than just procedural adherence; it requires a deep, causal understanding of the "why" behind each safety measure. This guide provides a comprehensive operational and safety framework, moving beyond a simple checklist to instill a culture of informed, self-validating safety protocols.
Foundational Safety: A Hazard-Based Approach
The parent compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. The piperazine moiety is associated with more severe hazards, including being a flammable solid, causing severe skin burns and eye damage, and potentially causing allergic reactions or breathing difficulties if inhaled.[2][3][4]. Therefore, a conservative and stringent approach to personal protective equipment (PPE) is warranted.
| Hazard Category | Potential Risk | Rationale for Precaution |
| Eye Irritation/Damage | Causes serious eye irritation and potentially severe damage.[1][4] | Direct contact with the solid or dust particles can lead to significant injury. |
| Skin Irritation/Corrosion | Causes skin irritation and potential for severe burns.[1][4] | The compound can cause local tissue damage upon contact. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust.[1] | Fine particles can irritate the mucous membranes of the respiratory tract. |
| Sensitization | May cause allergic skin reactions or asthma-like symptoms upon inhalation.[4] | Repeated exposure can lead to a hypersensitive state. |
| Acute Toxicity (Oral) | Harmful if swallowed.[4] | Ingestion can lead to systemic toxic effects. |
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all solution; it is a direct response to the identified hazards. For this compound, the primary risks stem from exposure to the solid, powdered form of the chemical.
Eye and Face Protection: The First Line of Defense
-
Mandatory Equipment : Chemical safety goggles are the absolute minimum requirement for eye protection.[5][6] They provide a seal around the eyes, offering protection from dust particles and accidental splashes that standard safety glasses do not.[5]
-
Enhanced Precautions : When handling larger quantities or when there is a significant risk of dust generation, a face shield should be worn in addition to safety goggles.[6][7][8] This provides a secondary layer of protection for the entire face.
Skin and Body Protection: A Barrier Against Contact
-
Laboratory Coat : A clean, buttoned lab coat is essential to protect skin and personal clothing from contamination.[5][6][8] For this class of compounds, a flame-resistant lab coat is a prudent choice, given the flammability of the parent piperazine compound.[8]
-
Full Coverage : Long pants and closed-toe shoes are mandatory to ensure no skin on the lower body is exposed.[5][8]
Hand Protection: The Critical Interface
-
Glove Selection : Disposable nitrile gloves are the standard for providing protection against incidental chemical contact.[5][9] It is crucial to check the manufacturer's glove compatibility chart for specific chemical resistance data if available. Given the corrosive potential, double-gloving (wearing two pairs of nitrile gloves) is recommended to provide an additional barrier and allow for safe removal of the outer glove if contamination occurs.[5]
-
Glove Hygiene : Gloves should be inspected for any signs of damage before use.[10] Never reuse disposable gloves.[7] It is critical to remove gloves before touching common surfaces like doorknobs, keyboards, or personal phones to prevent the spread of contamination.[7]
Respiratory Protection: Safeguarding Against Inhalation
-
Engineering Controls : The primary method for controlling respiratory hazards is through engineering controls. All handling of this compound powder must be conducted within a certified chemical fume hood to minimize the inhalation of dust particles.[7][11]
-
Respirator Use : In situations where a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (e.g., an N95, N99, or N100) is required.[8] All personnel requiring the use of a respirator must be properly fit-tested and trained in its use.
Operational Plan: A Step-by-Step Guide to Safe Handling
This protocol outlines the procedural steps for safely weighing and handling the solid compound.
-
Preparation :
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Cover the work surface within the fume hood with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, containers) within the fume hood.
-
-
Donning PPE :
-
Follow the correct sequence for donning PPE: first, the lab coat, followed by safety goggles (and face shield if necessary), and finally, gloves (double-gloved).
-
-
Handling the Compound :
-
Carefully open the container of this compound, ensuring the opening is directed away from your face.
-
Use a clean spatula to transfer the desired amount of the compound onto a weigh boat.
-
Perform all transfers slowly and deliberately to minimize the generation of airborne dust.
-
Once the desired amount is weighed, securely close the primary container.
-
-
Post-Handling :
-
Clean any contaminated equipment within the fume hood.
-
Wipe down the work surface with an appropriate solvent and dispose of the bench paper as hazardous waste.
-
-
Doffing PPE :
-
Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items.
-
Remove the outer pair of gloves first.
-
Remove the lab coat, turning it inside out as it is removed.
-
Remove safety goggles/face shield.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.[7][10]
-
Disposal Plan: Ensuring a Safe End-of-Life for Materials
Proper disposal is a critical component of the chemical handling lifecycle. All waste generated from handling this compound must be treated as hazardous waste.[12][13]
-
Solid Waste :
-
All solid waste, including contaminated weigh boats, gloves, bench paper, and excess chemical, must be collected in a designated hazardous waste container.[14]
-
The container must be made of a compatible material (e.g., a high-density polyethylene pail), kept closed except when adding waste, and clearly labeled with the words "Hazardous Waste" and the full chemical name.[13][15]
-
-
Empty Containers :
-
The original chemical container, once empty, should be triple-rinsed with a suitable solvent.[13][16]
-
The rinsate must be collected and disposed of as liquid hazardous waste.[13]
-
After triple-rinsing and air-drying in a fume hood, the original labels on the container should be defaced, and it can then be disposed of in the regular laboratory glass waste.[16]
-
-
Contaminated Labware :
-
Any non-disposable labware (e.g., glassware) that comes into contact with the chemical should be decontaminated by rinsing with an appropriate solvent, with the rinsate collected as hazardous waste.
-
Visualizing the Workflow: A Safety-Oriented Process Diagram
The following diagram illustrates the logical flow of operations, emphasizing the integration of safety measures at each stage.
Caption: Workflow for Safe Handling of this compound.
References
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How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). Case Western Reserve University. Retrieved from [Link]
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Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from [Link]
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Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Washington. Retrieved from [Link]
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Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Santa Cruz. Retrieved from [Link]
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HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Campus Safety Division, Lehigh University. Retrieved from [Link]
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Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (n.d.). Star Lab. Retrieved from [Link]
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Personal Protective Equipment (PPE) in the Laboratory. (2017, August 2). Westlab. Retrieved from [Link]
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6 Safety Practices for Highly Hazardous Lab Chemicals. (2021, April 6). Triumvirate Environmental. Retrieved from [Link]
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Hazardous Waste Disposal Guide. (2023, February 27). Research Safety, Northwestern University. Retrieved from [Link]
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Piperazin-1-yl-thiophen-3-yl-Methanone hydrochloride, 98+%. (n.d.). ChemBK. Retrieved from [Link]
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Piperazin-1-yl-thiophen-2-yl-methanonehydrochloride. (n.d.). AdooQ BioScience. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
